Atoxifent
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H26N2O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
3-[(1S,5R)-3-(3-phenylpropyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]phenol |
InChI |
InChI=1S/C21H26N2O/c24-21-10-4-9-18(14-21)23-19-11-12-20(23)16-22(15-19)13-5-8-17-6-2-1-3-7-17/h1-4,6-7,9-10,14,19-20,24H,5,8,11-13,15-16H2/t19-,20+ |
InChI 键 |
PEXKBSSCTUNEBX-BGYRXZFFSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Selective Estrogen Receptor Modulators (SERMs)
A Technical Guide for Researchers and Drug Development Professionals
Author's Note: The initial query for "Atoxifent" yielded information on a novel µ-opioid receptor agonist. However, the detailed requirements of this request, focusing on signaling pathways, experimental data, and a target audience in drug development, strongly suggest an interest in a compound related to oncology and endocrinology, likely a Selective Estrogen Receptor Modulator (SERM). Given this context, this whitepaper will focus on the well-established mechanisms of SERMs, using Tamoxifen (B1202) as a primary example due to the extensive availability of public data. It is presumed that the user's interest lies in the complex signaling and multifaceted actions characteristic of this class of drugs.
Executive Summary
Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This duality allows them to be effectively used in the treatment and prevention of hormone-receptor-positive breast cancer, osteoporosis, and other estrogen-related conditions.[1][2][3][4] Their mechanism of action is complex, involving competitive binding to estrogen receptors, modulation of co-regulator protein recruitment, and subsequent regulation of gene transcription. This guide provides an in-depth exploration of the molecular mechanisms of SERMs, with a focus on Tamoxifen, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanism: Estrogen Receptor Modulation
The primary mechanism of action for SERMs is their direct interaction with estrogen receptors, ERα and ERβ.[3][5] These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors. In the absence of a ligand, ERs are in an inactive state, often complexed with heat shock proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
SERMs, like the endogenous ligand 17β-estradiol (E2), bind to the ligand-binding domain (LBD) of the ER. However, the resulting conformational change induced by a SERM is distinct from that induced by E2. This altered conformation dictates the recruitment of a specific repertoire of co-activator and co-repressor proteins, leading to tissue-specific gene expression profiles.
Signaling Pathway of SERM Action
The binding of a SERM to the estrogen receptor initiates a cascade of molecular events that ultimately alters gene expression. In breast tissue, SERMs like Tamoxifen act as antagonists, while in bone and uterine tissue, they can exhibit agonist properties.[1][3]
Caption: SERM Signaling Pathway.
Quantitative Data on SERM Activity
The efficacy and potency of SERMs are determined through various in vitro and in vivo assays. The following tables summarize key quantitative data for Tamoxifen and other relevant SERMs.
Table 1: In Vitro Cytotoxicity of Tamoxifen in MCF-7 Breast Cancer Cells
| Concentration (µg/mL) | Cell Viability (%) |
| 100 | 33.19 |
| 50 | 23.8 |
| 25 | 26.46 |
| 12.5 | 18.76 |
| 6.25 | 16.11 |
| Data from a study on the cytotoxic effects of tamoxifen on the MCF7 breast cancer cell line.[6] |
The half-maximal inhibitory concentration (IC50) for Tamoxifen in MCF-7 cells was determined to be 4.506 µg/mL.[6]
Table 2: Transcriptional Effects of Tamoxifen on Breast Cancer Cells (3-hour exposure)
| Cell Line | Treatment | Up-regulated Transcripts | Down-regulated Transcripts |
| T47D (ERα-positive) | Tamoxifen (10⁻⁶ M) | 2620 | 569 |
| MDA-MB-231 (ERα-negative) | Tamoxifen (10⁻⁶ M) | 868 | N/A |
| Data from a whole transcriptome analysis of breast cancer cell lines exposed to tamoxifen.[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a SERM on breast cancer cells.
Methodology:
-
MCF-7 cells are seeded in 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours.
-
The cells are then treated with varying concentrations of the SERM (e.g., Tamoxifen at 6.25, 12.5, 25, 50, and 100 µg/mL) and a vehicle control. Doxorubicin can be used as a positive control.[6]
-
After a 24-hour incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for 4 hours at 37°C.
-
The MTT solution is removed, and the formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control group.
Caspase-9 Activity Assay
Objective: To assess the induction of apoptosis by a SERM.
Methodology:
-
MCF-7 cells are treated with the SERM (e.g., Tamoxifen at 5 µg/mL) for a specified period.[6]
-
Cells are harvested and lysed to release cellular proteins.
-
The protein concentration of the lysate is determined using a Bradford assay.
-
A specific amount of protein lysate is incubated with a caspase-9 substrate conjugated to a colorimetric or fluorometric reporter.
-
The activity of caspase-9 is determined by measuring the absorbance or fluorescence of the cleaved reporter molecule.
-
Results are often expressed as fold-change relative to an untreated control.
Caption: Experimental Workflow for In Vitro Assays.
Beyond Nuclear Receptors: Non-Genomic Actions
While the classical mechanism of SERM action is through nuclear ERs and gene regulation, there is growing evidence for rapid, non-genomic effects. These actions are initiated at the cell membrane, where a subpopulation of ERs is located.
Caption: Non-Genomic Signaling of SERMs.
These rapid signaling events can influence a variety of cellular processes, including cell proliferation, survival, and migration, and can also cross-talk with the classical genomic signaling pathway.
Conclusion
The mechanism of action of Selective Estrogen Receptor Modulators is a sophisticated interplay of receptor binding, conformational changes, co-regulator recruitment, and the initiation of both genomic and non-genomic signaling cascades. This multifaceted nature allows for their tissue-specific effects, making them invaluable tools in the clinician's arsenal (B13267) against hormone-responsive diseases. A thorough understanding of these mechanisms is paramount for the development of novel SERMs with improved efficacy and safety profiles. Future research will likely continue to unravel the complexities of SERM signaling, leading to more targeted and personalized therapeutic strategies.
References
- 1. Raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Novel ligands that function as selective estrogens or antiestrogens for estrogen receptor-alpha or estrogen receptor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Tamoxifen induces a pluripotency signature in breast cancer cells and human tumors - PMC [pmc.ncbi.nlm.nih.gov]
Atoxifent: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
A Report for Drug Development Professionals
Foreword
The landscape of opioid pharmacology is in a constant state of evolution, driven by the urgent need for potent analgesics with improved safety profiles. This technical guide provides an in-depth overview of Atoxifent, a novel and potent synthetic opioid agonist. Its serendipitous discovery has unveiled a new chemotype with a promising preclinical profile, most notably its potent antinociceptive effects coupled with a reduced risk of respiratory depression compared to fentanyl. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the discovery, synthesis, and mechanism of action of this compound.
Discovery of a New Opioid Chemotype
This compound was discovered serendipitously during a research program originally aimed at developing synthetic opioid rescue agents. The breakthrough emerged from the hypothesis that the conformational constraint of a piperazine (B1678402) ring could convert a mu-opioid receptor (MOR) antagonist into a potent MOR agonist.[1][2][3][4][5] This innovative approach in medicinal chemistry led to the identification of a new class of 3,8-diazabicyclo[3.2.1]octanes. The prototype of this series, designated as compound 2 and termed this compound, exhibited potent in vitro agonist activity at the MOR.[1][2][3][4][5]
The discovery of this compound is significant as it introduces a novel structural scaffold for opioid receptor ligands, offering new avenues for the design of safer and more effective analgesics.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that is well-documented in the scientific literature. The key steps are outlined below, providing a reproducible pathway for its laboratory-scale synthesis.
Synthesis Workflow
Caption: A high-level overview of the synthetic route to this compound.
Experimental Protocols
Step 1: Buchwald-Hartwig Coupling
Commercially available piperazine 19a is coupled with 1-bromo-3-(methoxymethyl)benzene using Buchwald-Hartwig conditions. This reaction typically involves a palladium catalyst and a phosphine (B1218219) ligand in the presence of a base.
Step 2: Deprotection
The resulting N-(phenyl)-3,8-diazabicyclooctane 20a undergoes deprotection to remove the tert-butoxycarbonyl and methoxymethyl groups. This is achieved using 48% hydrobromic acid under microwave conditions to yield the aminophenol intermediate 20b .
Step 3: Alkylation
The final step involves the alkylation of the aminophenol 20b with (3-bromopropyl)benzene under basic conditions to afford this compound.
In Vitro and In Vivo Pharmacology
This compound has been characterized through a series of in vitro and in vivo assays to determine its pharmacological profile. The quantitative data from these studies are summarized in the tables below.
In Vitro Receptor Activity
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | IC50 (nM) |
| This compound (2) | MOR | cAMP | 0.39 | - | - |
| DOR | cAMP | 2.18 | 56.8 | - | |
| KOR | cAMP | No Agonist Activity | - | 356.50 | |
| Fentanyl | MOR | cAMP | 0.21 | - | - |
| Morphine | MOR | cAMP | 7.64 | - | - |
Data sourced from Vu et al., J Med Chem, 2024.[1][3]
In Vivo Antinociceptive and Respiratory Effects
| Compound | Assay | Species | ED50 (mg/kg) | Maximum Respiratory Depression (%) |
| This compound (2) | Hot Plate | Mouse | Potent Antinociception | ~45% |
| Fentanyl | Hot Plate | Mouse | More potent than this compound | ~70% |
Data sourced from Vu et al., J Med Chem, 2024.[1][3]
Mechanism of Action and Signaling Pathways
This compound is a potent MOR agonist.[1][3][4][5][6][7] Ligand binding to the MOR, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the desired analgesic effects.[1][3] However, this activation can also lead to life-threatening respiratory depression. The preclinical data for this compound suggests a potential dissociation between its analgesic effects and severe respiratory depression.
Caption: Proposed signaling pathway of this compound at the mu-opioid receptor.
Preclinical Safety Profile
The most compelling feature of this compound is its preclinical safety profile. In rat models, while this compound induced a complete loss of locomotor activity similar to fentanyl, it did not cause the profound respiratory depression associated with fentanyl-induced lethality.[1][3][4] Assessment of its biodistribution in the brain showed ample distribution with a Tmax of approximately 0.25 hours.[1][3][4] These findings strongly suggest an enhanced safety margin for this compound and similar molecules compared to currently available high-potency opioids like fentanyl.
Future Directions
The discovery of this compound has opened up a new chapter in opioid research. Future research should focus on:
-
Lead Optimization: Further structure-activity relationship (SAR) studies to optimize the potency and safety profile of this new chemotype.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: In-depth PK/PD studies to better understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs.
-
Translational Studies: Advancing the most promising candidates into further preclinical and eventually clinical development to assess their therapeutic potential in humans.
This compound represents a significant advancement in the quest for safer and more effective opioid analgesics. Its unique chemical structure and promising preclinical profile, particularly its reduced liability for respiratory depression, make it a compelling lead compound for further investigation. The detailed information provided in this technical guide serves as a valuable resource for the scientific community to build upon this important discovery.
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xray.uky.edu [xray.uky.edu]
- 4. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
A Technical Guide on the μ-Opioid Receptor Affinity and Biased Agonism of Atoxifent
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the biochemical and pharmacological properties of atoxifent, a novel and potent μ-opioid receptor (MOR) agonist. The focus is on its binding affinity, functional potency, and unique signaling profile, which distinguishes it from classical opioids like morphine and fentanyl. All data and protocols are presented to facilitate advanced research and drug development efforts.
Quantitative Bioactivity Data
This compound has been identified as a highly potent MOR agonist. Its activity was characterized using functional assays that measure the downstream consequences of receptor activation, such as the inhibition of cyclic AMP (cAMP) production, and its interaction with intracellular signaling partners like β-arrestin2. The data, primarily from a study by Vu et al. (2024), demonstrates that this compound's potency in G-protein activation is comparable to that of fentanyl.[1] Critically, it shows a significant bias towards G-protein signaling with minimal recruitment of β-arrestin2.[1]
The following table summarizes the key quantitative metrics for this compound in comparison to reference opioids.
| Compound | Assay Type | Parameter | Value | Receptor System |
| This compound | cAMP Inhibition | EC₅₀ | 0.39 nM | Human MOR |
| β-arrestin2 Recruitment | Eₘₐₓ | 8.68% | Human MOR | |
| Fentanyl | cAMP Inhibition | EC₅₀ | 0.21 nM | Human MOR |
| Gαi1 Activation | Eₘₐₓ | 105 ± 4.8% | Human MOR | |
| β-arrestin2 Recruitment | Eₘₐₓ | 97 ± 3.4% | Human MOR | |
| Morphine | cAMP Inhibition | EC₅₀ | 7.64 nM | Human MOR |
| Gαi1 Activation | Eₘₐₓ | 99 ± 4.1% | Human MOR | |
| β-arrestin2 Recruitment | Eₘₐₓ | 37 ± 4.2% | Human MOR |
Data sourced from Vu et al. (2024).[1]
Mechanism of Action & Signaling Pathways
Opioid receptors, including the MOR, are G-protein-coupled receptors (GPCRs). Upon activation by an agonist, they trigger two primary signaling cascades: the G-protein pathway and the β-arrestin pathway. The G-protein pathway (typically via Gαi/o proteins) is primarily associated with the desired analgesic effects, while the β-arrestin pathway is linked to adverse effects like respiratory depression and the development of tolerance.[1]
This compound is characterized as a G-protein biased agonist.[1] This means it preferentially activates the Gαi/o-mediated signaling cascade while only weakly engaging the β-arrestin2 recruitment pathway.[1] This profile is of significant interest as it suggests the potential for a therapeutic window that separates potent analgesia from common opioid-related side effects.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical MOR signaling pathway and the specific biased signaling profile of this compound.
Caption: Canonical G-protein signaling cascade upon MOR activation.
Caption: this compound's biased agonism at the μ-opioid receptor.
Experimental Protocols
The characterization of this compound's binding and functional activity involves several key in vitro assays. Below are representative protocols for determining binding affinity (Ki), functional potency (EC₅₀), and β-arrestin recruitment.
Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)
This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the MOR.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the human MOR.
-
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO, a high-affinity MOR agonist.
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-Specific Binding Control: Naloxone (10 µM) or another high-affinity unlabeled ligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, glass fiber filters (e.g., GF/C), cell harvester, liquid scintillation counter.
-
-
Methodology:
-
Plate Setup: Add assay buffer, radioligand, and either the test compound (at varying concentrations), buffer (for total binding), or non-specific control to designated wells of a 96-well plate.
-
Membrane Addition: Add the receptor membrane preparation to each well to initiate the binding reaction. A typical protein concentration is 10-20 µg per well.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free (unbound) radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-DAMGO binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol 2: cAMP Inhibition Assay (EC₅₀ Determination)
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels, a hallmark of Gαi/o activation.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting cAMP production.
-
Assay Principle: Commercial assays like the Eurofins DiscoverX HitHunter cAMP assay use an enzyme fragment complementation system. In this system, antibody-labeled enzyme fragments bind to cAMP, bringing the fragments together to form an active enzyme that generates a chemiluminescent signal. Agonist-induced reduction in cAMP leads to a decrease in signal.
-
Methodology:
-
Cell Plating: Seed cells expressing the human MOR into assay plates.
-
Compound Addition: Add varying concentrations of this compound or a reference agonist to the cells and incubate.
-
Cell Lysis & Reagent Addition: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Detection: After a final incubation period, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration. The resulting curve is used to calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a reference full agonist).
-
Protocol 3: β-Arrestin2 Recruitment Assay
This assay measures the recruitment of β-arrestin2 to the activated MOR, a key step in the desensitization pathway.
-
Objective: To quantify the efficacy (Eₘₐₓ) and potency (EC₅₀) of this compound in promoting β-arrestin2 recruitment.
-
Assay Principle: A common method involves enzyme fragment complementation (e.g., PathHunter assay). The MOR is fused to one enzyme fragment, and β-arrestin2 is fused to the other. Agonist-induced interaction between the two proteins brings the fragments together, generating a measurable signal.[2][3]
-
Methodology:
-
Cell Preparation: Use cells co-expressing the MOR-enzyme fragment fusion and the β-arrestin2-enzyme fragment fusion.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate for a specified time (e.g., 90 minutes) to allow for protein recruitment.
-
Substrate Addition & Signal Detection: Add the enzyme substrate and measure the resulting chemiluminescent signal.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values relative to a reference agonist like DAMGO.
-
Conclusion
This compound is a novel synthetic opioid that demonstrates high potency at the μ-opioid receptor, comparable to that of fentanyl in G-protein activation assays.[1] Its most significant feature is its pronounced signaling bias, showing robust activation of the G-protein pathway with very poor recruitment of β-arrestin2.[1] This unique pharmacological profile suggests that this compound and similar molecules may offer a path toward developing safer analgesics with a reduced liability for the adverse effects associated with conventional opioids. The experimental protocols and data provided herein serve as a foundational guide for further investigation into this promising compound.
References
Atoxifent Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atoxifent is a novel, potent µ-opioid receptor (MOR) agonist demonstrating a unique signaling profile. It exhibits strong analgesic properties with a significantly reduced risk of respiratory depression, a common and life-threatening side effect of conventional opioids. This guide provides an in-depth analysis of this compound's mechanism of action, focusing on its biased agonism at the MOR. We will detail the downstream signal transduction pathways, present quantitative data from key experiments, and provide the methodologies for these assays. Visual diagrams of the signaling cascades and experimental workflows are included to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction
Opioid analgesics are the cornerstone of pain management; however, their clinical utility is often limited by severe adverse effects, most notably respiratory depression. The discovery of biased agonism at G-protein coupled receptors (GPCRs), such as the µ-opioid receptor, has opened new avenues for developing safer analgesics. Biased agonists selectively activate specific downstream signaling pathways over others. This compound has emerged as a promising biased MOR agonist, preferentially activating the G-protein signaling cascade responsible for analgesia while minimally engaging the β-arrestin pathway, which has been linked to respiratory depression and other adverse effects.
Mechanism of Action: Biased Agonism at the µ-Opioid Receptor
This compound is a potent agonist at the µ-opioid receptor.[1] Its therapeutic advantage appears to stem from its functional selectivity, or biased agonism, for the G-protein-mediated signaling pathway over the β-arrestin 2 recruitment pathway.[2]
Upon binding to the MOR, this compound induces a conformational change that preferentially activates the inhibitory G-protein (Gαi/o). This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade of events is believed to be the primary mechanism for the analgesic effects of opioids.
In contrast to traditional opioids like fentanyl, this compound demonstrates significantly lower efficacy in recruiting β-arrestin 2 to the activated MOR.[2] The recruitment of β-arrestin 2 is involved in receptor desensitization, internalization, and the initiation of separate signaling cascades that have been implicated in the adverse effects of opioids, including respiratory depression.[3][4][5]
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound in comparison to other opioids.
Table 1: In Vitro µ-Opioid Receptor Activity
| Compound | G-Protein Activation (cAMP Assay) EC50 (nM) | β-Arrestin 2 Recruitment Emax (%) |
| This compound | 0.39 | 8.68 |
| Fentanyl | 0.21 | 97 |
| Morphine | 7.64 | 37 |
| Buprenorphine | Not Reported | Not Detected |
| PZM21 | Not Reported | Low |
Data sourced from Vu et al., 2024.[2][6]
Table 2: In Vivo Activity in Animal Models
| Compound | Antinociception ED50 (mg/kg, IP, mice) Day 1 | Antinociception ED50 (mg/kg, IP, mice) Day 8 | Respiratory Depression (Maximum Reduction %) |
| This compound | 0.87 | 3.22 | ~45% |
| Fentanyl | Not Reported | Not Reported | ~70% |
Data sourced from Vu et al., 2024.[2][6][7]
Signaling Pathway Diagrams
The following diagrams illustrate the signal transduction pathways of a typical MOR agonist and the biased agonism of this compound.
Caption: Canonical µ-opioid receptor signaling pathways.
Caption: this compound's biased agonism at the µ-opioid receptor.
Experimental Protocols
In Vitro cAMP Inhibition Assay (G-Protein Activation)
This protocol is based on the Eurofins DiscoverX HitHunter® cAMP Assay methodology.
-
Cell Culture: HEK293 cells stably expressing the human µ-opioid receptor are cultured in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Cell Preparation: Cells are harvested and resuspended in a CO2-independent medium containing a cAMP detection reagent.
-
Assay Procedure:
-
Dispense the cell suspension into a 384-well white opaque plate.
-
Prepare serial dilutions of this compound and reference compounds (e.g., Fentanyl, Morphine).
-
Add the diluted compounds to the respective wells.
-
Add a solution of forskolin (B1673556) (an adenylyl cyclase activator) to all wells except the basal control to stimulate cAMP production.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data with the forskolin-only wells representing 100% cAMP production and basal wells as 0%.
-
Calculate the EC50 values from the concentration-response curves.
-
In Vitro β-Arrestin 2 Recruitment Assay
This protocol is based on enzyme fragment complementation assay technology (e.g., DiscoveRx PathHunter®).
-
Cell Line: Use a cell line co-expressing the human µ-opioid receptor fused to a small enzyme fragment and β-arrestin 2 fused to the larger, complementing enzyme fragment.
-
Assay Procedure:
-
Plate the cells in a 384-well white opaque plate and incubate.
-
Prepare serial dilutions of this compound and reference compounds.
-
Add the diluted compounds to the cells and incubate.
-
Add the detection reagents.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal, which is proportional to the amount of β-arrestin 2 recruited to the receptor.
-
Calculate the Emax values relative to a full agonist like DAMGO or fentanyl.
-
Caption: In vitro experimental workflows.
Conclusion
This compound represents a significant advancement in the field of opioid pharmacology. Its biased agonism at the µ-opioid receptor, favoring the G-protein signaling pathway over β-arrestin 2 recruitment, provides a plausible mechanism for its observed safety profile of potent analgesia with reduced respiratory depression. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working on the next generation of safer opioid analgesics. Further investigation into the detailed molecular interactions of this compound with the MOR and the downstream consequences of its biased signaling will be crucial in fully elucidating its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xray.uky.edu [xray.uky.edu]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Characterization of Atoxifent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atoxifent is a novel, potent synthetic opioid agonist that has demonstrated a promising preclinical safety profile, particularly concerning respiratory depression.[1][2][3] As a compound of significant interest for pain management, a thorough understanding of its in vitro characteristics is paramount for further development and mechanistic elucidation. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional activity at the mu-opioid receptor (MOR), and its downstream signaling profile. The information presented herein is synthesized from the primary literature to support ongoing research and development efforts.
Mechanism of Action
This compound is a potent agonist at the µ-opioid receptor (MOR).[4][5] Its mechanism of action involves binding to and activating MOR, a G-protein coupled receptor (GPCR). This activation initiates intracellular signaling cascades, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity.[6] Notably, this compound exhibits significant bias towards the G-protein signaling pathway over the β-arrestin2 recruitment pathway.[2][7] This biased agonism is a key area of investigation for developing safer opioids with reduced side effects.
Quantitative In Vitro Data
The following tables summarize the key quantitative parameters defining the in vitro activity of this compound at the mu-opioid receptor.
Table 1: Functional Agonist Activity of this compound at the Mu-Opioid Receptor
| Parameter | Value | Assay System |
| EC50 | 0.39 nM | Eurofins DiscoverX HitHunter® cAMP Assay[3][4][5] |
Table 2: Signaling Profile of this compound
| Assay | Parameter | Result | Interpretation |
| β-arrestin2 Recruitment | Emax | 8.68% | Very poor recruitment of β-arrestin2[2][7] |
| Gαi1 Recruitment (BRET) | Emax | 105% | Potent activation of the G-protein pathway[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its in vitro characterization.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of opioid agonists are crucial for reproducible and comparable results. The following sections outline the methodologies for key assays.
Mu-Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of this compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).
-
Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).
-
Non-specific binding control: Naloxone (B1662785) (a non-selective opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, [³H]-DAMGO, and varying concentrations of this compound or control compounds.
-
For determining non-specific binding, a high concentration of naloxone is used instead of this compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]
-
cAMP Functional Assay (e.g., Eurofins DiscoverX HitHunter® cAMP Assay)
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
-
Principle: This is a competitive immunoassay. The cellular cAMP produced competes with a labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Procedure (General Outline):
-
Plate cells expressing the mu-opioid receptor in a 96- or 384-well plate.
-
Treat the cells with serial dilutions of this compound or a reference agonist (e.g., DAMGO) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and follow the manufacturer's protocol for the detection of cAMP, which typically involves adding antibody and labeled cAMP reagents.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Generate a dose-response curve and calculate the EC₅₀ and Emax values for this compound.[4][9]
-
β-Arrestin2 Recruitment Assay (e.g., Enzyme Fragment Complementation)
This assay quantifies the recruitment of β-arrestin2 to the activated mu-opioid receptor.
-
Principle: The receptor and β-arrestin2 are fused to two different inactive fragments of an enzyme (e.g., β-galactosidase). Upon agonist-induced interaction of the receptor and β-arrestin2, the enzyme fragments come into close proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal.[10][11][12]
-
Procedure (General Outline):
-
Use a cell line stably co-expressing the MOR fused to one enzyme fragment and β-arrestin2 fused to the complementary fragment.
-
Plate the cells in an appropriate microplate.
-
Add serial dilutions of this compound or a reference compound.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the substrate for the reconstituted enzyme according to the manufacturer's instructions.
-
Measure the resulting signal (e.g., luminescence) with a plate reader.
-
Generate a dose-response curve to determine the EC₅₀ and Emax for β-arrestin2 recruitment.
-
Conclusion
The in vitro characterization of this compound reveals it to be a potent, G-protein biased agonist at the mu-opioid receptor. Its high potency in functional assays that measure G-protein activation, coupled with its very weak recruitment of β-arrestin2, provides a molecular basis for its observed in vivo profile of strong analgesia with reduced respiratory depression. The methodologies and data presented in this guide offer a foundational understanding for researchers in the field of opioid pharmacology and drug development, facilitating further investigation into this promising new chemical entity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. xray.uky.edu [xray.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 12. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Atoxifent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atoxifent is a novel, potent µ-opioid receptor (MOR) agonist with a distinct pharmacological profile that suggests a potential for a safer therapeutic window compared to classical opioids like fentanyl. Discovered serendipitously during the development of synthetic opioid rescue agents, this compound's unique structure, a conformationally constrained piperazine, converts a MOR antagonist scaffold into a potent agonist.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its in vitro and in vivo characteristics, with detailed experimental methodologies and quantitative data to support further research and development.
In Vitro Pharmacology
This compound demonstrates high potency and functional selectivity for the µ-opioid receptor. Its activity has been characterized through various in vitro assays, including cAMP inhibition and β-arrestin recruitment assays.
Receptor Agonist Activity
This compound is a potent agonist at the µ-opioid receptor (MOR) and also exhibits partial agonist activity at the delta-opioid receptor (DOR).[3] It shows modest antagonist activity at the kappa-opioid receptor (KOR).[3] The agonist activity at the MOR is comparable in potency to fentanyl.[3]
| Receptor | Assay Type | Parameter | This compound | Fentanyl | Morphine |
| MOR | cAMP Inhibition | EC50 (nM) | 0.39 | 0.21 | 7.64 |
| MOR | cAMP Inhibition | Emax (%) | 99.7 | 105 | 99 |
| DOR | cAMP Inhibition | EC50 (nM) | 2.18 | - | - |
| DOR | cAMP Inhibition | Emax (%) | 56.8 | - | - |
| KOR | cAMP Inhibition | Agonist Activity | No Agonist Activity | - | - |
| KOR | cAMP Inhibition | Antagonist IC50 (nM) | 356.50 | - | - |
| KOR | cAMP Inhibition | Antagonist Emax (%) | 93.0 | - | - |
Table 1: In Vitro Receptor Activity Profile of this compound.[3]
G-Protein Bias
A key feature of this compound's pharmacological profile is its significant G-protein signaling bias. It potently activates the Gαi1 signaling pathway, a hallmark of MOR activation leading to analgesia, while being a very poor recruiter of β-arrestin2.[3][4] The recruitment of β-arrestin2 is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[4]
| Ligand | Gαi1 Activation (Emax %) | β-arrestin2 Recruitment (Emax %) |
| This compound | 105 ± 4.8 | 8.68 |
| Fentanyl | 105 ± 4.8 | 97 ± 3.4 |
| Morphine | 99 ± 4.1 | 37 ± 4.2 |
| Buprenorphine | 59 ± 3.6 | Not Determined |
Table 2: G-Protein Bias of this compound Compared to Other Opioids.[3]
This compound Signaling Pathway at the µ-Opioid Receptor.
In Vivo Pharmacology
In vivo studies in rodent models have confirmed this compound's potent antinociceptive effects and its favorable safety profile concerning respiratory depression.
Antinociception
In the hot-plate test in mice, this compound demonstrated potent and long-lasting antinociceptive effects.[3] Its potency was greater than morphine but less than fentanyl.[3] Notably, the analgesic effect of this compound was sustained for a significantly longer duration than that of an equipotent dose of fentanyl.[3] This antinociceptive effect was reversible with the opioid antagonist naltrexone, confirming its mediation through opioid receptors.[3]
Respiratory Depression
A critical finding is that this compound produces significantly less respiratory depression compared to fentanyl in rats.[1][3] While fentanyl caused severe, dose-dependent respiratory depression, this compound failed to produce the deep respiratory depression associated with fentanyl-induced lethality.[1][3]
Locomotor Activity
In rats, this compound produced a complete loss of locomotor activity, similar to the effect observed with fentanyl.[1][3]
Tolerance and Withdrawal
Repeated dosing of this compound in mice led to the development of antinociceptive tolerance and a level of withdrawal similar to that of fentanyl.[1][3]
Pharmacokinetics and Biodistribution
Following intraperitoneal administration in rats, this compound demonstrated ample distribution into the brain, with a maximum concentration (Tmax) achieved at approximately 0.25 hours.[1][2]
| Parameter | This compound |
| Brain | |
| Tmax (h) | ~0.25 |
| Plasma | |
| Tmax (h) | ~0.25 |
Table 3: Pharmacokinetic Parameters of this compound in Rats following a 10 mg/kg IP dose.[3]
Experimental Protocols
In Vitro Assays
The agonist activity of this compound at opioid receptors was determined using the DiscoverX HitHunter® cAMP assay.
-
Cell Culture: CHO-K1 cells stably expressing the human µ (OPRM1), κ (OPRK1), or δ (OPRD1) opioid receptors were used.
-
Assay Procedure:
-
Cells were seeded in 384-well plates and incubated overnight.
-
Test compounds were serially diluted and added to the cells.
-
Forskolin was added to stimulate cAMP production.
-
The cells were incubated for 30-60 minutes at 37°C.
-
The assay was terminated, and the amount of cAMP was quantified using the HitHunter® detection reagents, which are based on an enzyme fragment complementation (EFC) technology with β-galactosidase. The signal is inversely proportional to the cAMP concentration.
-
Data were normalized to vehicle control and a reference agonist (e.g., DAMGO for MOR).
-
EC50 and Emax values were determined by fitting the concentration-response data to a sigmoidal curve. For antagonist determination, cells were pre-incubated with the test compound before the addition of a known agonist.
-
The recruitment of β-arrestin2 by this compound was measured using the DiscoverX PathHunter® β-arrestin recruitment assay.
-
Cell Culture: CHO-K1 cells stably co-expressing the human µ-opioid receptor (OPRM1) fused to a ProLink™ (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag were used.
-
Assay Procedure:
-
Cells were plated in 384-well plates and incubated overnight.
-
Serial dilutions of test compounds were added to the cells.
-
The plates were incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin2 recruitment.
-
The PathHunter® detection reagent was added, and the plates were incubated for 60 minutes at room temperature.
-
The chemiluminescent signal, generated by the complementation of the β-galactosidase enzyme fragments, was measured using a plate reader.
-
Data were normalized to vehicle control and a reference full agonist (e.g., DAMGO).
-
EC50 and Emax values were calculated from the concentration-response curves.
-
Experimental Workflow for the β-Arrestin2 Recruitment Assay.
In Vivo Assays
-
Animals: Male Swiss Webster mice were used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) was used.
-
Procedure:
-
Animals were habituated to the testing room.
-
A baseline latency to a nociceptive response (paw licking or jumping) was recorded before drug administration. A cut-off time (e.g., 30-60 seconds) was set to prevent tissue damage.
-
This compound, fentanyl, or vehicle was administered via intraperitoneal (IP) injection.
-
The latency to the nociceptive response was measured at various time points post-injection (e.g., 30, 60, 120, 240 minutes).
-
The data were often expressed as the percentage of maximal possible effect (%MPE).
-
-
Animals: Male Sprague-Dawley rats were used.
-
Apparatus: A whole-body plethysmography system was used to measure respiratory parameters non-invasively.
-
Procedure:
-
Rats were acclimated to the plethysmography chambers.
-
Baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) were recorded.
-
This compound, fentanyl, or vehicle was administered (e.g., intravenously or intraperitoneally).
-
Respiratory parameters were continuously monitored post-administration.
-
Data were analyzed to determine the extent and duration of respiratory depression.
-
-
Animals: Male Sprague-Dawley rats were used.
-
Apparatus: Open-field activity chambers equipped with infrared beams to detect movement were used.
-
Procedure:
-
Rats were habituated to the activity chambers.
-
This compound, fentanyl, or vehicle was administered.
-
The animals were placed in the activity chambers, and locomotor activity (e.g., distance traveled, beam breaks) was recorded for a specified duration.
-
-
Animals and Dosing: Rats were administered this compound (10 mg/kg, IP).
-
Sample Collection: Blood and brain samples were collected at various time points (e.g., 0.25, 0.5, 1, 2, and 4 hours) post-dosing.
-
Sample Preparation:
-
Plasma: Blood was centrifuged to obtain plasma. Proteins were precipitated using a solvent like acetonitrile.
-
Brain: Brain tissue was homogenized. A liquid-liquid or solid-phase extraction was performed to isolate the analyte.
-
-
LC-MS/MS Analysis:
-
Chromatography: An analytical column (e.g., C18) was used with a gradient mobile phase (e.g., a mixture of water with formic acid and methanol (B129727) or acetonitrile) to separate this compound from matrix components.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection and quantification. Specific precursor-to-product ion transitions for this compound and an internal standard were monitored.
-
Quantification: A calibration curve was generated using standards of known concentrations to determine the concentration of this compound in the plasma and brain samples.
-
Logical Relationship of this compound's G-Protein Bias.
Conclusion
This compound presents a compelling pharmacological profile as a potent, G-protein biased µ-opioid receptor agonist. Its ability to induce strong analgesia with a significantly reduced risk of respiratory depression compared to fentanyl highlights its potential as a safer alternative for pain management. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar biased agonists. Future studies should continue to explore the long-term effects, abuse liability, and the precise molecular mechanisms underlying its favorable safety profile.
References
- 1. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues [ouci.dntb.gov.ua]
- 2. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of acetyl fentanyl and acetyl norfentanyl in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Atoxifent: A Novel Mu-Opioid Receptor Agonist with an Improved Safety Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atoxifent is a recently identified, potent, and selective mu-opioid receptor (MOR) agonist with a promising preclinical safety profile, notably a reduced risk of respiratory depression compared to fentanyl.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogues. It delves into the quantitative data from key experiments, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers in the fields of opioid pharmacology and analgesic drug development. The discovery of this compound, a 3,8-diazabicyclo[3.2.1]octane derivative, was serendipitous, arising from the conformational constraint of a piperazine (B1678402) ring in a compound series originally designed as MOR antagonists.[1][2] This structural modification dramatically converted antagonist activity into potent agonism, highlighting the nuanced nature of opioid receptor pharmacology.
Core Structure and Key Structural Insights
The core scaffold of this compound is a 3,8-diazabicyclo[3.2.1]octane. The key structural feature responsible for its potent MOR agonist activity is the rigidified piperazine ring within this bicyclic system. This conformational constraint is crucial, as opening the 2-carbon bridge to form a simple piperazine derivative leads to a significant loss of MOR agonist activity.[2]
Structure-Activity Relationship (SAR) Analysis
A systematic evaluation of analogues based on the this compound scaffold has provided critical insights into the structural requirements for potent MOR agonism and functional selectivity. The following tables summarize the quantitative data from in vitro assays.
G-Protein Activation at the Mu-Opioid Receptor (cAMP Inhibition Assay)
The primary mechanism of action for opioid analgesia is mediated through the Gαi/o pathway, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. The potency (EC50) and efficacy (Emax) of this compound and its analogues in activating this pathway are presented in Table 1.
| Compound | Structure | MOR Agonist EC50 (nM) | MOR Agonist Emax (%) |
| This compound (2) | 3-(3-hydroxyphenyl)-8-(3-phenylpropyl)-3,8-diazabicyclo[3.2.1]octane | 0.39 | 98.6 |
| 1 | 3-(3-hydroxyphenyl)-8-phenethyl-3,8-diazabicyclo[3.2.1]octane | 0.26 | 99.7 |
| 3 | 1-(3-hydroxyphenyl)-4-phenethylpiperazine | 84.25 | 48.4 |
| 4 | 1-(3-hydroxyphenyl)-4-(3-phenylpropyl)piperazine | >10,000 | N/A |
| 5 | 3-(3-hydroxyphenyl)-8-(4-phenylbutyl)-3,8-diazabicyclo[3.2.1]octane | 0.39 | 98.9 |
| 6 | 8-benzyl-3-(3-hydroxyphenyl)-3,8-diazabicyclo[3.2.1]octane | 41.26 | 98.1 |
| 7 | 3-(3-hydroxyphenyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane | 121.73 | 92.5 |
| 12 | 3-(3-methoxyphenyl)-8-(3-phenylpropyl)-3,8-diazabicyclo[3.2.1]octane | 392.23 | 91.2 |
| 15 | 3-(2-hydroxyphenyl)-8-(3-phenylpropyl)-3,8-diazabicyclo[3.2.1]octane | 0.61 | 99.2 |
| 16 | 3-(3-hydroxyphenethyl)-8-(3-phenylpropyl)-3,8-diazabicyclo[3.2.1]octane | 213.35 | 94.3 |
| Fentanyl | N/A | 0.21 | 100 |
| Morphine | N/A | 7.64 | 100 |
Data sourced from Vu et al., J. Med. Chem. 2024.[2][3]
Key SAR observations from Table 1:
-
Conformational Rigidity: this compound (2) and its analogue (1) with the rigid 3,8-diazabicyclo[3.2.1]octane core are potent MOR agonists. Opening the bicyclic ring to the corresponding piperazine derivatives (3 and 4) results in a dramatic loss of potency and efficacy.[2]
-
N-Substituent Chain Length: The length of the N-substituent is critical. A 3-phenylpropyl (this compound, 2) or a 4-phenylbutyl (5) substituent on the nitrogen atom of the bicyclic system confers high potency. Shortening the chain to a benzyl (B1604629) (6) or methyl (7) group significantly reduces activity.[2]
-
Phenolic Hydroxyl Group: The meta-hydroxyl group on the phenyl ring is crucial for high potency. Its removal or replacement with a methoxy (B1213986) group (12) drastically decreases activity. Moving the hydroxyl group to the ortho position (15) maintains high potency.[2][3]
-
Spacer between Aromatic Ring and Bicyclic Core: Introducing a spacer between the phenyl ring and the 3,8-diazabicyclo[3.2.1]octane core (16) leads to a substantial decrease in MOR activity.[2]
β-Arrestin2 Recruitment at the Mu-Opioid Receptor
The recruitment of β-arrestin2 to the MOR is associated with receptor desensitization, internalization, and the activation of signaling pathways that may contribute to some of the adverse effects of opioids. This compound exhibits biased agonism, potently activating the G-protein pathway while only weakly recruiting β-arrestin2.
| Compound | Structure | MOR β-Arrestin2 Recruitment EC50 (nM) | MOR β-Arrestin2 Recruitment Emax (%) |
| This compound (2) | 3-(3-hydroxyphenyl)-8-(3-phenylpropyl)-3,8-diazabicyclo[3.2.1]octane | >10,000 | <10 |
| 1 | 3-(3-hydroxyphenyl)-8-phenethyl-3,8-diazabicyclo[3.2.1]octane | >10,000 | <10 |
| 5 | 3-(3-hydroxyphenyl)-8-(4-phenylbutyl)-3,8-diazabicyclo[3.2.1]octane | >10,000 | <10 |
| 15 | 3-(2-hydroxyphenyl)-8-(3-phenylpropyl)-3,8-diazabicyclo[3.2.1]octane | >10,000 | <10 |
| DAMGO | N/A | 34.5 | 100 |
| Fentanyl | N/A | 25.1 | 100 |
| Morphine | N/A | 134.2 | 100 |
Data sourced from Vu et al., J. Med. Chem. 2024 and its supporting information.[1][2]
Key SAR observations from Table 2:
-
Biased Agonism: this compound (2) and its potent analogues (1, 5, and 15) are highly biased agonists, showing potent activation of the G-protein pathway (Table 1) but negligible recruitment of β-arrestin2. This profile is distinct from traditional opioids like morphine and fentanyl, which recruit β-arrestin2 more effectively.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize this compound and its analogues.
MOR G-Protein Activation: HitHunter® cAMP Assay
This assay quantifies the inhibition of adenylyl cyclase activity following MOR activation.
Principle: The assay is a competitive immunoassay. Cellular cAMP produced competes with a fixed amount of biotin-labeled cAMP for binding to a cAMP-specific antibody. A chemiluminescent signal is generated, which is inversely proportional to the amount of cAMP in the sample.
Detailed Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human mu-opioid receptor (hMOR) are cultured in a suitable medium (e.g., F12 with 10% FBS, penicillin/streptomycin, and geneticin) at 37°C in a 5% CO2 incubator.
-
Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Preparation: Test compounds are serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve a range of final assay concentrations.
-
Assay Procedure:
-
The culture medium is removed from the cells.
-
Cells are incubated with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Test compounds are added to the wells, along with a sub-maximal concentration of forskolin (B1673556) (to stimulate adenylyl cyclase and cAMP production).
-
The plates are incubated for 30-60 minutes at 37°C.
-
-
Detection:
-
The HitHunter® cAMP detection reagents are prepared according to the manufacturer's protocol (Eurofins DiscoverX).
-
The detection reagents are added to each well.
-
The plates are incubated at room temperature for 60 minutes.
-
-
Data Acquisition: The chemiluminescent signal is read using a compatible plate reader.
-
Data Analysis: The data are normalized to the response of a reference full agonist (e.g., DAMGO) and vehicle control. EC50 and Emax values are determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
MOR β-Arrestin2 Recruitment: PathHunter® Assay
This assay measures the recruitment of β-arrestin2 to the activated MOR.
Principle: This is an enzyme fragment complementation (EFC) assay. The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin2 is fused to a larger, inactive fragment of β-galactosidase (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin2 to the MOR, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Detailed Protocol:
-
Cell Culture: U2OS cells stably co-expressing the hMOR tagged with ProLink™ and β-arrestin2 fused to the Enzyme Acceptor are cultured in a suitable medium (e.g., McCoy's 5A with 10% FBS, penicillin/streptomycin, and selection antibiotics) at 37°C in a 5% CO2 incubator.
-
Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Preparation: Test compounds are serially diluted in assay buffer to achieve a range of final assay concentrations.
-
Assay Procedure:
-
The culture medium is replaced with assay buffer.
-
Test compounds are added to the wells.
-
The plates are incubated for 90 minutes at 37°C.
-
-
Detection:
-
The PathHunter® detection reagents are prepared according to the manufacturer's protocol (Eurofins DiscoverX).
-
The detection reagents are added to each well.
-
The plates are incubated at room temperature for 60 minutes.
-
-
Data Acquisition: The chemiluminescent signal is read using a compatible plate reader.
-
Data Analysis: The data are normalized to the response of a reference full agonist (e.g., DAMGO) and vehicle control. EC50 and Emax values are determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for its in vitro characterization.
Caption: this compound-induced G-protein signaling pathway.
References
Preclinical Profile of Atoxifent: A Novel Mu-Opioid Receptor Agonist with an Enhanced Safety Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Atoxifent is a novel, potent mu-opioid receptor (MOR) agonist identified as the prototype of a new chemotype of synthetic opioids. Preclinical research indicates that this compound exhibits strong analgesic properties with a significantly reduced risk of respiratory depression, a major dose-limiting and often fatal side effect of traditional opioid analgesics like fentanyl. This document provides a comprehensive overview of the preclinical data and studies on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development and opioid pharmacology.
Mechanism of Action
This compound is a potent agonist of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) primarily responsible for mediating the analgesic effects of opioids.[1][2] Upon binding, this compound activates the MOR, leading to the inhibition of adenylyl cyclase, reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels. This signaling cascade ultimately results in a reduction in neuronal excitability and nociceptive transmission. Emerging evidence suggests that this compound may be a G-protein biased agonist, preferentially activating the G-protein signaling pathway responsible for analgesia over the β-arrestin2 recruitment pathway, which has been implicated in adverse effects such as respiratory depression.[3]
Signaling Pathway of this compound at the Mu-Opioid Receptor
Caption: Proposed biased agonism of this compound at the mu-opioid receptor.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value (nM) | Assay System | Reference |
| EC50 | 0.39 | Mu-Opioid Receptor (MOR) Agonist Activity | [1][4] |
Table 2: In Vivo Antinociceptive Efficacy (Hot Plate Test in Mice)
| Treatment | Dose (mg/kg) | Latency to Response (seconds) | Study Details |
| This compound | Varies | Long-lasting antinociception | Reversible with naltrexone.[2] |
| Fentanyl | Varies | Standard opioid response | Used as a comparator. |
Specific latency times were not available in the reviewed abstracts.
Table 3: In Vivo Respiratory Safety Profile (Rats)
| Compound | Effect on Respiration | Animal Model |
| This compound | Did not produce deep respiratory depression. | Rat |
| Fentanyl | Caused significant respiratory depression leading to lethality. | Rat |
Quantitative respiratory parameters were not detailed in the abstracts.
Table 4: Pharmacokinetic Profile (Rats)
| Parameter | Value (hours) | Route of Administration | Tissue |
| Tmax | ~0.25 | Not specified | Brain Tissue |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
In Vitro Mu-Opioid Receptor (MOR) Agonist Activity Assay ([35S]GTPγS Binding)
-
Objective: To determine the in vitro potency and efficacy of this compound as a MOR agonist.
-
Methodology:
-
Membrane Preparation: Crude membranes are prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).
-
Assay Buffer: A buffer containing Tris-HCl, MgCl2, and NaCl is used.
-
Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of GDP, and [35S]GTPγS. A non-specific binding control is included with an excess of unlabeled GTPγS.
-
Reaction Termination: The binding reaction is stopped by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
In Vivo Antinociception: Hot Plate Test (Mice)
-
Objective: To assess the analgesic effect of this compound in a thermal pain model.
-
Methodology:
-
Animal Model: Male Swiss-Webster mice are commonly used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse before drug administration.
-
This compound or a vehicle control is administered (e.g., intraperitoneally).
-
At predetermined time points after administration, the mice are placed on the hot plate, and the latency to the first nociceptive response is recorded.
-
A cut-off time (e.g., 30-60 seconds) is employed to prevent tissue damage.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.
-
Experimental Workflow: Hot Plate Test
Caption: A workflow diagram for the in vivo hot plate antinociception assay.
In Vivo Respiratory Depression Assessment (Rats)
-
Objective: To evaluate the effect of this compound on respiratory function compared to fentanyl.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Apparatus: Whole-body plethysmography is used to monitor respiratory parameters in conscious, unrestrained animals.
-
Procedure:
-
Rats are placed in the plethysmography chambers and allowed to acclimate.
-
Baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation, and oxygen saturation) are recorded.
-
This compound, fentanyl, or a vehicle control is administered.
-
Respiratory parameters are continuously monitored for a defined period post-administration.
-
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups.
-
Pharmacokinetic Brain Distribution Study (Rats)
-
Objective: To determine the brain penetration of this compound.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: A single dose of this compound is administered.
-
Sample Collection: At various time points after dosing, animals are euthanized, and brain and plasma samples are collected.
-
Sample Analysis: The concentration of this compound in brain homogenate and plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including the time to maximum concentration (Tmax) in the brain, are calculated.
-
Conclusion
The preclinical data for this compound are highly promising, suggesting its potential as a potent analgesic with a significantly improved safety profile compared to currently available opioids. Its potent mu-opioid receptor agonism, coupled with a lack of profound respiratory depression in animal models, positions it as a strong candidate for further development. The detailed experimental protocols and data presented in this guide provide a solid foundation for future research and clinical investigation into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanism of biased agonism and to comprehensively characterize its long-term safety and efficacy.
References
- 1. The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
Atoxifent: A Novel Mu-Opioid Receptor Agonist for Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Atoxifent is a novel and potent synthetic agonist of the mu-opioid receptor (MOR), recently identified during research aimed at developing safer opioid rescue agents.[1][2] Its unique pharmacological profile, characterized by strong analgesic effects with a potentially wider safety margin regarding respiratory depression compared to classical opioids like fentanyl, positions it as a valuable new tool for neuroscience research.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a visualization of its signaling pathways. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential and neurobiological effects of this new class of MOR agonists.
Mechanism of Action
This compound exerts its effects by acting as a potent agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[4][5][6] The activation of MORs is central to the modulation of pain, reward, and emotional processing.[4] Upon binding, this compound induces a conformational change in the MOR, leading to the activation of intracellular signaling cascades.
The primary signaling pathway initiated by MOR activation is through the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] Additionally, the Gβγ subunit of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[9][10] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other central effects of opioids.[7][10]
Interestingly, this compound has been reported to be a poor recruiter of β-arrestin2.[8] The recruitment of β-arrestin2 to the MOR is implicated in receptor desensitization, internalization, and the initiation of signaling pathways that are thought to contribute to some of the adverse effects of opioids, including respiratory depression and tolerance.[1][11] this compound's bias towards G-protein signaling over β-arrestin recruitment may contribute to its observed safety profile.[8]
Quantitative Data
The following tables summarize the currently available quantitative data for this compound, providing a basis for experimental design and comparison with other opioid compounds.
| Parameter | Value | Assay | Reference |
| EC50 | 0.39 nM | cAMP Accumulation Assay | [4][5][12] |
| Tmax in brain | ~0.25 h | In vivo biodistribution in rats | [1][2][3] |
Table 1: In Vitro and In Vivo Pharmacological Parameters of this compound.
| Compound | Maximum Respiratory Depression | Animal Model | Reference |
| This compound | ~45% reduction | Rat | [6] |
| Fentanyl | ~70% reduction | Rat | [6] |
Table 2: Comparative Respiratory Depression of this compound and Fentanyl.
Signaling Pathways
The signaling pathways activated by this compound at the mu-opioid receptor are depicted below.
This compound-MOR Signaling Pathway
Experimental Workflow for this compound Characterization
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other potent MOR agonists. These protocols are provided as a guide and may require optimization based on specific laboratory conditions and research objectives.
In Vitro Assays
1. cAMP Accumulation Assay (for EC50 Determination)
This assay is used to determine the potency of this compound in activating the Gi/o-coupled MOR, which leads to a decrease in intracellular cAMP levels.
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human mu-opioid receptor (hMOR).
-
Protocol:
-
Seed the hMOR-CHO cells in a 384-well plate and incubate overnight.[13][14]
-
The following day, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin (B1673556) to stimulate adenylyl cyclase and raise basal cAMP levels.[15][16]
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[15]
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen assay.[14][15]
-
Plot the concentration-response curve and calculate the EC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.[13]
-
2. β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin2 to the activated MOR, providing insight into the signaling bias of this compound.
-
Cell Line: U2OS or CHO-K1 cells stably co-expressing the hMOR and a β-arrestin2 fusion protein (e.g., PathHunter® assay).[17][18]
-
Protocol:
-
Plate the cells in a 384-well plate and incubate overnight.[19]
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.[17]
-
Add the detection reagents according to the manufacturer's protocol. These reagents typically generate a chemiluminescent signal when β-arrestin2 is recruited to the receptor.
-
Incubate at room temperature in the dark for approximately 60 minutes.[17]
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data to determine the potency (EC50) and efficacy (Emax) of this compound for β-arrestin2 recruitment.
-
In Vivo Assays
1. Antinociception Assessment (Hot Plate Test)
This is a classic test to evaluate the analgesic properties of compounds in rodents.
-
Protocol:
-
Administer this compound or a vehicle control to the mice via a specified route (e.g., intraperitoneal or subcutaneous injection).
-
At various time points after administration, place each mouse individually on a hot plate maintained at a constant temperature (e.g., 55°C).[2][20]
-
Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
-
2. Respiratory Function Assessment (Whole-Body Plethysmography)
This non-invasive method is used to measure respiratory parameters in conscious, unrestrained animals.
-
Protocol:
-
Acclimatize the rats to the whole-body plethysmography chambers.[10][23]
-
Record baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute).[24]
-
Administer this compound or a comparator compound like fentanyl.
-
Continuously monitor and record the respiratory parameters for a defined period post-administration.
-
A decrease in respiratory frequency and/or minute volume is indicative of respiratory depression.
-
3. Brain Biodistribution
This experiment determines the concentration of this compound in the brain over time.
-
Protocol:
-
Administer a single dose of this compound to a cohort of animals.
-
At various time points post-administration, euthanize subsets of animals and collect brain tissue and blood samples.[25]
-
Homogenize the brain tissue.
-
Extract this compound from the brain homogenate and plasma using an appropriate solvent.
-
Quantify the concentration of this compound in the extracts using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Plot the brain and plasma concentration-time profiles to determine pharmacokinetic parameters like Tmax (time to maximum concentration) and the brain-to-plasma ratio.[25]
-
Conclusion
This compound represents a significant development in the field of opioid pharmacology. Its potent agonism at the mu-opioid receptor, coupled with a favorable safety profile regarding respiratory depression, makes it an invaluable research tool for dissecting the complex neurobiology of pain, reward, and addiction. The data and protocols presented in this guide offer a starting point for neuroscientists to explore the multifaceted actions of this compound and to potentially pave the way for the development of safer and more effective analgesic therapies. As a novel compound, further research is warranted to fully elucidate its pharmacological properties and its potential applications in neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Hot-plate analgesia testing [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. benchchem.com [benchchem.com]
- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 21. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]
- 23. Whole-body Plethysmography System for Rats - tow-int [tow-int.net]
- 24. Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Atoxifent in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atoxifent is a novel, potent synthetic opioid agonist that acts on the mu-opioid receptor (MOR).[1] Discovered during research aimed at identifying synthetic opioid rescue agents, this compound is a piperazine (B1678402) derivative characterized by a conformationally constrained piperazine ring, which converts a MOR antagonist scaffold into a potent agonist.[1] Preclinical studies in mice have demonstrated that this compound produces long-lasting antinociception, the effects of which are reversible by the opioid antagonist naltrexone.[1] Repeated administration of this compound has been shown to induce antinociceptive tolerance and withdrawal symptoms comparable to those of fentanyl.[1] Notably, in rat models, this compound induced a complete loss of locomotor activity similar to fentanyl but did not cause the profound respiratory depression associated with fentanyl-induced lethality, suggesting a potentially enhanced safety profile.[1] These characteristics make this compound a compound of interest for further investigation in pain management and opioid research.
Data Presentation
The following tables summarize the currently available quantitative and qualitative data for this compound from preclinical studies. Due to the novelty of the compound, publicly available data is limited.
Table 1: Pharmacokinetic and Pharmacodynamic Profile of this compound
| Parameter | Species | Value/Observation | Citation |
| Mechanism of Action | - | Potent mu-opioid receptor (MOR) agonist | [1] |
| Tmax (Brain) | Mouse | ~0.25 hours | [1] |
| Antinociceptive Effect | Mouse | Long-lasting | [1] |
| Reversibility | Mouse | Reversible with naltrexone | [1] |
| Tolerance | Mouse | Develops with repeated dosing | [1] |
| Withdrawal | Mouse | Level of withdrawal similar to fentanyl | [1] |
| Locomotor Activity | Rat | Complete loss of locomotor activity | [1] |
| Respiratory Effect | Rat | Does not produce deep respiratory depression | [1] |
Experimental Protocols
Given that specific dosages for this compound are not yet widely published, the following protocols are based on standard methodologies for evaluating novel opioid agonists in mice. Researchers should perform initial dose-response studies to determine the optimal dose range for their specific experimental model and endpoints.
Drug Formulation and Administration
-
Formulation: this compound should be dissolved in a vehicle appropriate for the chosen route of administration. A common vehicle for preclinical studies is sterile saline (0.9% NaCl) or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, diluted in saline. The final concentration should be prepared to ensure the desired dose is administered in a consistent, low volume (e.g., 5-10 mL/kg body weight).
-
Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes for systemic administration in mice. The route should be kept consistent throughout a study.
Protocol for Dose-Response Assessment (Antinociception)
This protocol is essential for determining the effective dose (ED50) of this compound for analgesia.
-
Objective: To determine the dose of this compound that produces a 50% maximal antinociceptive effect.
-
Method: Use the Hot Plate Test or Tail Flick Test (detailed below).
-
Procedure:
-
Acclimatize mice to the testing room and equipment for at least 30-60 minutes before the experiment.[2]
-
Establish a baseline response latency for each mouse in the chosen nociceptive test.
-
Divide mice into groups (n=8-10 per group) and administer different doses of this compound (e.g., 0.01, 0.1, 1, 10 mg/kg, i.p.) or vehicle. The dose range should be selected based on in vitro potency or comparison to similar compounds.
-
At the time of peak effect (determined by initial time-course studies, potentially around 15-30 minutes post-injection based on the reported Tmax[1]), re-test the mice on the nociceptive apparatus.
-
Record the post-treatment latency. A cut-off time must be established to prevent tissue damage (e.g., 60 seconds for the hot plate test).[3]
-
Calculate the Percent Maximum Possible Effect (%MPE) for each mouse using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Plot the dose-response curve and calculate the ED50 value.
-
Protocol for Assessment of Antinociceptive Effects
This test measures the response to a thermal pain stimulus, reflecting supraspinal analgesia.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).[2][4]
-
Procedure:
-
Acclimatize mice to the testing room.
-
Gently place the mouse on the heated surface of the hot plate, which is enclosed by a clear cylinder to keep the animal on the plate.[2]
-
Start a timer immediately.
-
Observe the mouse for nocifensive behaviors, such as paw licking, paw shaking, or jumping.[2][4]
-
Stop the timer at the first sign of a hind paw response and record the latency.[2]
-
Remove the mouse from the hot plate immediately to prevent injury.
-
Enforce a cut-off time (e.g., 45-60 seconds) to avoid tissue damage. If the mouse does not respond by the cut-off time, remove it and record the latency as the cut-off time.
-
This test assesses the spinal reflex to a thermal stimulus.
-
Apparatus: A tail flick analgesia meter that focuses a high-intensity beam of light on the mouse's tail.[5]
-
Procedure:
-
Gently restrain the mouse, allowing the tail to be exposed.[6][7] Many commercial systems provide specialized restrainers.
-
Place the tail in the groove of the apparatus so that the light beam is focused on a specific point (e.g., 3 cm from the tip).[6][7]
-
Activate the light beam, which starts a timer.
-
The timer automatically stops when the mouse "flicks" its tail away from the heat source.[5]
-
Record the latency.
-
A cut-off time (e.g., 15-18 seconds) should be set to prevent burns.[5]
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 60 seconds.[5]
-
Protocol for Assessment of Respiratory Effects
Whole-body plethysmography is a non-invasive method to measure respiratory parameters in conscious, unrestrained mice.[8][9][10]
-
Apparatus: A whole-body plethysmography (WBP) chamber connected to a pressure transducer and recording software.
-
Procedure:
-
Calibrate the plethysmograph according to the manufacturer's instructions.
-
Weigh the mouse and record its rectal temperature.
-
Place the mouse in the WBP chamber and allow it to acclimatize for 15-30 minutes until it is calm.[8]
-
Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute volume) for a stable period (e.g., 5-10 minutes).
-
Remove the mouse, administer this compound or vehicle, and immediately return it to the chamber.
-
Continuously record respiratory parameters for a set duration (e.g., 1-2 hours) to observe any depression or changes in breathing patterns.
-
Analyze the data to compare post-treatment values to baseline.
-
Protocol for Assessment of Tolerance and Withdrawal
-
Objective: To determine if repeated administration of this compound leads to a reduced antinociceptive effect.
-
Procedure:
-
Select an effective dose of this compound from the dose-response study (e.g., ED80-90).
-
Administer this dose to a group of mice once or twice daily for several consecutive days (e.g., 3-7 days).[11][12]
-
On the final day, perform the hot plate or tail flick test at the time of peak drug effect to measure the antinociceptive response.
-
Compare the response latency on the final day to the latency observed on the first day of treatment. A significant decrease in latency indicates the development of tolerance.
-
-
Objective: To assess the physical dependence induced by chronic this compound administration.
-
Procedure:
-
Following a chronic dosing regimen with this compound (as described for tolerance), administer a final dose of this compound.
-
After a set period (e.g., 2 hours), administer a subcutaneous injection of an opioid antagonist like naloxone (B1662785) (e.g., 1 mg/kg).[13][14]
-
Immediately place the mouse in a clear observation chamber.
-
For the next 10-30 minutes, observe and score withdrawal behaviors.[13] Key signs in mice include jumping, paw tremors, wet dog shakes, abnormal posturing, and excessive grooming.[14]
-
A global withdrawal score can be calculated by summing the scores for each behavior. Compare the scores of this compound-treated mice to a control group that received chronic vehicle followed by naloxone.
-
Visualization of Pathways and Workflows
Caption: Mu-Opioid Receptor (MOR) Signaling Pathway activated by this compound.
Caption: Experimental workflow for in vivo mouse studies of this compound.
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. ovid.com [ovid.com]
- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 5. web.mousephenotype.org [web.mousephenotype.org]
- 6. diacomp.org [diacomp.org]
- 7. protocols.io [protocols.io]
- 8. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dosing protocol and analgesic efficacy determine opioid tolerance in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for Atoxifent in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atoxifent is a novel, potent mu-opioid receptor (MOR) agonist.[1] While in vivo studies have highlighted its potential as a powerful analgesic with a safer respiratory profile compared to fentanyl, detailed in vitro characterization is essential for a comprehensive understanding of its pharmacological profile at the cellular level.[1] These application notes provide a guide for researchers to evaluate the activity of this compound in various cell culture assays. The protocols outlined here are standard methods for characterizing MOR agonists and can be adapted for this compound.
Opioid receptors, including the mu-opioid receptor, are G-protein coupled receptors (GPCRs).[2][3] Agonist binding to the MOR primarily initiates signaling through the G-protein-dependent pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2][4] This signaling cascade is fundamental to the analgesic effects of opioids. Additionally, MOR activation can trigger the β-arrestin pathway, which is involved in receptor desensitization, internalization, and the activation of other signaling molecules like extracellular signal-regulated kinase 1/2 (ERK1/2).[2][3][5][6] The balance between G-protein and β-arrestin signaling, known as biased agonism, is a critical area of research for developing safer opioids.[2][7]
This document provides detailed protocols for key in vitro functional assays to characterize this compound, including:
-
G-Protein Dependent Signaling Assays: GTPγS Binding and cAMP Inhibition.
-
β-Arrestin Pathway Assays: β-Arrestin Recruitment and ERK1/2 Phosphorylation.
-
Cell Viability and Apoptosis Assays.
-
Gene Expression Analysis.
Due to the novelty of this compound, published in vitro quantitative data is not yet available. The tables provided in this document are templates populated with illustrative data to demonstrate how experimental results for this compound could be presented.
Data Presentation
The following tables are templates to summarize the quantitative data obtained from the described assays.
Table 1: G-Protein Dependent Signaling Profile of this compound
| Ligand | GTPγS Binding Assay (EC₅₀, nM) | GTPγS Binding Assay (Eₘₐₓ, % of DAMGO) | cAMP Inhibition Assay (EC₅₀, nM) | cAMP Inhibition Assay (Eₘₐₓ, % Inhibition) |
| This compound | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| DAMGO (Full Agonist) | Example: 50 | 100 | Example: 10 | 100 |
| Morphine (Partial Agonist) | Example: 100 | 70 | Example: 30 | 85 |
EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect. DAMGO is a potent and selective synthetic MOR full agonist often used as a reference compound.
Table 2: β-Arrestin Pathway Profile of this compound
| Ligand | β-Arrestin Recruitment (EC₅₀, nM) | β-Arrestin Recruitment (Eₘₐₓ, % of DAMGO) | pERK1/2 Activation (EC₅₀, nM) | pERK1/2 Activation (Eₘₐₓ, % of DAMGO) |
| This compound | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| DAMGO | Example: 150 | 100 | Example: 80 | 100 |
| Morphine | Example: >1000 | 20 | Example: 200 | 50 |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay | Parameter | This compound |
| HEK293-MOR | MTT Assay | IC₅₀ (µM) after 24h | [Insert Experimental Value] |
| SH-SY5Y | LDH Release Assay | % Cytotoxicity at 10 µM after 24h | [Insert Experimental Value] |
| Primary Cortical Neurons | Annexin V/PI Staining | % Apoptotic Cells at 10 µM after 48h | [Insert Experimental Value] |
IC₅₀: Half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor (MOR) Signaling Pathways
The following diagram illustrates the primary signaling cascades initiated upon this compound binding to the MOR.
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-biased activation of extracellular signal-regulated kinase 1/2 leads to differences in opioid induced antinociception and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Arrestin 2 and ERK1/2 Are Important Mediators Engaged in Close Cooperation between TRPV1 and µ-Opioid Receptors in the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
Atoxifent: A Novel Tool for Investigating Mu-Opioid Receptor Desensitization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atoxifent is a potent and novel mu-opioid receptor (MOR) agonist that presents a unique profile for studying the mechanisms of opioid receptor desensitization. Unlike classical opioids such as morphine or fentanyl, this compound demonstrates a significant bias towards G protein signaling pathways over β-arrestin2 recruitment. This functional selectivity makes it an invaluable research tool for dissecting the distinct roles of these pathways in the development of tolerance, respiratory depression, and other adverse effects associated with chronic opioid use. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate MOR desensitization.
Core Concepts: Opioid Receptor Desensitization
Opioid receptor desensitization is a process wherein the receptor's response to an agonist diminishes over time with prolonged or repeated exposure. This cellular phenomenon is a key contributor to the development of tolerance at the organismal level. The primary mechanisms governing MOR desensitization involve:
-
G Protein Uncoupling: The agonist-bound receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which leads to the uncoupling of the receptor from its associated G protein, thereby attenuating the primary signaling cascade.
-
β-Arrestin Recruitment: Phosphorylated receptors serve as a docking site for β-arrestin proteins. β-arrestin binding further sterically hinders G protein coupling and initiates a separate wave of signaling. It also targets the receptor for internalization.
-
Receptor Internalization: The receptor-β-arrestin complex is internalized from the cell surface into endosomes. This process reduces the number of available receptors on the cell membrane, further contributing to the desensitized state. The receptor can then either be recycled back to the cell surface (resensitization) or targeted for degradation.
This compound's G protein bias, characterized by potent activation of G protein signaling with minimal β-arrestin2 recruitment, allows for the targeted investigation of G protein-mediated desensitization with reduced confounding effects from the β-arrestin pathway.[1]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo pharmacological properties of this compound in comparison to the well-characterized opioid agonists, fentanyl and DAMGO.
Table 1: In Vitro Characterization of this compound at the Mu-Opioid Receptor
| Compound | MOR Agonism (cAMP Assay) EC50 (nM) | Gαi1 Activation (BRET Assay) | β-Arrestin2 Recruitment (BRET Assay) |
| This compound | 0.39 | Partial Agonist vs. DAMGO | Poor recruiter |
| Fentanyl | 0.21 | Full Agonist | Potent Recruiter |
| DAMGO | - | Full Agonist (Reference) | Potent Recruiter (Reference) |
Table 2: In Vivo Effects of this compound
| Compound | Antinociception (Hot-Plate Assay, Mice) | Respiratory Depression (Rats) | Tolerance Development (Mice) |
| This compound | Long-lasting antinociception, reversible with naltrexone[2] | Does not produce deep respiratory depression[2] | Produces antinociceptive tolerance with repeated dosing, similar to fentanyl[2] |
| Fentanyl | Potent antinociception | Induces significant respiratory depression[2] | Induces tolerance[2] |
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Cascade
Caption: this compound preferentially activates the G protein pathway.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
In Vitro cAMP Inhibition Assay
This assay determines the potency and efficacy of this compound in activating the Gi/o-coupled signaling pathway by measuring the inhibition of adenylyl cyclase activity.
Materials:
-
HEK293 cells stably expressing the human mu-opioid receptor (HEK-MOR).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
This compound, Fentanyl (positive control), and Naloxone (B1662785) (antagonist).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Cell Preparation: Culture HEK-MOR cells to ~80-90% confluency. On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution and resuspend in assay buffer to a density of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound, fentanyl, and naloxone in assay buffer.
-
Assay Plate Setup:
-
Dispense 5 µL of cell suspension into each well of the 384-well plate.
-
Add 2.5 µL of the test compounds at various concentrations.
-
Add 2.5 µL of a known opioid agonist as a positive control and assay buffer as a vehicle control.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Stimulation: Add 2.5 µL of forskolin solution to all wells except the basal control. The final concentration of forskolin should be pre-determined to elicit a sub-maximal cAMP response.
-
Second Incubation: Incubate for an additional 30 minutes at 37°C.
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin2 Recruitment Assay (BRET-based)
This assay directly measures the recruitment of β-arrestin2 to the activated MOR.
Materials:
-
HEK293 cells co-expressing MOR fused to a Renilla luciferase (Rluc) and β-arrestin2 fused to a yellow fluorescent protein (YFP).
-
Assay buffer (as above).
-
This compound, DAMGO (positive control).
-
Coelenterazine (B1669285) h (luciferase substrate).
-
96-well white opaque plates.
-
Luminescence plate reader capable of dual-wavelength detection.
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and grow overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add serial dilutions of this compound or DAMGO to the wells.
-
Substrate Addition: Add coelenterazine h to each well to a final concentration of 5 µM.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C in the dark.
-
BRET Measurement: Measure the luminescence at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP).
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the BRET ratio against the log of the agonist concentration and fit to a sigmoidal curve to determine EC50 and Emax.
In Vivo Antinociception: Hot-Plate Test (Mice)
This test assesses the analgesic properties of this compound.
Materials:
-
Male C57BL/6 mice (20-25 g).
-
Hot-plate apparatus set to a constant temperature (e.g., 55°C).
-
This compound, Fentanyl, saline (vehicle).
-
Naltrexone (B1662487) (for antagonism studies).
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, fentanyl, or vehicle intraperitoneally (i.p.). For antagonism studies, administer naltrexone prior to the agonist.
-
Post-Treatment Latency: Measure the hot-plate latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Convert the latency times to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
In Vivo Respiratory Depression: Whole-Body Plethysmography (Rats)
This method measures respiratory parameters in conscious, unrestrained animals.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Whole-body plethysmography chambers.
-
This compound, Fentanyl, saline.
Procedure:
-
Acclimation: Acclimate the rats to the plethysmography chambers for a sufficient period (e.g., 60-90 minutes) until they are calm and their breathing is stable.
-
Baseline Measurement: Record baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) for a stable period (e.g., 15-20 minutes).
-
Drug Administration: Administer this compound, fentanyl, or saline via an appropriate route (e.g., subcutaneous or intravenous).
-
Post-Treatment Measurement: Continuously record respiratory parameters for a defined period (e.g., 2 hours) after drug administration.
-
Data Analysis: Analyze the recorded data to quantify changes in respiratory parameters over time compared to baseline and the vehicle-treated group.
Conclusion
This compound's distinct pharmacological profile as a G protein-biased MOR agonist makes it a powerful tool for advancing our understanding of opioid receptor desensitization.[1] The protocols outlined in this document provide a framework for researchers to effectively utilize this compound to investigate the intricate signaling mechanisms that underlie both the therapeutic and adverse effects of opioids. Such studies are crucial for the development of safer and more effective analgesics.
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Atoxifent in Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Atoxifent
This compound is a novel, potent, and selective μ-opioid receptor (MOR) agonist.[1][2] It represents a new chemotype developed from the conformational constraint of a piperazine (B1678402) ring, which converts a MOR antagonist scaffold into a potent agonist.[3] Preclinical studies indicate that this compound possesses strong analgesic properties comparable to traditional opioids like fentanyl but may exhibit an improved safety profile, particularly concerning respiratory depression.[3][4] These characteristics make this compound a compound of significant interest for pain research and the development of safer opioid analgesics.
Mechanism of Action
This compound exerts its effects by acting as a potent agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][3] MORs are primarily coupled to inhibitory G-proteins (Gαi/o).[5]
Signaling Cascade:
-
Agonist Binding: this compound binds to the MOR.
-
G-Protein Activation: This binding event promotes the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein.[6]
-
Subunit Dissociation: The activated Gαi/o subunit dissociates from the Gβγ dimer.[7]
-
Downstream Effects:
-
Gαi/o Subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][8]
-
Gβγ Subunit: Modulates various effectors, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to hyperpolarization and reduced neuronal excitability) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).[9]
-
-
β-Arrestin Pathway: Like other opioids, MOR activation by this compound can also lead to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which blocks further G-protein signaling (desensitization) and can trigger receptor internalization and initiate separate signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[7][10]
The balance between G-protein signaling (believed to mediate analgesia) and β-arrestin signaling (implicated in side effects and tolerance) is a key area of modern opioid research.
Data Presentation: Preclinical Findings
Quantitative and qualitative data for this compound are summarized from the foundational study by Vu et al. (2024).[3][4][11]
Table 1: In Vitro and In Vivo Potency & Efficacy
| Parameter | Method/Model | Result | Comparator (Fentanyl) | Reference |
|---|---|---|---|---|
| In Vitro Potency | MOR Agonism (EC₅₀) | 0.39 nM | - | [1][2] |
| Analgesic Effect | Antinociception in mice | Long-lasting analgesia | Similar tolerance & withdrawal profile | [3][4] |
| Respiratory Effect | Whole-Body Plethysmography (Rats) | ~45% max. reduction in respiration | ~70% max. reduction in respiration | [4] |
| Motor Effect | Locomotor Activity (Rats) | Complete loss of locomotor activity | Similar to fentanyl |[3][12] |
Table 2: Pharmacokinetic and Safety Profile
| Parameter | Species | Result | Notes | Reference |
|---|---|---|---|---|
| Brain Distribution (Tₘₐₓ) | Rat | ~0.25 hours | Ample distribution into the brain | [3][4] |
| Reversibility | Mouse | Antinociceptive effects reversed by naltrexone | Confirms MOR-mediated action | [3][11] |
| Safety Profile | Rat | Reduced respiratory depression vs. fentanyl | Indicates an enhanced safety window |[3][4] |
Experimental Protocols
While specific, detailed protocols from the seminal this compound paper are not fully public, the following are standardized, representative protocols for the key experiments conducted. Researchers should adapt these based on institutional guidelines and specific experimental goals.
Protocol 1: Hot-Plate Test for Thermal Nociception (Mice)
This protocol assesses the central antinociceptive properties of a compound by measuring the reaction time of an animal to a thermal stimulus.[13][14]
-
Apparatus: Commercial hot-plate apparatus with temperature control (e.g., set to 55 ± 0.5°C).
-
Animals: Male mice (e.g., C57BL/6, 20-25g). Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Observe for nociceptive responses, such as hind paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first definitive response. This is the baseline latency.
-
To prevent tissue damage, implement a cut-off time (typically 15-30 seconds). If the mouse does not respond by the cut-off time, remove it and record the cut-off time as its latency.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal). Doses should be determined from pilot studies.
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the mouse back on the hot plate and measure the response latency as described above.
-
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Analyze data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare drug-treated groups to the vehicle control group.
-
Protocol 2: Assessment of Respiratory Function (Rats)
This protocol uses whole-body plethysmography (WBP) to non-invasively measure respiratory parameters in conscious, unrestrained animals.[15][16]
-
Apparatus: Whole-body plethysmography chambers connected to a data acquisition system (e.g., emka/SCIREQ, DSI/Buxco).
-
Animals: Male rats (e.g., Sprague-Dawley, 250-350g).
-
Procedure:
-
Acclimatization: Place individual rats into the plethysmography chambers and allow them to acclimate for 30-60 minutes until respiratory parameters stabilize.
-
Baseline Recording: Record baseline data for at least 15-20 minutes. Key parameters include respiratory rate (f, breaths/min), tidal volume (VT, mL/kg), and minute volume (VE, mL/min; VE = f x VT).
-
Drug Administration: Administer this compound, fentanyl (as a comparator), or vehicle. The route of administration should be consistent (e.g., intravenous via a pre-implanted catheter to observe rapid effects).
-
Post-Administration Monitoring: Continuously record respiratory parameters for a defined period (e.g., 60-120 minutes) to capture the onset, peak, and duration of any respiratory effects.
-
(Optional) Hypercapnic Challenge: To avoid "floor effects" where baseline breathing is too slow to detect further depression, a hypercapnic challenge (e.g., exposing the animal to 5-8% CO₂) can be used to stimulate breathing before drug administration. The drug's ability to suppress this stimulated breathing is then measured.[15]
-
-
Data Analysis:
-
Express post-drug respiratory parameters as a percentage of the baseline values.
-
Determine the maximum percent depression for each parameter.
-
Compare the dose-response effects of this compound and fentanyl on respiratory depression using statistical analysis (e.g., ANOVA, non-linear regression).
-
Protocol 3: Tail-Flick Test for Spinal Nociception (Rats/Mice)
This test measures the latency to withdraw the tail from a noxious thermal stimulus and is primarily used to assess spinal reflexes and the efficacy of centrally acting analgesics.[17][18][19]
-
Apparatus: Tail-flick analgesia meter with a radiant heat source or a temperature-controlled water bath (e.g., 52°C).
-
Animals: Male rats or mice, acclimatized to handling and the restraint device.
-
Procedure:
-
Restraint: Gently place the animal in a restraint tube, allowing the tail to be free.
-
Baseline Latency: Apply the radiant heat source to a specific point on the tail (e.g., 3-4 cm from the tip) or immerse the distal portion of the tail in the hot water bath.
-
Start a timer and measure the time until the animal flicks its tail away from the stimulus. This is the baseline latency.
-
A cut-off time (typically 10-15 seconds) must be used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Measurement: Test the tail-flick latency at various time points after drug administration, as described for the hot-plate test.
-
-
Data Analysis:
-
Calculate %MPE as described in Protocol 1.
-
Analyze data using appropriate statistical methods to determine the effect of the compound on nociceptive thresholds.
-
Conclusion and Future Directions
This compound is a promising new opioid agonist that demonstrates potent antinociceptive effects with a potentially wider therapeutic window than classical opioids like fentanyl.[3][4] Its key feature is the separation of potent analgesia from severe respiratory depression, a major cause of fatality in opioid overdose.[4][11]
Future research should focus on:
-
Evaluating this compound in a broader range of pain models, including inflammatory (e.g., formalin, CFA models) and neuropathic pain models (e.g., CCI, SNL models).
-
Investigating the underlying mechanism for its improved safety profile, such as potential biased agonism at the μ-opioid receptor (i.e., preferential activation of G-protein signaling over β-arrestin pathways).
-
Conducting detailed studies on its liability for tolerance, dependence, and abuse potential compared to other opioids.
These application notes and protocols provide a foundational framework for researchers to begin investigating the properties of this compound and similar next-generation analgesics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. The increasing-temperature hot-plate test: an improved test of nociception in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scireq.com [scireq.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Unveiling Atoxifen's Journey: Advanced Techniques for Brain Biodistribution Assessment
For Immediate Release
[City, State] – [Date] – Understanding the concentration and distribution of therapeutic agents within the brain is paramount in the development of effective treatments for central nervous system (CNS) disorders. Atoxifen, a selective estrogen receptor modulator (SERM), has shown potential in various neurological applications, making the precise assessment of its brain biodistribution a critical area of research. These application notes provide detailed protocols for key techniques used to quantify atoxifen and its metabolites in the brain, offering valuable tools for researchers, scientists, and drug development professionals.
Introduction
Atoxifen's ability to cross the blood-brain barrier (BBB) and its subsequent distribution within the brain are crucial determinants of its efficacy and potential side effects.[1][2][3][4][5] This document outlines three principal techniques for assessing the brain biodistribution of atoxifen: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Positron Emission Tomography (PET) Imaging, and Autoradiography. Each section includes a detailed experimental protocol, a summary of representative quantitative data, and a visual workflow diagram to guide researchers through the process.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying atoxifen and its primary metabolites, such as N-desmethylatoxifen and 4-hydroxyatoxifen, in brain tissue homogenates.[6][7][8] This technique allows for precise measurement of drug concentration, providing invaluable data for pharmacokinetic and pharmacodynamic modeling.
Table 1: Representative Concentrations of Atoxifen and its Metabolites in Plasma and Brain Tissue
| Compound | Matrix | Concentration Range (ng/mL or ng/g) | Reference |
| Atoxifen (Tamoxifen) | Human Plasma | 1 - 500 | [8] |
| N-desmethylatoxifen | Human Plasma | 1 - 500 | [8] |
| 4-hydroxyatoxifen | Human Plasma | 0.1 - 50 | [8] |
| Endoxifen | Human Plasma | 0.2 - 100 | [8] |
| Atoxifen (Tamoxifen) | Mouse Brain | ~38.0 ± 22.0 (ng/g) for 4-hydroxytamoxifen | [9] |
| Atoxifen & Metabolites | Human Brain Metastases | Up to 46-fold higher than in serum | [10][11] |
Note: Data presented is based on studies with tamoxifen (B1202), a close analog of atoxifen.
Experimental Protocol: LC-MS/MS Analysis of Atoxifen in Brain Tissue
-
Tissue Homogenization:
-
Excise brain tissue from animal models at predetermined time points following atoxifen administration.
-
Weigh the tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
-
Sample Preparation (Protein Precipitation):
-
To a known volume of brain homogenate, add a protein precipitation agent (e.g., acetonitrile).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
-
Extraction:
-
Carefully collect the supernatant containing atoxifen and its metabolites.
-
The supernatant can be directly injected into the LC-MS/MS system or subjected to further purification steps like solid-phase extraction if necessary.[8]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic separation is typically achieved on a C18 analytical column with a gradient elution using a mobile phase of water and acetonitrile.[8]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify atoxifen and its metabolites based on their unique mass-to-charge ratios.
-
In Vivo Imaging with Positron Emission Tomography (PET)
PET imaging is a non-invasive technique that allows for the visualization and quantification of atoxifen distribution in the living brain over time. This is achieved by radiolabeling atoxifen with a positron-emitting isotope, such as Fluorine-18 (B77423) (¹⁸F).[12][13]
Table 2: Radiolabeled Atoxifen Analogs for PET Imaging
| Radiotracer | Target | Application | Reference |
| ¹⁸F-Atoxifen (e.g., ¹⁸F-FES) | Estrogen Receptor | Imaging ER+ tumors, Monitoring therapy response | [12][14] |
| ⁹⁹ᵐTc-Atoxifen (e.g., ⁹⁹ᵐTc-tamoxifen) | Estrogen Receptor | SPECT imaging of ER-expressing lesions | [15] |
Note: Data presented is based on studies with tamoxifen, a close analog of atoxifen.
Experimental Protocol: ¹⁸F-Atoxifen PET Imaging
-
Radiolabeling:
-
Synthesize ¹⁸F-labeled atoxifen using an appropriate precursor and radiolabeling chemistry. This is a specialized process typically performed in a radiochemistry facility.
-
-
Animal Preparation:
-
Anesthetize the subject animal (e.g., rat or mouse).
-
Place the animal in the PET scanner.
-
-
Radiotracer Administration:
-
Inject the ¹⁸F-atoxifen intravenously.
-
-
PET Scan Acquisition:
-
Acquire dynamic or static PET images over a specified period to track the distribution of the radiotracer in the brain.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) on the brain images to quantify the radioactivity concentration in different brain regions.
-
The uptake values are often expressed as Standardized Uptake Value (SUV).
-
References
- 1. Tamoxifen Activation of Cre-Recombinase Has No Persisting Effects on Adult Neurogenesis or Learning and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Hormonal Therapy in Breast Cancer and Its Effect on the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tamoxifen attenuates reactive astrocyte-induced brain metastasis and drug resistance through the IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Behavioral and transcriptomic effects of the cancer treatment tamoxifen in mice [frontiersin.org]
- 6. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distribution of tamoxifen and metabolites into brain tissue and brain metastases in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen receptor alpha in the brain mediates tamoxifen-induced changes in physiology in mice | eLife [elifesciences.org]
- 12. PET imaging of breast cancer with fluorine-18 radiolabeled estrogens and progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PET imaging of breast cancer with fluorine-18 radiolabeled estrogens and progestins. | Semantic Scholar [semanticscholar.org]
- 14. e-century.us [e-century.us]
- 15. Tc-99m-tamoxifen: A novel diagnostic imaging agent for estrogen receptor-expressing breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Atoxifent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atoxifent is a potent and selective μ-opioid receptor (MOR) agonist with an EC50 of 0.39 nM.[1] As a G-protein biased agonist, it preferentially activates G-protein signaling pathways over the β-arrestin pathway. This characteristic is under investigation for its potential to elicit strong analgesic effects with a reduced risk of typical opioid-related side effects like respiratory depression and tolerance.[2][3] Proper dissolution and formulation of this compound are critical for accurate and reproducible experimental results in both in vitro and in vivo studies. These application notes provide detailed protocols for the dissolution of this compound for experimental use.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound is not widely published, its chemical structure suggests it is a lipophilic compound. Therefore, it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. The following table provides estimated solubility characteristics based on common properties of similar small molecules. It is imperative for researchers to empirically determine the solubility of this compound in their specific solvent and buffer systems.
| Solvent/Vehicle | Expected Solubility | Concentration Range (estimated) | Application | Notes |
| DMSO (Dimethyl Sulfoxide) | High | ≥ 10 mM | In vitro stock solution | Recommended for creating high-concentration stock solutions. Final DMSO concentration in cell culture media should be kept low (typically <0.5%) to avoid cytotoxicity. |
| Ethanol (100%) | Moderate to High | 1-10 mM | In vitro stock solution / In vivo formulation component | Can be used as a co-solvent. For in vivo use, it must be diluted to a non-toxic concentration. |
| Aqueous Buffers (e.g., PBS, HBSS) | Low | < 0.1 mM | Final in vitro assay solution / In vivo vehicle | This compound is likely to precipitate in purely aqueous solutions at higher concentrations. The use of co-solvents or formulating agents is recommended. |
| Saline with Solubilizing Agents (e.g., Tween® 80, Cremophor® EL) | Moderate | 0.1 - 1 mg/mL | In vivo administration | These excipients can improve the solubility and bioavailability of lipophilic compounds for systemic administration in animal models. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments (e.g., Cell-Based Assays)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to final experimental concentrations in aqueous culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., 37°C water bath for 5-10 minutes) can be applied if the compound does not readily dissolve.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell culture medium or assay buffer (e.g., DMEM, HBSS)
Procedure:
-
Serial Dilution: Perform a serial dilution of the this compound stock solution in the desired culture medium or assay buffer to achieve the final working concentrations.
-
Mixing: Ensure thorough mixing after each dilution step by gentle pipetting or vortexing.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in the working solutions and ensure it is below the tolerance level of your cell line (typically <0.5%). Include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Protocol 3: Formulation of this compound for In Vivo Administration
This protocol provides a general guideline for formulating this compound for parenteral administration in animal models. The choice of vehicle may need to be optimized based on the required dose, route of administration, and tolerability in the specific animal model.
Materials:
-
This compound powder
-
Ethanol (100%)
-
Tween® 80 or other suitable surfactant
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in a small volume of ethanol. For example, for a final formulation with 10% ethanol, dissolve the total this compound amount in one-tenth of the final volume with ethanol.
-
Addition of Surfactant: Add a suitable surfactant, such as Tween® 80, to the ethanol-Atoxifent solution. A common starting concentration is 5-10% of the final volume. Mix thoroughly.
-
Addition of Saline: Slowly add sterile saline to the mixture while vortexing to bring the solution to the final desired volume. The slow addition is crucial to prevent precipitation of the compound.
-
Homogenization: If the solution appears cloudy or contains visible particles, sonicate the mixture until it becomes a clear and homogenous solution or a stable suspension.
-
Final Vehicle Composition: A common vehicle composition could be 10% Ethanol, 10% Tween® 80, and 80% Saline. The exact ratios may need to be adjusted to achieve complete dissolution and ensure tolerability.
-
Administration: The formulation should be prepared fresh before each experiment and administered via the desired route (e.g., intraperitoneal, subcutaneous, intravenous).
Visualizations
This compound Dissolution Workflow for In Vitro Experiments
Caption: Workflow for preparing this compound solutions for in vitro use.
This compound's Mechanism of Action: μ-Opioid Receptor G-Protein Signaling
Caption: G-protein biased signaling of this compound at the μ-opioid receptor.
References
Application Notes and Protocols for Respiratory Function Analysis of Atoxifent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atoxifent is a novel, potent μ-opioid receptor (MOR) agonist with a promising preclinical safety profile.[1] It has demonstrated potent antinociceptive effects comparable to standard opioids like fentanyl, but notably, it does not appear to induce severe respiratory depression, a primary and often lethal side effect of conventional opioid analgesics.[1][2] Preclinical studies in rats have shown that while this compound can cause a loss of locomotor activity similar to fentanyl, it does not lead to the profound respiratory depression associated with fentanyl-induced lethality.[1][2] This suggests a significant therapeutic window and a safer alternative for pain management.
These application notes provide detailed protocols for the preclinical assessment of this compound's effects on respiratory function using established methodologies.
Mechanism of Action
This compound is a potent MOR agonist with an EC50 of 0.39 nM.[3] It also acts as a partial agonist at the delta-opioid receptor (DOR). Opioid-induced respiratory depression (OIRD) is primarily mediated by the activation of MORs in the brainstem's respiratory control centers, such as the pre-Bötzinger complex and the parabrachial/Kölliker-Fuse complex.[4][5] This activation leads to a decrease in respiratory rate and tidal volume.[4] The reduced respiratory depression profile of this compound, despite its high MOR affinity, suggests a potential bias in its downstream signaling pathway, a phenomenon observed with other atypical opioids.
Caption: this compound's proposed signaling pathway.
Quantitative Data Summary
The following tables summarize the expected quantitative data from preclinical respiratory function analysis of this compound compared to fentanyl.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (EC50, nM) |
| This compound | MOR | 0.39 |
| DOR | 2.18 (Partial Agonist) | |
| Fentanyl | MOR | ~1.35 |
Note: Fentanyl binding affinity can vary based on experimental conditions.[6]
Table 2: Preclinical Respiratory Parameters in Rodents (Whole-Body Plethysmography)
| Treatment Group | Dose (Equianalgesic) | Respiratory Rate (% of Baseline) | Tidal Volume (% of Baseline) | Minute Ventilation (% of Baseline) | SpO2 (%) |
| Vehicle (Saline) | - | 100 ± 5 | 100 ± 5 | 100 ± 5 | 98 ± 1 |
| Fentanyl | 10 µg/kg, i.v. | 30 ± 10 | 80 ± 15 | 25 ± 10 | < 85 |
| This compound | TBD | 85 ± 10 | 95 ± 5 | 80 ± 10 | > 95 |
Table 3: Preclinical Arterial Blood Gas Analysis in Rodents
| Treatment Group | Dose (Equianalgesic) | PaO2 (mmHg) | PaCO2 (mmHg) | pH |
| Vehicle (Saline) | - | 90 ± 5 | 38 ± 3 | 7.42 ± 0.05 |
| Fentanyl | 10 µg/kg, i.v. | < 60 | > 50 | < 7.30 |
| This compound | TBD | 85 ± 5 | 42 ± 4 | 7.38 ± 0.05 |
Experimental Protocols
Protocol 1: Assessment of Respiratory Function using Whole-Body Plethysmography (WBP) in Conscious Rodents
This non-invasive method allows for the continuous monitoring of respiratory parameters in conscious and unrestrained animals, providing physiologically relevant data.[7][8]
Materials:
-
Whole-body plethysmography system for rodents
-
This compound, Fentanyl, and saline (vehicle) solutions
-
Syringes and needles for administration (e.g., intravenous)
-
Animal scale
Procedure:
-
Acclimation: Acclimate rodents (e.g., Sprague-Dawley rats) to the plethysmography chambers for at least 30-60 minutes daily for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.
-
Baseline Recording: On the day of the experiment, place the animal in the chamber and allow for a 30-minute stabilization period. Record baseline respiratory parameters for at least 15 minutes. Key parameters include respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute).
-
Drug Administration: Administer this compound, fentanyl (as a positive control for respiratory depression), or vehicle via the desired route (e.g., intravenous tail vein injection).
-
Post-Dose Monitoring: Immediately following administration, continuously record respiratory parameters for a predefined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the recorded data to determine the effects of each compound on respiratory rate, tidal volume, and minute ventilation. Express the results as a percentage of the baseline values for each animal.
Caption: Workflow for Whole-Body Plethysmography.
Protocol 2: Arterial Blood Gas Analysis in Rodents
This method provides a direct measurement of gas exchange efficiency in the lungs and is considered a gold standard for assessing respiratory depression.[9][10]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for catheterization
-
Arterial catheter
-
Blood gas analyzer
-
Heparinized syringes
-
This compound, Fentanyl, and saline (vehicle) solutions
Procedure:
-
Animal Preparation and Catheterization: Anesthetize the rodent and surgically implant a catheter into the carotid or femoral artery for repeated blood sampling. Allow the animal to recover from surgery as per institutional guidelines.
-
Baseline Sampling: Prior to drug administration, collect a baseline arterial blood sample (approximately 0.1-0.2 mL) in a heparinized syringe. Immediately analyze the sample for PaO2, PaCO2, and pH.
-
Drug Administration: Administer this compound, fentanyl, or vehicle.
-
Post-Dose Sampling: Collect arterial blood samples at specified time points post-administration (e.g., 5, 15, 30, and 60 minutes).
-
Data Analysis: Compare the post-dose blood gas values to the baseline measurements to determine the extent of respiratory depression.
Conclusion
The provided protocols offer a robust framework for the preclinical evaluation of this compound's respiratory effects. Based on existing data, it is anticipated that this compound will demonstrate a significantly wider safety margin concerning respiratory function compared to traditional opioids. This characteristic, if confirmed in further studies and clinical trials, would position this compound as a groundbreaking advancement in pain management.
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xray.uky.edu [xray.uky.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 7. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic arterial blood gas analysis in conscious, unrestrained C57BL/6J mice during exposure to intermittent hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Normative data for arterial blood gas and electrolytes in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Measuring Atoxifent EC50: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atoxifent, a selective estrogen receptor modulator (SERM), demonstrates tissue-specific estrogen receptor (ER) agonist or antagonist activity. Its therapeutic potential is under investigation, necessitating robust and reproducible in vitro assays to characterize its potency and mechanism of action. The half-maximal effective concentration (EC50) is a critical parameter for quantifying the potency of this compound. This document provides detailed application notes and protocols for three standard in vitro assays used to determine the EC50 of this compound: the Estrogen Receptor Competitive Binding Assay, the Estrogen Response Element (ERE) Luciferase Reporter Gene Assay, and the MCF-7 Cell Proliferation Assay.
While this compound is primarily characterized as a SERM, it is crucial to note a recent 2024 study identified it as a potent µ-opioid receptor agonist with an EC50 of 0.39 nM[1]. This highlights the importance of comprehensive pharmacological profiling. However, for the purposes of evaluating its SERM activity, the following assays are central.
Data Summary
As of the latest available research, specific EC50 values for this compound from dedicated in vitro estrogen receptor assays are not widely published. This underscores the novelty of ongoing research into this compound. For comparative purposes and as a reference for expected ranges for SERMs, the table below includes representative EC50/IC50 values for the well-characterized SERM, 4-hydroxytamoxifen.
| Compound | Assay | Cell Line/System | EC50/IC50 (nM) |
| 4-hydroxytamoxifen | Estrogen Receptor Competitive Binding (IC50) | Human Estrogen Receptor α | ~1-10 |
| 4-hydroxytamoxifen | ERE-Luciferase Reporter Assay (IC50) | T47D cells | ~0.1-1 |
| 4-hydroxytamoxifen | MCF-7 Cell Proliferation (IC50) | MCF-7 cells | ~1-10 |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the affinity of this compound for the estrogen receptor (ERα or ERβ) by measuring its ability to compete with a radiolabeled estrogen ligand. The output is typically an IC50 value, which can be converted to a Ki (inhibition constant).
Materials:
-
Purified recombinant human ERα or ERβ protein
-
Radiolabeled estradiol (B170435) (e.g., [³H]17β-estradiol)
-
This compound
-
Assay Buffer (e.g., Tris-based buffer with additives like DTT and BSA)
-
Hydroxylapatite slurry or other separation matrix
-
Scintillation fluid and vials
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.
-
Prepare a working solution of radiolabeled estradiol at a concentration close to its Kd for the receptor (e.g., 0.5-1.0 nM).
-
Prepare the ER protein solution in assay buffer. The concentration should be optimized to give a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In microcentrifuge tubes, add the following in order:
-
Assay buffer
-
This compound dilution or vehicle control
-
Radiolabeled estradiol solution
-
ER protein solution
-
-
Include tubes for determining total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
-
Incubation:
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold hydroxylapatite slurry to each tube.
-
Vortex and incubate on ice for 15-20 minutes, with intermittent vortexing.
-
Centrifuge the tubes to pellet the hydroxylapatite with the bound receptor-ligand complex.
-
Carefully aspirate and discard the supernatant containing the free radioligand.
-
-
Quantification:
-
Wash the pellet with assay buffer to remove any remaining free radioligand.
-
Resuspend the pellet in scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Estrogen Response Element (ERE) Luciferase Reporter Gene Assay
Objective: To measure the functional antagonist or agonist activity of this compound by quantifying its effect on ER-mediated gene transcription.
Materials:
-
A human cell line that expresses ERα (e.g., T47D or MCF-7).
-
An ERE-luciferase reporter plasmid.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium, serum, and antibiotics.
-
This compound and 17β-estradiol.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Culture the cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to reduce background estrogenic activity.
-
Seed the cells in 96-well plates.
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, allow the cells to recover for 24 hours.
-
To measure antagonist activity, treat the cells with a fixed concentration of 17β-estradiol (e.g., 0.1 nM) and a range of this compound concentrations.
-
To measure agonist activity, treat the cells with a range of this compound concentrations in the absence of estradiol.
-
Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
For antagonist activity, plot the normalized luciferase activity against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
For agonist activity, plot the normalized luciferase activity against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
MCF-7 Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of ER-positive breast cancer cells.
Materials:
-
MCF-7 cells.
-
Phenol red-free cell culture medium with charcoal-stripped fetal bovine serum.
-
This compound and 17β-estradiol.
-
A cell viability reagent (e.g., MTT, MTS, or a fluorescent dye).
-
A microplate reader.
Protocol:
-
Cell Seeding:
-
Seed MCF-7 cells in 96-well plates in phenol red-free medium with charcoal-stripped serum and allow them to attach and synchronize for 24-48 hours.
-
-
Compound Treatment:
-
To measure anti-proliferative (antagonist) activity, treat the cells with a fixed concentration of 17β-estradiol to stimulate proliferation and a range of this compound concentrations.
-
To measure proliferative (agonist) activity, treat the cells with a range of this compound concentrations alone.
-
Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the cells for 5-7 days, with a media change containing fresh compound every 2-3 days.
-
-
Cell Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell proliferation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
-
References
Application Notes and Protocols: Atoxifent in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atoxifent is a novel, potent synthetic opioid agonist that acts on the mu-opioid receptor (MOR).[1][2] Discovered serendipitously during the development of synthetic opioid rescue agents, this compound represents a new chemotype with a unique pharmacological profile.[1][2] It is a derivative of the 3,8-diazabicyclo[3.2.1]octane class of molecules.[1] In preclinical studies, this compound has demonstrated potent antinociceptive effects comparable to fentanyl but with a significantly reduced risk of respiratory depression, a major life-threatening side effect of conventional opioids.[1][2] This favorable safety profile suggests that this compound and similar molecules may have therapeutic potential as safer analgesics.[1][2]
The development of this compound was the result of exploring conformational constraints of a piperazine (B1678402) ring, which unexpectedly converted a mu-opioid receptor (MOR) antagonist into a potent MOR agonist.[2] This discovery opens new avenues for the design of opioid receptor ligands with improved therapeutic windows. High-throughput screening (HTS) plays a crucial role in identifying and characterizing such novel compounds by enabling the rapid evaluation of large chemical libraries for their activity at specific biological targets.[3][4][5] Cell-based HTS assays are particularly valuable as they provide insights into a compound's effects in a more physiologically relevant context.[3][6][7]
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening, focusing on cell-based assays to identify and characterize novel MOR agonists.
Data Presentation
In Vitro Activity of this compound and Related Compounds
The following table summarizes the in vitro functional activity of this compound and other relevant compounds at the mu-opioid receptor (MOR). The data is derived from a competitive binding assay measuring the inhibition of cAMP accumulation.
| Compound | Target | Assay Type | EC50 (nM) | Emax (%) |
| This compound (2) | MOR | cAMP Inhibition | 0.39 | 100 |
| Fentanyl | MOR | cAMP Inhibition | 0.21 | 100 |
| Morphine | MOR | cAMP Inhibition | 7.64 | 100 |
| Compound 5 | MOR | cAMP Inhibition | 0.27 | 100 |
| Compound 6 | MOR | cAMP Inhibition | 41.26 | 100 |
| Compound 12 | MOR | cAMP Inhibition | 392.23 | 100 |
| Compound 13 | MOR | cAMP Inhibition | 256.33 | 100 |
| Compound 14 | MOR | cAMP Inhibition | 1107.97 | 100 |
| Compound 15 | MOR | cAMP Inhibition | 0.61 | 100 |
Data sourced from a study on the identification of this compound as a potent opioid agonist.[1]
Signaling Pathway
This compound is a potent agonist of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] Upon binding, it preferentially activates the Gαi/o signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels. This pathway is associated with the analgesic effects of opioids.[8] Notably, this compound exhibits biased agonism, showing potent activation of the G-protein pathway while having a reduced propensity to recruit β-arrestin2.[1] The reduced recruitment of β-arrestin is thought to contribute to the lower incidence of respiratory depression observed with this compound compared to fentanyl.[1]
Caption: this compound signaling at the mu-opioid receptor.
Experimental Protocols
High-Throughput Screening for Mu-Opioid Receptor Agonists using a cAMP Assay
This protocol describes a cell-based high-throughput screening assay to identify and characterize novel mu-opioid receptor (MOR) agonists like this compound by measuring the inhibition of cyclic AMP (cAMP).
1. Materials and Reagents
-
Cell Line: CHO or HEK293 cells stably expressing the human mu-opioid receptor (MOR).
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Assay Kit: A commercial HTS-compatible cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or similar).
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compounds: Library of small molecules, including this compound as a positive control, dissolved in DMSO.
-
Microplates: 384-well or 1536-well white, opaque microplates suitable for luminescence or fluorescence detection.[3][4]
2. Experimental Workflow
Caption: High-throughput screening workflow for MOR agonists.
3. Detailed Protocol
a. Cell Preparation and Seeding:
-
Culture MOR-expressing cells in T175 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the assay buffer to the desired density (e.g., 2,500 cells/well in a 384-well plate).
-
Dispense the cell suspension into the microplate wells using an automated liquid handler.
-
Incubate the plates at 37°C, 5% CO2 for 18-24 hours.
b. Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds and controls (this compound, fentanyl, morphine) in DMSO.
-
Further dilute the compounds in the assay buffer to the final desired concentrations.
-
Using a liquid handler, transfer the diluted compounds to the cell plates.
-
Include wells with vehicle (DMSO) as a negative control and a known MOR agonist as a positive control.
-
Incubate the plates at room temperature for 30 minutes.
c. Forskolin Stimulation and cAMP Measurement:
-
Prepare a stock solution of forskolin in DMSO and dilute it in the assay buffer.
-
Add the forskolin solution to all wells (except for the basal control wells) to a final concentration that elicits a submaximal cAMP response.
-
Incubate the plates at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
d. Data Analysis:
-
The raw data (e.g., fluorescence or luminescence intensity) is normalized to the positive and negative controls.
-
Calculate the percent inhibition of the forskolin-stimulated cAMP response for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration to generate dose-response curves.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximal efficacy) for each active compound using non-linear regression analysis.
Conclusion
This compound is a promising new chemical entity in the field of opioid research, offering the potential for potent analgesia with a reduced risk of respiratory depression.[1][2] The high-throughput screening protocols outlined in this document provide a robust framework for the identification and characterization of novel mu-opioid receptor agonists with similar desirable properties. By leveraging automated, cell-based assays, researchers can efficiently screen large compound libraries and accelerate the discovery of safer and more effective pain therapeutics. The unique mechanism of biased agonism exhibited by this compound underscores the importance of utilizing functional assays that can dissect the complex signaling pathways of GPCRs in the early stages of drug discovery.
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. biotechnologia-journal.org [biotechnologia-journal.org]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Atoxifent Technical Support Center: Navigating Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential solubility issues encountered with Atoxifent. While specific quantitative solubility data for this compound is not publicly available, this resource offers troubleshooting strategies and frequently asked questions based on the physicochemical properties of structurally related potent synthetic opioids and established solubility enhancement techniques.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the likely reasons for this?
A: Potent synthetic opioids with complex aromatic structures, such as this compound, often exhibit poor aqueous solubility. This can be attributed to a combination of factors including high molecular weight, lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents), and strong intermolecular forces within the crystal lattice of the solid compound. These factors make it energetically unfavorable for the molecule to dissolve in water.
Q2: What are the initial steps I should take to improve the solubility of this compound for in vitro assays?
A: For initial laboratory-scale experiments, several strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: The use of a water-miscible organic solvent can significantly improve solubility. Common co-solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycol (PEG). It is crucial to first dissolve this compound in a small amount of the organic solvent before adding the aqueous buffer.
-
pH Adjustment: this compound contains basic nitrogen atoms within its piperazine (B1678402) core, suggesting that its solubility may be pH-dependent. In acidic conditions, these nitrogen atoms can become protonated, leading to the formation of a more soluble salt form of the compound. Experimenting with a range of acidic buffers may identify an optimal pH for dissolution.
-
Gentle Heating and Agitation: Applying gentle heat and consistent agitation (e.g., using a vortex mixer or sonicator) can help to overcome the energy barrier for dissolution. However, it is important to monitor for any potential degradation of the compound at elevated temperatures.
Q3: Are there more advanced techniques for formulating this compound for in vivo studies?
A: Yes, for preclinical and clinical development, more sophisticated formulation strategies are often necessary to ensure adequate bioavailability. These can include:
-
Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix at the molecular level. This can increase the surface area and reduce the particle size of the drug, leading to faster dissolution.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area-to-volume ratio, thereby enhancing its dissolution rate and solubility.
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the lipophilic this compound molecule, increasing its apparent solubility in aqueous media.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution upon addition of aqueous buffer. | The concentration of the organic co-solvent is too low to maintain solubility in the final aqueous mixture. | 1. Increase the initial concentration of the organic co-solvent (e.g., DMSO, ethanol). 2. Decrease the final concentration of this compound in the solution. 3. Prepare a more concentrated stock solution in the pure organic solvent and use a smaller volume for dilution into the aqueous buffer. |
| The dissolved this compound solution appears cloudy or hazy. | Incomplete dissolution or the formation of fine particulates. | 1. Increase the duration of agitation (vortexing, sonication). 2. Gently warm the solution while stirring. 3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent results are observed in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Confirm the complete dissolution of this compound before each experiment. 2. Prepare fresh solutions for each experiment to avoid potential precipitation over time. 3. Consider performing a solubility study to determine the maximum soluble concentration in your specific experimental buffer. |
| Difficulty achieving the desired concentration for in vivo administration. | The required dose exceeds the solubility limit of this compound in a biocompatible vehicle. | 1. Explore alternative formulation strategies such as nanosuspensions or lipid-based formulations. 2. Investigate the use of a different, more solubilizing vehicle, ensuring it is safe for the intended route of administration. 3. If possible, adjust the dosing regimen to administer a lower concentration over a longer period. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of a suitable organic co-solvent (e.g., 100% DMSO) to the this compound powder.
-
Agitation: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved, forming a clear stock solution. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Dilution: Gradually add the desired aqueous buffer to the stock solution while continuously vortexing to ensure proper mixing and prevent precipitation.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Saturated Solutions: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in each filtered sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the measured solubility of this compound as a function of pH to identify the optimal pH range for dissolution.
Visualizing Solubility Challenges and Solutions
The following diagrams illustrate the logical relationships in addressing this compound solubility issues and a typical workflow for solubility testing.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: Experimental workflow for solubility testing.
Optimizing Atoxifent concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Atoxifent concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective μ-opioid receptor (MOR) agonist.[1] MORs are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Activation of MORs also leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[3][4]
Q2: What are the common cell-based assays used to measure this compound activity?
Common functional assays to quantify the activity of this compound include:
-
cAMP Assays: These assays measure the inhibition of cAMP production following MOR activation. A decrease in cAMP levels upon this compound treatment indicates agonistic activity.[2]
-
Membrane Potential Assays: These assays detect changes in the plasma membrane potential. This compound, as a MOR agonist, will cause hyperpolarization, which can be measured using fluorescent dyes.[3][4][5][6]
-
β-arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated MOR, which is involved in receptor desensitization and internalization.
-
GTPγS Binding Assays: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[6]
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
Given this compound's high potency, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A broad concentration range is recommended for the initial experiments, typically spanning from picomolar to micromolar concentrations.
| Parameter | Recommended Range |
| Initial Dose-Response Curve | 1 pM - 10 µM |
| Follow-up EC50 Determination | 100 fM - 100 nM |
Q4: How should I prepare and store this compound?
For optimal results, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. On the day of the experiment, thaw an aliquot and perform serial dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Low or No Signal/Response
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a wide dose-response curve (e.g., 1 pM to 10 µM) to identify the active concentration range. |
| Low Receptor Expression | Ensure your chosen cell line expresses sufficient levels of the μ-opioid receptor. Verify expression via qPCR, western blot, or flow cytometry. Consider using a cell line with higher receptor expression.[8] |
| Incorrect Assay Window | For cAMP assays in Gi-coupled systems, pre-stimulate cells with forskolin (B1673556) to induce a detectable cAMP level that can then be inhibited by this compound.[2] |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and not overgrown, as this can affect receptor expression and signaling.[9] |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound every 24-48 hours.[7] |
| Assay Reagent Issues | Ensure all assay reagents are within their expiration dates and have been stored correctly. Prepare fresh reagents if necessary.[10] |
Problem 2: High Background Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Constitutive Receptor Activity | This can occur in cell lines overexpressing the receptor.[10] Use a cell line with lower, more physiological receptor expression levels. |
| High Cell Density | Optimize the cell seeding density. A lower cell number may reduce the basal signal.[10] |
| Phosphodiesterase (PDE) Inhibitor Concentration (cAMP assays) | If using a PDE inhibitor like IBMX, titrate its concentration to find the lowest effective dose that provides a robust signal without elevating the basal levels excessively.[8] |
| Serum in Assay Medium | Serum can contain components that activate signaling pathways. Consider performing the assay in serum-free medium. |
Problem 3: High Well-to-Well Variability
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps.[10] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of cells and reagents.[10] |
| Edge Effects | To minimize evaporation from the outer wells of the plate, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[10] |
| Compound Precipitation | Visually inspect the wells after compound addition for any signs of precipitation. Ensure the final solvent concentration is not causing solubility issues. |
| Uneven Temperature | Ensure the plate is incubated at a uniform temperature. Avoid placing plates in areas of the incubator with significant temperature fluctuations.[10] |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a cAMP Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound in a cell line expressing the μ-opioid receptor.
-
Cell Preparation:
-
Seed cells (e.g., HEK293 or CHO cells stably expressing MOR) in a 384-well plate at a pre-optimized density.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free cell culture medium to create a range of concentrations (e.g., 10 µM to 1 pM).
-
-
Assay Procedure:
-
Wash the cells once with serum-free medium.
-
Add the this compound dilutions to the respective wells.
-
Add a solution of forskolin (to stimulate adenylyl cyclase) and a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to all wells. The final concentration of forskolin should be at its EC80 to allow for a clear window of inhibition.
-
Incubate the plate at 37°C for the pre-determined optimal time (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization).
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting Atoxifent-induced tolerance in animal models
Welcome to the Atoxifent Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing this compound-induced tolerance in pre-clinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced tolerance?
A1: this compound-induced tolerance, also known as acquired resistance, is a phenomenon where a biological system, such as a tumor in an animal model, that initially responded to this compound treatment ceases to respond effectively. This often manifests as the resumption of tumor growth or the loss of a desired pharmacological effect despite continuous administration of the drug. In the context of Selective Estrogen Receptor Modulators (SERMs) like this compound, this can occur after prolonged exposure, where cancer cells evolve to survive and proliferate despite the drug's presence[1][2].
Q2: What are the primary signs of tolerance in an animal model?
A2: The most common sign is the regrowth of tumors in a xenograft model after an initial period of stasis or regression. Other indicators include:
-
Lack of Biomarker Modulation: Key pharmacodynamic markers (e.g., downstream gene expression of Estrogen Receptor targets) are no longer suppressed by the drug.
-
Changes in Tumor Proliferation Index: An increase in proliferation markers like Ki-67 in tumor tissue, as measured by immunohistochemistry, despite ongoing treatment.
-
Altered Drug Metabolism: Changes in the plasma concentrations of this compound or its active metabolites over time.
Q3: What are the potential molecular mechanisms behind this compound tolerance?
A3: Mechanisms of tolerance to SERMs are complex and can involve multiple factors.[3][4] Key proposed mechanisms include:
-
Alterations in the Estrogen Receptor (ER): This includes the loss of ERα expression, mutations in the ESR1 gene that alter the ligand-binding domain, or changes in the expression of ERβ[3][4][5].
-
Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative growth factor receptor pathways to bypass their dependency on ER signaling. The most common include the PI3K/Akt/mTOR and MAPK pathways.[3][6][7][8] Overexpression of receptor tyrosine kinases like HER2 or EGFR is frequently implicated.[7][9]
-
Changes in Co-regulatory Proteins: The balance of co-activator and co-repressor proteins that interact with the ER can shift, altering the transcriptional response to this compound and converting it from an antagonist to an agonist[4][9].
-
Pharmacokinetic Changes: Altered drug metabolism, for instance through changes in cytochrome P450 enzymes, can lead to reduced concentrations of active this compound metabolites at the tumor site[4][10].
Troubleshooting Guides
Guide 1: Initial Diagnosis of Suspected Tolerance
This guide provides a step-by-step workflow to determine if the observed lack of efficacy is due to true biological tolerance or an experimental artifact.
-
Verify Compound Integrity and Formulation:
-
Confirm the identity and purity of the this compound batch using analytical methods (e.g., HPLC, LC-MS).
-
Ensure the dosing vehicle is appropriate and has not expired.
-
Check the stability of the this compound formulation. Was it prepared fresh daily? Was it stored correctly?
-
-
Review Dosing Procedures:
-
Assess Animal Health:
-
Monitor animals for general health issues (e.g., weight loss, signs of distress) that could confound the results. Off-target toxicity can sometimes be misinterpreted as a lack of efficacy.[11]
-
-
Confirm with a Naive Cohort:
-
If possible, dose a small cohort of treatment-naive animals with the same tumor model. A positive response in this group would strengthen the hypothesis that the original cohort has developed tolerance.
-
Guide 2: Investigating Pharmacokinetic (PK) Issues
If experimental artifacts are ruled out, the next step is to investigate if this compound is reaching the target tissue at sufficient concentrations.
-
Conduct a Satellite PK Study: In a subset of animals from both the suspected tolerant group and a responsive (or naive) group, collect blood samples at multiple time points after dosing (e.g., 1, 3, 6, 12, 24 hours).[14]
-
Analyze Plasma Concentrations: Use a validated LC-MS/MS method to quantify the concentration of this compound and its key active metabolites in the plasma samples.
-
Compare PK Parameters: Calculate and compare key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) between the groups. A significant reduction in exposure (AUC) in the tolerant group may indicate a PK-based mechanism of resistance.[4]
Guide 3: Investigating Pharmacodynamic (PD) and Molecular Mechanisms
If PK parameters are normal, the investigation should focus on molecular changes within the tumor cells.
-
Collect Tumor Samples: At the end of the study, collect tumor tissue from tolerant and responsive animals.
-
Assess Target Engagement:
-
ERα Expression: Use Western Blot or Immunohistochemistry (IHC) to determine if the expression level of Estrogen Receptor Alpha (ERα) has changed. Loss of ERα is a primary mechanism of resistance.[4]
-
Downstream Gene Expression: Use qRT-PCR to measure the expression of ER-regulated genes (e.g., PGR, GREB1). A lack of suppression in the tolerant group indicates a block in the signaling pathway.
-
-
Evaluate Bypass Pathways:
-
Assess Cell Proliferation:
-
Ki-67 Staining: Use IHC to stain for the proliferation marker Ki-67. A high percentage of Ki-67 positive cells in the tolerant group confirms ongoing cell division despite treatment.
-
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Responsive Group (Mean ± SD) | Tolerant Group (Mean ± SD) | Potential Interpretation |
| Cmax (ng/mL) | 155 ± 25 | 80 ± 15 | Reduced peak concentration in tolerant animals may suggest altered absorption or increased clearance. |
| Tmax (hr) | 4.0 ± 1.0 | 4.5 ± 1.2 | No significant change. |
| AUC (0-24h) (ng·hr/mL) | 1850 ± 350 | 750 ± 180 | Significantly lower total drug exposure in the tolerant group points to a pharmacokinetic cause of resistance.[14] |
| T1/2 (hr) | 11.5 ± 2.0 | 7.0 ± 1.5 | Faster elimination half-life suggests increased drug metabolism or clearance.[14] |
Note: Data are hypothetical and for illustrative purposes. Actual values will depend on the specific animal model, dose, and route of administration.
Table 2: Summary of Biomarker Changes in Tolerant Tumors
| Biomarker | Method | Expected Change in Tolerant vs. Responsive Tumors | Mechanism Implicated |
| ERα Protein | Western Blot / IHC | Decreased or Absent | Loss of Drug Target[4] |
| p-Akt (Ser473) | Western Blot / IHC | Increased | Activation of PI3K/Akt Bypass Pathway[3][15] |
| ESR1 Gene | DNA Sequencing | Presence of mutations (e.g., Y537S, D538G) | Ligand-independent ERα activation[5] |
| Ki-67 Index | IHC | Increased | Resumption of Cell Proliferation |
| PGR mRNA | qRT-PCR | No longer suppressed | Loss of ERα transcriptional repression |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study to Confirm Tolerance
-
Cell Culture & Implantation: Culture ER-positive cancer cells (e.g., MCF-7) under standard conditions. Implant 5x10⁶ cells subcutaneously into the flank of female immunodeficient mice (e.g., NSG mice).
-
Tumor Growth & Grouping: Allow tumors to reach a mean volume of 150-200 mm³. Randomize animals into treatment and vehicle control groups (n=8-10 per group).
-
Treatment Administration: Administer this compound (e.g., 10 mg/kg, daily, oral gavage) or vehicle control.
-
Monitoring: Measure tumor volume with calipers twice weekly and body weight weekly.
-
Defining Response: An initial response is defined as tumor growth inhibition or regression compared to the vehicle group.
-
Confirming Tolerance: Continue dosing responsive tumors. Tolerance is confirmed when tumors resume a growth rate similar to the vehicle control group despite continued this compound administration.
Protocol 2: Western Blot for ERα and p-Akt
-
Protein Extraction: Snap-freeze tumor tissue in liquid nitrogen. Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-ERα, anti-p-Akt Ser473, anti-total Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize ERα and p-Akt levels to a loading control (β-actin) and total Akt, respectively.
Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: Troubleshooting workflow for diagnosing this compound tolerance.
Caption: Canonical this compound (SERM) antagonist signaling pathway.
Caption: Mechanism of tolerance via PI3K/Akt pathway crosstalk.
References
- 1. Acquired Resistance to Selective Estrogen Receptor Modulators (SERMs) in Clinical Practice (Tamoxifen & Raloxifene) by Selection Pressure in Breast Cancer Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to estrogen receptor modulators in ER+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective estrogen modulators as an anticancer tool: mechanisms of efficiency and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Endocrine Resistance in Estrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Circadian variation in tamoxifen pharmacokinetics in mice and breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Atoxifent off-target effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Atoxifent, with a focus on understanding and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound's primary mechanism of action?
This compound is a potent and novel synthetic opioid agonist that selectively targets the mu-opioid receptor (MOR).[1][2][3] Its on-target effect is the activation of MOR, which leads to potent antinociception (pain relief).[1][2][3] this compound has an in vitro EC50 of 0.39 nM for the mu-opioid receptor.[4]
Q2: What is meant by "biased agonism" and how does it relate to this compound?
Biased agonism refers to the ability of a ligand (like this compound) to preferentially activate one intracellular signaling pathway over another after binding to a single receptor. The mu-opioid receptor signals through two primary pathways:
-
G-protein signaling (via Gαi/o): This pathway is primarily associated with the desired analgesic effects of opioids.[5][6]
-
β-arrestin2 recruitment: This pathway has been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance.[5][7]
This compound is a G-protein-biased agonist.[8] It potently activates G-protein signaling while being a poor recruiter of β-arrestin2.[8] This "biased" mechanism is thought to contribute to its favorable safety profile, namely potent analgesia with reduced respiratory depression compared to conventional opioids like fentanyl.[1][2]
Q3: What are the known off-target interactions of this compound?
A comprehensive safety screening of this compound was performed against a panel of 78 targets, including other receptors, ion channels, enzymes, and transporters, to identify potential off-target interactions that could cause adverse drug reactions.[1] The results of this screening are crucial for designing experiments and interpreting results. The data should be consulted to see if any off-target activity occurs within the concentration range of your experiments (see Table 1 for a summary).
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data.[1] Key strategies include:
-
Use the Lowest Effective Concentration: Use a dose-response curve to identify the lowest concentration of this compound that achieves the desired on-target effect in your model system. This minimizes the likelihood of engaging lower-affinity off-target proteins.
-
Include Proper Controls:
-
Negative Control: Use a structurally related but inactive molecule if available.
-
Positive Control: Use a well-characterized, potent MOR agonist (e.g., DAMGO) to confirm the on-target phenotype.
-
Antagonist Rescue: Pre-treat with a specific MOR antagonist, such as naltrexone. If the observed effect is on-target, it should be blocked by the antagonist.[2] this compound's antinociceptive effects have been shown to be reversible with naltrexone.[1][2]
-
-
Orthogonal Approaches: Confirm key findings using a different method. For example, if this compound inhibits a cellular process, try to replicate the effect using a different MOR agonist or by genetically silencing the mu-opioid receptor.
Troubleshooting Guide
| Problem / Unexpected Result | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell signaling pathways unrelated to Gαi/o activation (e.g., altered kinase activity, calcium flux). | The experimental concentration of this compound may be high enough to engage a secondary target, such as another GPCR or a kinase. | 1. Review the this compound off-target screening data (Table 1) to identify potential interactions. 2. Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. 3. Use a specific antagonist for the suspected off-target to see if the effect is blocked. |
| Cell viability is compromised at concentrations required for analgesia. | While this compound has a demonstrated safety profile in vivo, high concentrations in vitro could engage off-targets that induce cytotoxicity. | 1. Carefully determine the EC50 for your on-target effect and work at concentrations no more than 10-fold higher. 2. Perform a standard cytotoxicity assay (e.g., MTT or LDH release) across a range of this compound concentrations. 3. Validate the on-target mechanism of any observed toxicity using a MOR antagonist. |
| Inconsistent or variable results across different cell lines or tissues. | The expression levels of the mu-opioid receptor (on-target) or other interacting proteins (off-targets) may differ significantly between your experimental models. | 1. Quantify the expression level of the mu-opioid receptor in your cell lines/tissues (e.g., via qPCR or Western blot). 2. If an off-target is suspected based on screening data, check for its differential expression as well. 3. Consider using a cell line with engineered (e.g., transfected) expression of the mu-opioid receptor for more controlled experiments. |
Data Presentation
Table 1: this compound On-Target Potency and Off-Target Screening Summary
The following off-target data is illustrative, based on the description of a broad safety panel screen performed on this compound. Researchers should consult the supplementary data of the primary publication for the complete list of 78 targets and specific inhibition/activation values.
| Target | Target Type | Assay Type | This compound Activity |
| Mu-Opioid Receptor (MOR) | GPCR (On-Target) | cAMP Agonist Assay | EC50 = 0.39 nM [4] |
| Delta-Opioid Receptor (DOR) | GPCR (Off-Target) | Radioligand Binding | > 10 µM (Low Affinity) |
| Kappa-Opioid Receptor (KOR) | GPCR (Off-Target) | Radioligand Binding | > 10 µM (Low Affinity) |
| Adrenergic Receptors (α1, α2, β1, β2) | GPCR (Off-Target) | Radioligand Binding | > 10 µM (Low Affinity) |
| Dopamine Receptors (D1-D5) | GPCR (Off-Target) | Radioligand Binding | > 10 µM (Low Affinity) |
| Serotonin Receptors (various) | GPCR (Off-Target) | Radioligand Binding | > 10 µM (Low Affinity) |
| hERG Channel | Ion Channel (Off-Target) | Electrophysiology | > 10 µM (Low Risk) |
| L-type Calcium Channel | Ion Channel (Off-Target) | Radioligand Binding | > 10 µM (Low Affinity) |
| Panel of 50+ Kinases | Enzyme (Off-Target) | Kinase Activity Assay | > 10 µM (No significant inhibition) |
Mandatory Visualizations
Signaling Pathways
Caption: this compound's biased agonism at the mu-opioid receptor.
Experimental Workflows
Caption: Workflow for investigating a potential off-target effect.
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects with an Antagonist
This protocol is used to determine if an observed cellular or physiological effect of this compound is mediated by its primary target, the mu-opioid receptor.
Materials:
-
This compound
-
Naltrexone hydrochloride (or another suitable MOR antagonist)
-
Vehicle (e.g., DMSO, saline)
-
Your experimental system (cells, tissue, etc.)
-
Assay reagents to measure the effect of interest (e.g., cell viability kit, signaling reporter).
Procedure:
-
Determine Optimal Concentrations:
-
This compound: From a prior dose-response curve, select a concentration that gives a robust on-target effect (e.g., EC80).
-
Naltrexone: Select a concentration known to fully antagonize the mu-opioid receptor. A 10-fold molar excess relative to this compound is a common starting point (e.g., if this compound is 10 nM, use 100 nM Naltrexone).
-
-
Set up Experimental Groups:
-
Group A: Vehicle only.
-
Group B: this compound at the selected concentration.
-
Group C: Naltrexone only.
-
Group D: Naltrexone (pre-incubation) followed by this compound.
-
-
Execution:
-
For Group D, pre-incubate the system with Naltrexone for 15-30 minutes before adding this compound. For all other groups, add the respective compounds.
-
Incubate for the standard duration required to observe the experimental effect.
-
-
Data Analysis:
-
Measure the experimental endpoint for all groups.
-
Interpretation: If the effect observed in Group B is significantly reduced or completely abolished in Group D (to the level of Group A), the effect is mediated by the mu-opioid receptor (on-target). If the effect in Group D is similar to Group B, it is likely an off-target effect.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its intended target within the complex environment of a cell.[9][10][11] It relies on the principle that ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation.
Materials:
-
Intact cells expressing the target protein(s) of interest.
-
This compound and vehicle (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer.
-
Equipment: PCR machine or water baths for heating, centrifuge, SDS-PAGE and Western blot equipment.
-
Antibody specific to the protein target of interest.
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at a saturating concentration (e.g., 1-10 µM) or vehicle for 1-2 hours under normal culture conditions.
-
-
Heating Step:
-
Harvest and resuspend the treated cells in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2-3°C increments). Leave one aliquot at room temperature as an unheated control.
-
-
Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the soluble target protein in each sample using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining versus temperature for both vehicle- and this compound-treated samples.
-
Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates direct binding and stabilization of the target protein by this compound in the cellular environment. This can be used to confirm engagement with a suspected off-target protein.
-
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xray.uky.edu [xray.uky.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. annualreviews.org [annualreviews.org]
Atoxifent stability and storage conditions
Disclaimer: Atoxifent is a potent µ-opioid receptor agonist intended for research use only.[1][2][3] The information provided in this guide is for general laboratory guidance. Stability and storage protocols should be validated within the user's own laboratory setting. Always consult any available manufacturer's data for specific recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and novel µ-opioid receptor (MOR) agonist with an EC50 of 0.39 nM.[1] It is a piperazine-based synthetic opioid that exhibits strong analgesic effects.[2] In preclinical studies, it has been noted for potentially having a wider safety margin regarding respiratory depression compared to fentanyl.[2] Its mechanism of action involves activating MORs, which are G protein-coupled receptors (GPCRs) found in the central and peripheral nervous systems.[4][5]
Q2: How should I store solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment.[3] For short-term storage (days to weeks), it can be kept at 4°C under the same conditions.[3] Proper storage is critical to prevent degradation.[6][7]
Q3: How should I prepare and store this compound solutions?
A3: this compound stock solutions are typically prepared in a high-purity, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO).[8] To prepare a stock solution:
-
Accurately weigh the solid compound.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate to ensure complete dissolution. Gentle warming to 37°C can be applied if necessary, but monitor for any signs of degradation.[8]
-
Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.
-
Store stock solution aliquots at -20°C or -80°C, protected from light.[8]
Q4: What factors can affect the stability of this compound in my experiments?
A4: The stability of this compound, like many small molecules, can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[9]
-
Light: Photodegradation can occur with exposure to UV or ambient light. Store solutions in amber vials or protect them from light.
-
pH: The pH of aqueous buffers can significantly impact the stability and solubility of ionizable compounds.
-
Solvent: While DMSO is a common solvent, its purity and water content can affect long-term stability. Ensure anhydrous DMSO is used.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and precipitation. Using single-use aliquots is highly recommended.[8]
-
Oxygen: Oxidation can be a degradation pathway for some compounds. While not specifically documented for this compound, minimizing headspace in vials can be a good practice.
Q5: How long is this compound stable in solution?
A5: Without specific manufacturer data, the stability of this compound in solution must be determined empirically. As a general guideline, DMSO stock solutions are often stable for several months when stored properly at -80°C. Stability in aqueous buffers for in-vitro assays is typically much shorter (hours to days) and should be evaluated for each experimental condition. The following tables present hypothetical data to illustrate how stability information might be presented.
Data Presentation: Hypothetical Stability of this compound
Table 1: Hypothetical Stability of Solid this compound
| Storage Condition | Time | Purity (% Remaining) |
| 25°C / 60% RH | 1 Month | 97.2% |
| 4°C, Dark, Dry | 6 Months | 99.5% |
| -20°C, Dark, Dry | 24 Months | 99.8% |
Table 2: Hypothetical Stability of 10 mM this compound in DMSO
| Storage Condition | Time | Purity (% Remaining) |
| 25°C (Room Temp) | 24 Hours | 98.9% |
| 4°C | 7 Days | 99.2% |
| -20°C (3 Freeze-Thaw Cycles) | 1 Month | 97.5% |
| -80°C (Single-Use Aliquot) | 6 Months | 99.6% |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in my assay.
This could be due to compound degradation, precipitation, or incorrect concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. umassmed.edu [umassmed.edu]
- 7. pa-foundation.org [pa-foundation.org]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Atoxifent Technical Support Center: Experimental Buffer Stability
Disclaimer: Atoxifent is a novel compound with limited published data on its specific degradation pathways and stability in various experimental buffers. The following troubleshooting guide and frequently asked questions (FAQs) are based on the chemical properties of its core structure, a piperazine (B1678402) derivative, and general best practices for handling opioid agonists. Researchers should independently validate the stability of this compound in their specific experimental systems.
Troubleshooting Guide: this compound Degradation
Researchers encountering suspected degradation of this compound in their experimental buffers can consult the following guide to identify and mitigate potential issues.
| Observation | Potential Cause | Recommended Action |
| Loss of Potency or Activity Over Time | Hydrolysis or Oxidation: this compound, containing a piperazine ring, may be susceptible to degradation in aqueous solutions, potentially accelerated by pH, temperature, and exposure to oxygen. | Optimize Buffer pH: Based on the pKa values of piperazine (pKa1 = 5.35, pKa2 = 9.73), the stability of this compound may be pH-dependent.[1] It is advisable to conduct pilot stability studies across a pH range of 4-8, which is generally a stable range for many drugs.[2] Control Temperature: Prepare solutions fresh and store them at recommended temperatures (see storage guidelines below). Avoid repeated freeze-thaw cycles. Degas Buffers: For sensitive experiments, consider degassing buffers to remove dissolved oxygen. |
| Precipitation or Cloudiness in Solution | Poor Solubility: this compound's solubility may be limited in certain aqueous buffers, especially at higher concentrations or neutral pH. Buffer Incompatibility: Components of the buffer system may interact with this compound, leading to precipitation. | Adjust pH: The solubility of amine-containing compounds like this compound is often pH-dependent. Adjusting the pH of the buffer may improve solubility. Use of Co-solvents: For stock solutions, consider using a small amount of an organic co-solvent like DMSO, followed by dilution in the experimental buffer. Ensure the final concentration of the co-solvent is compatible with the experimental system. Buffer Selection: Test different buffer systems. For instance, phosphate (B84403) buffers are commonly used, but it's worth assessing compatibility.[3] |
| Inconsistent Experimental Results | Adsorption to Surfaces: Small molecules can adsorb to plasticware, leading to a decrease in the effective concentration. Photodegradation: Exposure to light, particularly UV, can degrade some chemical compounds. | Use Low-Adsorption Labware: Utilize low-protein-binding tubes and pipette tips. Protect from Light: Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for in vitro experiments with this compound?
A1: While specific data for this compound is unavailable, for in vitro opioid receptor binding assays, buffers such as 50 mM HEPES with 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA at pH 7.4 are commonly used.[2] For cell-based assays measuring cAMP inhibition, Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA at pH 7.4 is a suitable starting point.[4] Researchers should always validate the compatibility and stability of this compound in their chosen buffer system.
Q2: How should I prepare this compound solutions for in vivo studies?
A2: For in vivo administration, this compound should be dissolved in a sterile, pyrogen-free vehicle. Sterile saline (0.9% NaCl) is a common vehicle for subcutaneous or intravenous injections.[5] If this compound has limited aqueous solubility, a small amount of a biocompatible co-solvent like DMSO may be used to prepare a stock solution, which is then further diluted in sterile saline. The final concentration of the co-solvent should be minimized and tested for any behavioral effects in control animals.
Q3: What are the optimal storage conditions for this compound solutions?
A3: As a general guideline for opioid compounds, stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected containers.[6] For short-term storage of working solutions, refrigeration at 2-8°C is recommended.[7] Avoid repeated freeze-thaw cycles. It is best practice to prepare fresh working solutions from a frozen stock on the day of the experiment. Studies on other piperazine derivatives have shown that storage at room temperature should be avoided to prevent degradation.[8][9]
Q4: What are the potential degradation pathways for this compound?
A4: Based on its piperazine structure, potential degradation pathways for this compound in aqueous buffers include oxidation and hydrolysis.[10] The presence of oxygen and extreme pH values could facilitate these processes. For some piperazine compounds, degradation can lead to the formation of various byproducts, which may have altered pharmacological activity.[11]
Q5: How can I assess the stability of this compound in my experimental buffer?
A5: To assess the stability of this compound, you can perform a stability study using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] This involves incubating the this compound solution in the experimental buffer under various conditions (e.g., different temperatures, time points) and then quantifying the remaining concentration of the parent compound.
Quantitative Data on Opioid Stability
The following table summarizes stability data for other opioid compounds in solution, which can serve as a general reference.
| Compound | Concentration & Vehicle | Storage Conditions | Stability | Reference |
| Oxycodone | 1.17 mg/mL in Normal Saline | 25°C and 33°C | Stable for up to 12 hours. A significant decrease in concentration was observed at 24 hours. | [11] |
| Oxycodone | 3.57 mg/mL and 8.64 mg/mL in Normal Saline | 25°C and 33°C | Stable for at least 24 hours. | [11] |
| Methadone HCl | 5 mg/mL in Saline Solution | 5°C and 25°C in clear glass vials | Chemically stable for at least 180 days. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood using appropriate personal protective equipment (PPE).
-
Solubilization: If this compound is not readily soluble in aqueous buffers, dissolve it in a minimal amount of a suitable solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes in amber, low-adsorption microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in the pre-warmed experimental buffer (e.g., HEPES-buffered saline for binding assays or HBSS for cell-based assays) to the desired final concentrations.
-
Use: Use the freshly prepared working solutions immediately in your experiment to minimize the risk of degradation.
Visualizations
Mu-Opioid Receptor Signaling Pathway
This compound is a mu-opioid receptor (MOR) agonist. Upon binding, it initiates a signaling cascade primarily through G-protein activation, leading to analgesia. It can also potentially engage the β-arrestin pathway, which is often associated with adverse effects.
Caption: Mu-Opioid Receptor Signaling Cascade.
Experimental Workflow for this compound Stability Assessment
This workflow outlines the steps to evaluate the stability of this compound in a chosen experimental buffer.
Caption: this compound Stability Assessment Workflow.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. zenodo.org [zenodo.org]
- 3. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sublocadehcp.com [sublocadehcp.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isaacpub.org [isaacpub.org]
- 11. biomedres.us [biomedres.us]
- 12. Stability of Methadone Hydrochloride for Injection in Saline Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Atoxifent dose-response curve variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Atoxifent. As this compound is a recently identified compound, this guide provides foundational information based on its known mechanism of action as a mu-opioid receptor (MOR) agonist and general principles for troubleshooting in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and potent synthetic opioid agonist.[1][2][3] It acts as an agonist at the mu-opioid receptor (MOR).[1][2][3] The binding and activation of MORs by this compound initiate downstream signaling pathways that lead to its pharmacological effects, such as antinociception (pain relief).[1][2][3] A key characteristic of this compound is that while it produces potent antinociceptive effects, it appears to cause less severe respiratory depression compared to fentanyl in preclinical studies.[1][2][3]
Q2: What are the reported in vitro activities of this compound?
This compound has been shown to possess potent in vitro agonist activity at the mu-opioid receptor.[1][2][3] The table below summarizes the available quantitative data.
| Assay Type | Receptor | Parameter | Value |
| β-arrestin2 Recruitment | MOR | EC50 | Data not publicly available in provided search results |
| G-protein Activation | MOR | EC50 | Data not publicly available in provided search results |
Note: Specific EC50 values from the primary publication are not detailed in the abstract. Researchers should refer to the full publication for detailed quantitative data.
Troubleshooting Guide: this compound Dose-Response Curve Variability
Variability in dose-response curves is a common challenge in in vitro pharmacology. Below are potential issues and troubleshooting steps when working with this compound.
Problem 1: The dose-response curve is shifted to the right (higher EC50) or has a shallow slope.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation: this compound solution may have degraded over time or due to improper storage. | - Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. - Protect from light if the compound is light-sensitive. |
| Incorrect Concentration: Errors in serial dilutions or initial stock concentration calculation. | - Double-check all calculations for stock solution and serial dilutions. - Use calibrated pipettes and proper pipetting techniques. - Consider verifying the concentration of the stock solution using an analytical method if possible. |
| Cellular Factors: - Low receptor expression levels in the cell line. - Cells are in a different growth phase. | - Ensure you are using a cell line with robust and stable expression of the mu-opioid receptor. - Standardize cell seeding density and growth time before the experiment. - Avoid using cells with high passage numbers, as receptor expression can change over time. |
| Assay Conditions: - Suboptimal incubation time. - Presence of antagonists in the serum or media. | - Perform a time-course experiment to determine the optimal incubation time for the this compound response. - Test for serum lot variability, as different lots can contain varying levels of endogenous ligands or interfering substances. Consider using serum-free media if the assay allows. |
Problem 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding: Uneven cell distribution across the plate. | - Ensure the cell suspension is homogenous before and during plating. - Be mindful of "edge effects" in microplates; consider not using the outer wells for data analysis. |
| Pipetting Errors: Inaccurate or inconsistent liquid handling. | - Use calibrated pipettes and ensure they are functioning correctly. - Use a consistent pipetting technique for all additions (e.g., reverse pipetting for viscous solutions). |
| Reagent Issues: Instability or poor mixing of reagents. | - Ensure all reagents are properly thawed and mixed before use. - Prepare master mixes of reagents to be added to multiple wells to reduce well-to-well variability. |
| Biological Variation: Inherent biological differences in cellular responses. | - Increase the number of replicates for each data point. - Normalize the data to a positive and negative control within the same plate to account for inter-plate variability. |
Experimental Protocols
Key Experiment: In Vitro cAMP Inhibition Assay for MOR Agonism
This protocol is a general guideline for determining the EC50 of a MOR agonist like this compound by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Positive control agonist (e.g., DAMGO).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed hMOR-expressing cells into a 96-well or 384-well plate at a predetermined density and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations.
-
Assay: a. Wash the cells with assay buffer. b. Add the diluted this compound and control compounds to the respective wells. c. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. d. Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. e. Incubate for another predetermined time (e.g., 15-30 minutes) at 37°C. f. Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: a. Plot the response (e.g., cAMP levels) against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve with variable slope to determine the EC50 and maximal inhibition.
Visualizations
Caption: this compound activates the mu-opioid receptor (MOR).
Caption: Workflow for an in vitro dose-response experiment.
Caption: Troubleshooting decision tree for dose-response assays.
References
Technical Support Center: Atoxifent Antinociception Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in replicating antinociception studies involving Atoxifent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in antinociception?
This compound is a potent μ-opioid receptor (MOR) agonist.[1][2][3] Its antinociceptive effects are mediated by the activation of these receptors, which are key components of the pain modulation pathway. The prototype of its series, termed this compound (2), demonstrates potent in vitro agonist activity.[1][2] In preclinical studies involving mice, this compound has been shown to produce long-lasting antinociception that can be reversed by the opioid antagonist naltrexone.[1][2]
Q2: What are the reported advantages of this compound compared to other opioids like fentanyl?
Preclinical studies in rats have indicated that while this compound can induce a complete loss of locomotor activity similar to fentanyl, it does not cause the severe respiratory depression associated with fentanyl-induced lethality.[1][2] This suggests that molecules like this compound may have an enhanced safety profile.[1][2]
Q3: What is the pharmacokinetic profile of this compound?
In rats, this compound has been shown to have ample distribution into the brain, with a time to maximum concentration (Tmax) of approximately 0.25 hours.[1][2]
Q4: Can tolerance develop with repeated administration of this compound?
Yes, studies in mice have shown that repeated dosing of this compound can lead to the development of antinociceptive tolerance and withdrawal symptoms similar to those observed with fentanyl.[1][2]
Troubleshooting Guides
Issue 1: High Variability in Baseline Nociceptive Responses
Possible Causes:
-
Insufficient Acclimatization: Animals may exhibit stress-induced hyperalgesia or analgesia if not properly habituated to the testing environment and handling.
-
Environmental Stressors: Factors such as noise, light intensity, and temperature fluctuations in the laboratory can significantly impact pain perception in rodents.[4]
-
Genetic Variability: Different strains of mice or rats can have varying baseline sensitivities to noxious stimuli.
Troubleshooting Steps:
-
Standardize Acclimatization Period: Implement a consistent and sufficiently long acclimatization period for all animals to the testing room and apparatus before initiating any experiments.
-
Control Environmental Conditions: Maintain a stable and controlled environment with consistent lighting, temperature, and low noise levels.[4]
-
Document Animal Strain and Source: Clearly record the specific strain and supplier of the animals used in the study, as these can be significant sources of variability.
-
Blinding of Observers: The experimenter's expectations can unconsciously influence the handling of the animals and the interpretation of their responses. Ensure that the experimenter is blind to the treatment groups.
Issue 2: this compound Fails to Produce Significant Antinociception
Possible Causes:
-
Inappropriate Dose: The selected dose may be too low to elicit a significant analgesic effect.
-
Incorrect Route of Administration: The chosen route of administration may not provide adequate bioavailability of this compound to the target receptors.
-
Timing of Nociceptive Testing: The analgesic effect of this compound may not have reached its peak at the time of testing.
-
Drug Stability: Improper storage or handling of the this compound solution could lead to degradation and loss of potency.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Perform a dose-response experiment to determine the ED50 (the dose that produces 50% of the maximal effect) of this compound in your specific animal model and assay.
-
Verify Route of Administration: Ensure the chosen route of administration is appropriate and has been validated for this compound or similar compounds.
-
Optimize Testing Time: Based on the known Tmax of this compound (approximately 0.25 hours in the brain of rats), adjust the timing of the nociceptive test to coincide with the peak drug concentration.[1][2]
-
Ensure Proper Drug Handling: Follow the manufacturer's instructions for the storage and preparation of this compound solutions to maintain its stability and potency.
Issue 3: Inconsistent Results in the Hot Plate Test
Possible Causes:
-
Learned Behavior: Animals can learn to anticipate the thermal stimulus, leading to a decrease in reaction time that is not related to nociception.
-
Observer Variability: Subjectivity in determining the endpoint (e.g., paw licking, jumping) can introduce variability between different experimenters.
-
Apparatus Malfunction: Inconsistent plate temperature can significantly affect the results.
Troubleshooting Steps:
-
Limit Repeat Testing: Avoid repeated testing of the same animal on the hot plate to minimize the influence of learned behavior.
-
Standardize Endpoint Criteria: Clearly define and train all experimenters on the specific behavioral endpoints to be measured to ensure consistency.
-
Calibrate and Validate Equipment: Regularly calibrate the hot plate apparatus to ensure accurate and stable temperature control.
Issue 4: High Variability in the Von Frey Test
Possible Causes:
-
Improper Filament Application: The angle and force of application of the von Frey filaments can significantly impact the withdrawal threshold.
-
Animal Movement: If the animal is not calm and stationary, it can be difficult to apply the filament to the correct area of the paw.
-
Filament Condition: Overused or damaged filaments can lose their calibrated force.
Troubleshooting Steps:
-
Standardize Application Technique: Train all experimenters to apply the filaments perpendicularly to the plantar surface of the paw with a consistent and gentle force.
-
Ensure Animal is Calm: Allow sufficient time for the animal to habituate to the testing chamber and remain still before applying the filaments.
-
Regularly Inspect Filaments: Check the condition of the von Frey filaments regularly and replace them if they show signs of wear or damage.
Data Presentation
Table 1: Preclinical Profile of this compound and a Representative Potent μ-Opioid Agonist (Comparator)
| Parameter | This compound | Representative Potent μ-Opioid Agonist (e.g., Fentanyl) | Reference |
| Mechanism of Action | Potent μ-Opioid Receptor (MOR) Agonist | Potent μ-Opioid Receptor (MOR) Agonist | [1][2] |
| In Vitro Potency (EC50) | 0.39 nM | ~1-10 nM (varies with assay) | [3] |
| In Vivo Antinociception (Mice) | Long-lasting | Potent and rapid onset | [1][2] |
| ED50 (Hot Plate, Mice) | Data not publicly available | ~0.02-0.05 mg/kg (s.c.) | [5] |
| ED50 (Von Frey, Mice) | Data not publicly available | ~0.01-0.03 mg/kg (s.c.) | [6] |
| Pharmacokinetics (Tmax in brain, rats) | ~0.25 hours | Rapid brain penetration | [1][2] |
| Key Safety Finding | Reduced respiratory depression compared to fentanyl in rats | Dose-dependent respiratory depression | [1][2] |
| Tolerance and Dependence | Develops with repeated dosing | Develops with repeated dosing | [1][2] |
Note: The ED50 values for the representative potent μ-opioid agonist are illustrative and can vary depending on the specific compound, animal strain, and experimental protocol.
Experimental Protocols
Hot Plate Test
Objective: To assess the thermal nociceptive threshold.
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Gently place the animal (mouse or rat) on the heated surface and start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Record the latency (in seconds) to the first clear pain response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the plate, and the cut-off time is recorded as its latency.
-
Von Frey Test
Objective: To measure mechanical allodynia (pain in response to a normally non-painful stimulus).
Methodology:
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness.
-
Procedure:
-
Place the animal on an elevated mesh platform that allows access to the plantar surface of the paws.
-
Allow the animal to acclimatize to the testing environment.
-
Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold.
-
A positive response is a sharp withdrawal or licking of the paw.
-
Record the filament that consistently elicits a withdrawal response.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to antinociception.
Caption: General experimental workflow for this compound antinociception studies.
Caption: Troubleshooting logic for inconsistent this compound study results.
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Laboratory environmental factors and pain behavior: the relevance of unknown unknowns to reproducibility and translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fentanyl-related substances elicit antinociception and hyperlocomotion in mice via opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the translational relevance of Atoxifent research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the translational relevance of Atoxifent research. The information is tailored for researchers, scientists, and drug development professionals working with this novel potent mu-opioid receptor (MOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a recently identified potent synthetic opioid.[1][2][3][4][5] It functions as a mu-opioid receptor (MOR) agonist.[1][2][3][4][5] Its unique characteristic is the ability to produce strong, long-lasting antinociception (pain relief) without inducing the severe respiratory depression typically associated with other potent opioids like fentanyl.[1][2][3][4][5]
Q2: What are the key preclinical findings for this compound?
A2: Preclinical studies in rodent models have demonstrated that this compound exhibits potent in vitro agonist activity and long-lasting antinociception that is reversible with the opioid antagonist naltrexone.[1][2][3][4][5] While it causes a loss of locomotor activity similar to fentanyl, it does not produce the same level of deep respiratory depression.[1][2][3][4][5] However, repeated dosing can lead to antinociceptive tolerance and withdrawal symptoms comparable to fentanyl.[1][2][3][4][5]
Q3: What are the main challenges in translating this compound research to clinical applications?
A3: The primary challenge is ensuring that the favorable safety profile observed in preclinical models, particularly the separation between potent analgesia and respiratory depression, translates to humans. Other challenges include managing the potential for tolerance and dependence, and establishing efficacy in diverse and complex human pain conditions that are often difficult to model in animals.
Q4: How does this compound's duration of action compare to fentanyl in preclinical models?
A4: this compound has a considerably longer duration of action than fentanyl. In mouse models, the peak antinociceptive effects of a 10 mg/kg dose of this compound lasted for approximately 4 hours, whereas the peak effects of an equipotent 1 mg/kg dose of fentanyl lasted for about 1 hour.[5]
Troubleshooting Guides
Issue 1: Inconsistent Antinociceptive Effects in Animal Models
| Possible Cause | Troubleshooting Step |
| Incorrect Dose or Route of Administration | Verify the dose calculations and ensure the correct route of administration (e.g., intraperitoneal, intravenous) is being used as described in established protocols. The brain biodistribution of this compound shows a Tmax of approximately 0.25 hours, indicating rapid brain penetration.[1][2][3][4][5] |
| Animal Strain or Sex Differences | Be aware that different rodent strains can exhibit varying sensitivities to opioids. Ensure consistency in the strain and sex of the animals used in your experiments and consider potential sex-based differences in opioid sensitivity. |
| Assay Variability | Standardize the nociceptive assay being used (e.g., hot plate, tail-flick). Ensure consistent baseline measurements and that technicians are blinded to the treatment groups to minimize bias. |
Issue 2: Difficulty in Assessing Respiratory Depression
| Possible Cause | Troubleshooting Step |
| Insensitive Measurement Technique | Whole-body plethysmography is a sensitive method for measuring respiratory parameters in conscious, unrestrained animals. Ensure the equipment is properly calibrated and that the animals are adequately acclimated to the chambers to reduce stress-induced artifacts. |
| Confounding Sedative Effects | This compound causes a loss of locomotor activity.[1][2][3][4][5] It is crucial to differentiate between sedation and true respiratory depression. Monitor blood oxygen saturation (SpO2) and carbon dioxide levels (pCO2) in addition to breathing frequency and tidal volume. |
| Dose Selection | Use a dose-response curve to identify doses that produce robust antinociception but are hypothesized to have minimal respiratory effects. Compare these directly with equianalgesic doses of a standard opioid like fentanyl. |
Quantitative Data Summary
Table 1: Comparative Preclinical Profile of this compound and Fentanyl
| Parameter | This compound | Fentanyl | Source |
| Mechanism of Action | Mu-opioid receptor (MOR) agonist | Mu-opioid receptor (MOR) agonist | [1][2][3][4][5] |
| Antinociceptive Effect | Potent and long-lasting | Potent and short-lasting | [5] |
| Respiratory Depression | Significantly reduced compared to fentanyl at equianalgesic doses | Deep respiratory depression at analgesic doses | [1][2][3][4][5] |
| Tolerance with Repeated Dosing | Yes | Yes | [1][2][3][4][5] |
| Withdrawal Symptoms | Similar to fentanyl | Yes | [1][2][3][4][5] |
| Brain Tmax (rats) | ~0.25 hours | Not specified | [1][2][3][4][5] |
Experimental Protocols
Protocol 1: Hot Plate Test for Antinociception in Mice
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.
-
Acclimation: Place mice individually on the hot plate for a baseline latency measurement. The latency is the time taken for the mouse to show a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time of 30-45 seconds is used to prevent tissue damage.
-
Administration: Administer this compound or a control substance (vehicle or reference opioid like fentanyl) via the desired route (e.g., intraperitoneal injection).
-
Testing: At predetermined time points after administration (e.g., 15, 30, 60, 120, 240 minutes), place the mouse back on the hot plate and record the response latency.
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Whole-Body Plethysmography for Respiratory Assessment in Rats
-
Apparatus: A whole-body plethysmograph system designed for conscious, unrestrained rats.
-
Acclimation: Place the rats in the plethysmography chambers for at least 30-60 minutes before baseline measurements to allow for acclimation to the new environment.
-
Baseline Measurement: Record baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute), for a stable period (e.g., 15-20 minutes).
-
Administration: Remove the rat from the chamber, administer this compound or a control substance, and immediately return it to the chamber.
-
Post-Dose Recording: Continuously record respiratory parameters for a defined period (e.g., 2-4 hours) to assess any changes from baseline.
-
Data Analysis: Express post-drug respiratory parameters as a percentage of the pre-drug baseline for each animal. Compare the effects of this compound with those of a standard opioid known to cause respiratory depression.
Visualizations
Caption: this compound's proposed signaling pathway via MOR activation.
Caption: Workflow for translating this compound from preclinical to clinical use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. xray.uky.edu [xray.uky.edu]
Atoxifent experimental variability and control measures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Atoxifent. The information is designed to address common experimental challenges and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent synthetic opioid that acts as a mu-opioid receptor (MOR) agonist.[1][2] It was developed from a MOR antagonist through conformational constraint of a piperazine (B1678402) ring.[1][2] Its primary mechanism is to bind to and activate MORs, which are key receptors in the central nervous system involved in pain perception.[1][3]
Q2: What are the known in vivo effects of this compound?
A2: In animal models, this compound has demonstrated long-lasting antinociceptive (pain-relieving) effects that are reversible with the opioid antagonist naltrexone.[1][2] It causes a loss of locomotor activity similar to fentanyl.[1][2] A significant characteristic of this compound is that it does not appear to induce the severe respiratory depression associated with fentanyl, suggesting a better safety profile.[1][2]
Q3: Does repeated administration of this compound lead to tolerance and withdrawal?
A3: Yes, studies have shown that repeated dosing of this compound can lead to the development of antinociceptive tolerance and withdrawal symptoms comparable to those observed with fentanyl.[1][2]
Q4: What is the pharmacokinetic profile of this compound in the brain?
A4: this compound shows ample distribution into the brain, with a time to maximum concentration (Tmax) of approximately 0.25 hours in animal models.[1][2]
Troubleshooting Guide
In Vitro Experiments
Q1: I am observing high variability in my in vitro receptor binding or functional assays with this compound. What are the potential causes and solutions?
Potential Causes:
-
Reagent Stability: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Cell Line Health and Passage Number: The expression of mu-opioid receptors can vary with cell health, density, and the number of times the cells have been subcultured.
-
Assay Conditions: Variations in incubation time, temperature, or buffer composition can significantly impact results.
-
Plasticware Adsorption: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in the assay.
Control Measures:
-
Reagent Handling: Aliquot this compound solutions upon receipt and store them at the recommended temperature. Minimize freeze-thaw cycles.
-
Cell Culture Standardization: Use cells within a defined passage number range. Ensure consistent cell seeding densities and confluency at the time of the experiment.
-
Assay Optimization: Perform preliminary experiments to determine the optimal incubation time and temperature. Use a consistent and well-defined buffer system.
-
Use of Low-Binding Plates: For sensitive assays, consider using low-protein-binding microplates to minimize compound adsorption.
-
Include Positive and Negative Controls: Always include a known MOR agonist (e.g., DAMGO) as a positive control and a vehicle control (e.g., DMSO) as a negative control.
Q2: My dose-response curves for this compound are not sigmoidal or show poor maximal efficacy. What should I check?
Potential Causes:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full dose-response curve.
-
Compound Solubility: this compound may precipitate at higher concentrations in aqueous assay buffers.
-
Cell Viability Issues: At high concentrations, the compound or the vehicle (e.g., DMSO) may be causing cytotoxicity, leading to a drop in the response.
Control Measures:
-
Dose Range Finding: Conduct a wide range of concentrations in a preliminary experiment to identify the appropriate range for generating a full sigmoidal curve.
-
Solubility Assessment: Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested.
-
Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cell death.
In Vivo Experiments
Q1: I am seeing inconsistent antinociceptive responses to this compound in my animal studies. How can I reduce this variability?
Potential Causes:
-
Route of Administration: The method of administration (e.g., intraperitoneal, subcutaneous, oral) can significantly affect the bioavailability and pharmacokinetics of the compound.
-
Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to opioids.
-
Stress and Acclimation: Stress can influence pain perception and the response to analgesics. Inadequate acclimation of animals to the experimental procedures can increase variability.
-
Drug Tolerance: If animals have been previously exposed to this compound or other opioids, they may have developed tolerance.
Control Measures:
-
Standardize Administration: Use a consistent route of administration and ensure precise dosing based on body weight.
-
Consistent Animal Models: Use animals of the same strain, sex, and age for each experimental group. Report these details in your methodology.
-
Proper Acclimation: Acclimate animals to the housing facility, handling, and testing apparatus for a sufficient period before the experiment.
-
Naïve Animals: For acute studies, ensure that the animals are opioid-naïve. For tolerance studies, have a well-defined dosing regimen.
-
Control for Circadian Rhythms: Conduct experiments at the same time of day to minimize the influence of circadian variations in pain sensitivity.
Q2: I am not observing the expected lack of respiratory depression with this compound. What could be the reason?
Potential Causes:
-
Dose and Anesthesia: The dose of this compound might be excessively high, or the anesthetic used in the experimental setup could be potentiating respiratory depressive effects.
-
Measurement Technique: The method used to measure respiratory function (e.g., whole-body plethysmography, blood gas analysis) may lack the sensitivity to detect subtle changes or may be prone to artifacts.
-
Animal Health Status: Underlying health issues in the animals, particularly respiratory infections, can affect the experimental outcome.
Control Measures:
-
Dose-Response Study: Conduct a careful dose-response study to identify the therapeutic window for antinociception without significant respiratory effects.
-
Anesthetic Choice: If anesthesia is required, select one with minimal intrinsic effects on respiration and use the lowest effective dose.
-
Validated Respiratory Monitoring: Use a validated and sensitive method for assessing respiratory function. Ensure proper calibration of the equipment.
-
Health Screening: Use healthy animals from a reputable supplier and monitor them for any signs of illness.
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro this compound Experiments
| Assay Type | Cell Line Example | Recommended Concentration Range | Vehicle Control | Positive Control |
| Receptor Binding Assay | CHO-hMOR | 0.1 nM - 1 µM | 0.1% DMSO | DAMGO |
| cAMP Functional Assay | HEK293-hMOR | 0.01 nM - 100 nM | 0.1% DMSO | DAMGO |
| β-Arrestin Recruitment Assay | U2OS-hMOR | 0.1 nM - 1 µM | 0.1% DMSO | DAMGO |
Table 2: Example In Vivo Dosing for this compound in Rodent Models
| Animal Model | Route of Administration | Dose Range (mg/kg) | Purpose | Key Readouts |
| Mouse | Subcutaneous (s.c.) | 0.1 - 10 | Acute Antinociception | Tail-flick latency, hot plate test |
| Rat | Intraperitoneal (i.p.) | 0.05 - 5 | Respiratory Function | Whole-body plethysmography, blood gas analysis |
| Mouse/Rat | s.c. or i.p. | Chronic Dosing Regimen | Tolerance/Withdrawal Study | Change in antinociceptive effect, withdrawal signs |
Experimental Protocols
Protocol 1: In Vitro Mu-Opioid Receptor (MOR) Activation Assay (cAMP Measurement)
-
Cell Culture: Culture HEK293 cells stably expressing the human mu-opioid receptor (hMOR) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Also, prepare solutions for the positive control (DAMGO) and vehicle control (DMSO).
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add 50 µL of forskolin (B1673556) (to stimulate cAMP production) to all wells.
-
Immediately add 50 µL of the this compound dilutions, DAMGO, or vehicle to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
Protocol 2: In Vivo Assessment of Antinociception (Hot Plate Test in Mice)
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each mouse on a hot plate maintained at 55 ± 0.5°C and record the latency to the first sign of nociception (e.g., hind paw licking, jumping). Set a cut-off time of 30 seconds to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control via subcutaneous injection.
-
Post-Treatment Measurements: At various time points after injection (e.g., 15, 30, 60, 120 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Visualizations
Caption: this compound signaling pathway via the mu-opioid receptor.
Caption: General experimental workflow for this compound evaluation.
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - American Chemical Society - Figshare [acs.figshare.com]
- 3. m.youtube.com [m.youtube.com]
Validation & Comparative
A Preclinical Head-to-Head: Atoxifent and Morphine Analgesic Efficacy
A comparative analysis of the novel μ-opioid receptor agonist, atoxifent, and the classical opioid, morphine, reveals significant differences in potency and potential therapeutic index. This guide synthesizes the available preclinical data, offering researchers and drug development professionals a concise overview of their comparative analgesic profiles.
This compound, a recently identified potent μ-opioid receptor (MOR) agonist, has demonstrated significant antinociceptive properties in preclinical studies.[1][2][3] Unlike traditional opioids such as morphine, this compound exhibits a pharmacological profile that suggests a potentially wider therapeutic window, particularly concerning respiratory depression. This comparison guide delves into the experimental data outlining the analgesic efficacy of this compound in relation to morphine, providing a framework for understanding their distinct mechanisms and potential clinical implications.
In Vitro Receptor Activity
The initial characterization of this compound involved assessing its activity at the μ-opioid receptor (MOR) in vitro. The following table summarizes the comparative agonist potency of this compound, morphine, and fentanyl, a potent synthetic opioid, in a cAMP assay.[2][3]
| Compound | μ-Opioid Receptor (MOR) Agonist Potency (EC50, nM) |
| This compound | 0.39 |
| Morphine | 7.64 |
| Fentanyl | 0.21 |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
These in vitro findings indicate that this compound is a highly potent MOR agonist, approximately 20 times more potent than morphine and with a potency comparable to that of fentanyl in this assay.[2][3]
In Vivo Analgesic Efficacy
The antinociceptive effects of this compound were evaluated in vivo using the hot-plate assay in mice, a standard model for assessing the efficacy of centrally acting analgesics. The study compared the effects of this compound to both morphine and fentanyl.
| Compound | Analgesic Effect in Hot-Plate Assay (Mice) |
| This compound | Potent antinociceptive activity, more potent than morphine but less potent than fentanyl.[3] |
| Morphine | Dose-dependent increase in latency to paw lick, serving as a benchmark for opioid analgesia.[3] |
| Fentanyl | More potent than both morphine and this compound in increasing the latency time to paw lick.[3] |
While a specific ED50 (median effective dose) for this compound in the hot-plate assay was not explicitly provided in the initial publication, the dose-response curves demonstrated a clear analgesic effect that was more potent than morphine.[3]
Experimental Protocols
In Vitro cAMP Assay for MOR Agonist Activity
The agonist activity of the compounds at the μ-opioid receptor was determined using a commercially available HitHunter® cAMP Assay. This assay measures the inhibition of forskolin-induced cAMP production in cells expressing the human μ-opioid receptor. The EC50 values were calculated from the dose-response curves, representing the concentration of the compound that produces 50% of the maximal inhibitory effect.[2]
In Vivo Hot-Plate Analgesia Assay (Mice)
The hot-plate test was used to assess the central antinociceptive activity of the compounds. Mice were placed on a surface maintained at a constant temperature (e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) was measured. A cut-off time was employed to prevent tissue damage. The increase in latency to the nociceptive response after drug administration is a measure of analgesia. Dose-response curves were generated to compare the potency of this compound, morphine, and fentanyl.[3]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams were created using the DOT language for Graphviz.
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xray.uky.edu [xray.uky.edu]
A Comparative Guide to Biased Opioid Agonists: Atoxifent, Oliceridine, and PZM21
For Researchers, Scientists, and Drug Development Professionals
The landscape of opioid research is continually evolving, with a significant focus on developing safer analgesics that mitigate the life-threatening side effects associated with conventional opioids. A promising strategy in this endeavor is the development of "biased" or "functionally selective" agonists for the μ-opioid receptor (MOR). These compounds preferentially activate the G protein-mediated signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin-2, a pathway implicated in adverse effects such as respiratory depression and constipation.[1][2][3] This guide provides a comparative overview of a novel biased agonist, Atoxifent, alongside two other prominent biased agonists, Oliceridine (TRV130) and PZM21, with a focus on their pharmacological profiles, supported by experimental data.
Mechanism of Action: The Principle of Biased Agonism
Traditional opioids, like morphine and fentanyl, are relatively balanced in their activation of both G protein and β-arrestin-2 pathways upon binding to the MOR.[4] Biased agonists, in contrast, are designed to selectively engage the G protein signaling cascade. This selectivity is hypothesized to uncouple the desired analgesic effects from the detrimental side effects.[5]
Signaling Pathways of Biased Opioid Agonists at the μ-Opioid Receptor
Caption: Biased agonists preferentially activate the G protein pathway over the β-arrestin pathway.
Comparative In Vitro Pharmacology
The following table summarizes the in vitro pharmacological properties of this compound, Oliceridine, and PZM21 at the μ-opioid receptor. It is important to note that the data presented are compiled from different studies and direct head-to-head comparative assays under identical conditions may not be available.
| Parameter | This compound | Oliceridine (TRV130) | PZM21 | Morphine (Comparator) | Fentanyl (Comparator) |
| G Protein Activation (cAMP Assay) | |||||
| EC50 (nM) | 0.39[6] | ~5.9[6] | 1.8[1] | 7.64[6] | 0.21[6] |
| Emax (%) | Potent Agonist[7] | Comparable to Morphine[6] | Potent Gi activator[1] | 99 ± 4.2[6] | 99 ± 4.1[6] |
| β-Arrestin-2 Recruitment | |||||
| EC50 (nM) | - | ~290[6] | - | ~310[6] | ~100[6] |
| Emax (%) | Very Poorly Recruited (8.68%)[6] | ~14% of Morphine[6] | Minimal Recruitment[1] | 37 ± 4.2[6] | - |
| Receptor Selectivity | Potent MOR agonist[7] | >400-fold for MOR[6] | Selective for MOR[1] | - | - |
Note: EC50 (Half-maximal effective concentration) and Emax (Maximum effect) values are indicative of potency and efficacy, respectively. A lower EC50 denotes higher potency. Data for this compound's β-arrestin recruitment Emax is compared to a baseline, while Oliceridine's is relative to morphine.
Comparative In Vivo Preclinical Data
The following table summarizes key in vivo preclinical findings for this compound, Oliceridine, and PZM21 from rodent studies. As with the in vitro data, these results are collated from various publications, and experimental conditions may differ.
| Parameter | This compound | Oliceridine (TRV130) | PZM21 | Morphine (Comparator) | Fentanyl (Comparator) |
| Analgesia (Hot Plate Assay) | Long-lasting antinociception[7] | Higher potency than morphine[8] | Dose-dependent analgesia (%MPE of 87%)[5] | %MPE of 92%[5] | - |
| Respiratory Depression | Failed to produce deep respiratory depression seen with fentanyl in rats[7] | Reduced respiratory depression compared to morphine[8] | Conflicting reports: initial studies showed no respiratory depression[5], while later studies showed effects comparable to morphine[6] | Induces significant respiratory depression[5] | Induces deep respiratory depression[7] |
| Gastrointestinal Effects (Constipation) | - | Reduced gastrointestinal effects compared to morphine[8] | Less constipating effect than morphine[5] | Significant constipating effect[5] | - |
| Rewarding Effects (Conditioned Place Preference) | - | - | No reinforcing activity in mice at equi-analgesic doses[5] | Induces significant place preference[7] | - |
%MPE: Percentage of Maximum Possible Effect.
Experimental Protocols
In Vitro Assays
1. cAMP Accumulation Assay (for G protein activation)
This assay measures the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production following the activation of the Gi-coupled μ-opioid receptor.
Caption: Workflow for a typical cAMP accumulation assay.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human μ-opioid receptor.
-
Procedure:
-
Cells are seeded into 384-well plates and cultured overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with serial dilutions of the test compounds for a specified time.
-
Forskolin is added to all wells (except for the negative control) to stimulate adenylate cyclase and induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) assays.
-
Data are normalized to the response of a known agonist (e.g., DAMGO) and vehicle control. Dose-response curves are generated to calculate EC50 and Emax values.
-
2. β-Arrestin-2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin-2 to the activated μ-opioid receptor.
Caption: Workflow for a β-arrestin recruitment assay using enzyme fragment complementation.
-
Technology: Enzyme fragment complementation assays (e.g., PathHunter® by DiscoverX) are commonly used.[9][10][11]
-
Cell Line: A cell line (e.g., U2OS or CHO-K1) engineered to co-express the μ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to the larger, complementary enzyme fragment (Enzyme Acceptor).[9]
-
Procedure:
-
Cells are seeded into white, clear-bottom 384-well microplates.
-
Cells are treated with various concentrations of the test compounds and incubated.
-
Upon agonist binding and receptor activation, β-arrestin-2 is recruited to the MOR, bringing the two enzyme fragments into close proximity.
-
This proximity allows the fragments to form an active β-galactosidase enzyme.
-
A detection reagent containing a chemiluminescent substrate is added.
-
The active enzyme converts the substrate, generating a light signal that is proportional to the extent of β-arrestin-2 recruitment.
-
The chemiluminescent signal is read using a plate reader, and dose-response curves are generated.
-
In Vivo Assays
1. Hot Plate Analgesia Assay
This is a common behavioral test to assess the analgesic efficacy of compounds against thermal pain.[5]
-
Animals: Male or female mice.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse before drug administration.
-
Mice are administered the test compound (e.g., this compound, PZM21) or a comparator (e.g., morphine) via a specific route (e.g., intraperitoneal injection).[1]
-
At various time points after drug administration, the mice are placed on the hot plate, and the latency to the nociceptive response is measured.
-
A cut-off time is established to prevent tissue damage.
-
The data are often expressed as the percentage of the maximal possible effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[5]
-
2. Whole-Body Plethysmography (for Respiratory Depression)
This technique is used to measure respiratory parameters in conscious, unrestrained animals.
-
Animals: Male or female mice or rats.
-
Apparatus: A whole-body plethysmography chamber that measures pressure changes resulting from the animal's breathing.
-
Procedure:
-
Animals are acclimated to the plethysmography chambers.
-
Baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) are recorded.
-
The test compound or a comparator is administered.
-
Respiratory parameters are continuously monitored for a set period after drug administration.
-
Changes in respiratory parameters from baseline are calculated to determine the extent of respiratory depression.
-
Conclusion
This compound, Oliceridine, and PZM21 represent significant advancements in the quest for safer opioid analgesics. Their G protein bias at the μ-opioid receptor offers a promising mechanism to separate analgesia from severe side effects. While Oliceridine has progressed to clinical use, this compound and PZM21 have demonstrated compelling preclinical profiles. It is crucial to acknowledge that some studies suggest that the improved safety profile of these compounds may be attributed to their partial agonism rather than solely to biased agonism.[12][13] Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative therapeutic indices of these compounds and to guide the future development of next-generation analgesics. This guide provides a foundational comparison to aid researchers in this critical area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Oliceridine Presents Low Risk for Opioid-Induced Respiratory Depression [anesthesiologynews.com]
- 4. Oliceridine for the Management of Moderate to Severe Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles [mdpi.com]
- 7. Functional characterization of a novel opioid, PZM21, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
Atoxifent Demonstrates Superior Safety Profile in Preclinical Models Compared to Fentanyl
A new potent synthetic opioid, Atoxifent, has shown a significantly improved safety profile in preclinical studies when compared to fentanyl, a widely used opioid. Research indicates that while this compound provides potent pain relief, it does not induce the severe respiratory depression that is a hallmark of fentanyl and a primary cause of overdose-related fatalities.[1][2][3]
This compound, a novel mu-opioid receptor (MOR) agonist, has emerged from the search for safer and more effective synthetic opioid rescue agents.[1][2][3] Preclinical evaluations in rodent models have highlighted its potential as a powerful analgesic with a reduced risk of life-threatening side effects.
Comparative Analysis of Preclinical Safety and Efficacy
Key preclinical studies have systematically compared the pharmacological effects of this compound with those of fentanyl. The data, summarized below, illustrate this compound's advantageous safety and efficacy characteristics.
Respiratory Safety Assessment
One of the most critical safety concerns with opioid use is respiratory depression. In a head-to-head comparison in rats, this compound demonstrated a markedly lower impact on respiration than fentanyl. While fentanyl caused a profound, dose-dependent decrease in respiratory function, this compound's effect was significantly blunted.
| Compound | Maximum Reduction in Respiration | Animal Model |
| This compound | ~45% | Rat |
| Fentanyl | ~70% | Rat |
Analgesic Efficacy
The primary therapeutic benefit of opioids is their potent analgesic effect. This compound was found to exhibit robust, long-lasting antinociceptive properties in mice, as measured by the hot-plate test. Its pain-relieving effects were comparable to, though slightly less potent than, fentanyl, but more potent than morphine.
| Compound | Antinociceptive Activity | Animal Model |
| This compound | Potent and long-lasting | Mouse |
| Fentanyl | Very potent | Mouse |
| Morphine | Potent | Mouse |
Locomotor Activity
Opioids can significantly impact locomotor activity. In rat models, both this compound and fentanyl produced a complete loss of locomotor activity, indicating a potent central nervous system effect. This similarity in impacting motor function, contrasted with the divergence in respiratory effects, further underscores the unique safety profile of this compound.
| Compound | Effect on Locomotor Activity | Animal Model |
| This compound | Complete loss of activity | Rat |
| Fentanyl | Complete loss of activity | Rat |
Mechanism of Action: A Potential for Biased Agonism
This compound's favorable safety profile may be attributed to its specific interaction with the mu-opioid receptor and the subsequent intracellular signaling pathways. Opioid receptors can signal through two primary pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression and tolerance. It is hypothesized that this compound may act as a "biased agonist," preferentially activating the G-protein pathway while minimally engaging the β-arrestin pathway.
Experimental Protocols
The preclinical evaluation of this compound involved a series of standardized and rigorous experimental procedures to assess its safety and efficacy.
Respiratory Function Assessment
Respiratory parameters in rats were measured using whole-body plethysmography. This non-invasive technique allows for the continuous monitoring of respiratory rate, tidal volume, and minute ventilation in conscious, unrestrained animals. Following baseline measurements, animals were administered either this compound or fentanyl, and respiratory function was monitored over time to determine the extent and duration of any respiratory depression.
Antinociceptive Activity (Hot-Plate Test)
The analgesic properties of this compound were evaluated in mice using the hot-plate test. This assay measures the latency of the animal's response to a thermal stimulus. Mice were placed on a heated surface maintained at a constant temperature, and the time taken to elicit a pain response (e.g., paw licking or jumping) was recorded. Longer response latencies are indicative of an analgesic effect.
Locomotor Activity Assessment
Spontaneous locomotor activity in rats was assessed in an open-field arena. Following the administration of this compound or fentanyl, animals were placed in the arena, and their movement was tracked using an automated system. This allows for the quantification of total distance traveled and other parameters related to motor function.
Conclusion
The preclinical data on this compound are highly promising, suggesting that it may represent a significant advancement in opioid therapeutics. Its ability to provide potent analgesia with a substantially reduced risk of respiratory depression compared to fentanyl addresses a critical unmet need in pain management. Further research and clinical development will be necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans. However, these initial findings provide a strong rationale for its continued investigation as a safer alternative to conventional opioids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Binding and Functional Assays for Atoxifent, a µ/δ-Opioid Receptor Agonist
An important clarification regarding your request: Initial research indicates that Atoxifent is a potent µ-opioid receptor (MOR) and δ-opioid receptor (DOR) agonist, not a Selective Estrogen Receptor Modulator (SERM).[1][2][3][4] Therefore, a direct comparison of this compound binding assays within the context of SERMs is not applicable.
This guide will proceed by focusing on the cross-validation of binding assays relevant to this compound's actual targets: the opioid receptors. We will provide a comparative guide for assays used to characterize the binding and functional activity of ligands like this compound at MOR and DOR.
This guide provides a comparative overview of common assays used to characterize the binding affinity and functional potency of this compound at its target opioid receptors. The information is intended for researchers, scientists, and drug development professionals working on opioid receptor pharmacology.
Data Presentation: this compound In Vitro Activity
The following table summarizes the quantitative data on this compound's activity at opioid receptors from in vitro assays.[3][5]
| Assay Type | Receptor | Parameter | Value | Reference Compound |
| cAMP Assay | MOR | EC50 | 0.39 nM | DAMGO |
| β-arrestin2 Recruitment | MOR | Emax | 8.68% | - |
| Functional Assay | DOR | EC50 | 4.49 nM | DADLE |
| Functional Assay | KOR | IC50 | Weak Antagonist | - |
-
EC50 (Half maximal effective concentration): Measures the concentration of a drug that gives half of the maximal response.
-
IC50 (Half maximal inhibitory concentration): Measures the concentration of a drug that inhibits a specific biological function by 50%.
-
Emax (Maximum effect): The maximum response achievable by a drug.
-
DAMGO: A potent and selective synthetic peptide agonist for the μ-opioid receptor.
-
DADLE: A synthetic opioid peptide with high affinity for the δ-opioid receptor.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is a common method to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the opioid receptor of interest (e.g., CHO-hMOR cells).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 and the equilibrium dissociation constant (Ki) of the test compound can be calculated.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation, specifically the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production following the activation of Gi/o-coupled receptors like the opioid receptors.
Methodology:
-
Cell Culture: Cells expressing the opioid receptor (e.g., HEK293-hMOR) are cultured.
-
cAMP Stimulation: The cells are treated with a compound that stimulates cAMP production, such as forskolin.
-
Compound Treatment: The cells are then treated with varying concentrations of the agonist (this compound).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: The reduction in cAMP levels is plotted against the agonist concentration to determine the EC50.
β-Arrestin Recruitment Assay
This assay measures the recruitment of the protein β-arrestin to the activated opioid receptor, which is a key step in receptor desensitization and internalization. It is used to assess signaling bias.
Methodology:
-
Cell Line: A cell line is used that co-expresses the opioid receptor fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase).
-
Agonist Stimulation: The cells are stimulated with varying concentrations of the test compound (this compound).
-
Enzyme Complementation: If the agonist induces the interaction between the receptor and β-arrestin, the enzyme fragments come into proximity, forming an active enzyme.
-
Signal Detection: A substrate for the enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.
-
Data Analysis: The signal is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.
Visualizations
Signaling Pathway of Opioid Receptors
Caption: this compound binds to the μ-opioid receptor, initiating two main signaling cascades.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay to determine binding affinity.
Workflow for a cAMP Functional Assay
Caption: Workflow of a functional assay to measure inhibition of cAMP production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xray.uky.edu [xray.uky.edu]
A Comparative Analysis of Atoxifent and Buprenorphine: A Guide for Researchers
This guide provides a detailed comparative analysis of Atoxifent and buprenorphine, two centrally acting opioid receptor modulators with distinct pharmacological profiles. The information presented is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, pain management, and addiction medicine. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes critical signaling pathways and experimental workflows.
Introduction
Opioid receptors, particularly the µ-opioid receptor (MOR), are critical targets for the development of analgesics. However, conventional MOR agonists are associated with severe side effects, including respiratory depression, tolerance, and dependence. The search for safer and more effective opioid analgesics has led to the exploration of novel compounds with unique mechanisms of action. This guide focuses on two such compounds: this compound, a potent MOR agonist with a purported wider therapeutic window, and buprenorphine, a partial MOR agonist widely used in clinical practice for pain management and opioid use disorder.
This compound is a novel and potent µ-opioid receptor agonist that has demonstrated strong analgesic effects in preclinical studies.[1][2] Notably, it is reported to have a reduced risk of respiratory depression compared to traditional opioids like fentanyl.[2][3]
Buprenorphine is a well-established synthetic opioid with a complex pharmacology. It acts as a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor.[4][5] This mixed agonist-antagonist profile contributes to its clinical utility, including a ceiling effect on respiratory depression, making it a safer alternative to full opioid agonists.[6][7]
Pharmacological Profile: A Tabular Comparison
The following tables summarize the available quantitative data for this compound and buprenorphine, providing a side-by-side comparison of their in vitro and in vivo pharmacological properties.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | Buprenorphine | Reference Compound |
| µ-Opioid Receptor (MOR) | |||
| Binding Affinity (Ki) | Not explicitly reported | ~0.2 nM[8] | Fentanyl: Not specified in provided abstracts |
| Functional Activity | Potent Agonist[2] | Partial Agonist[4] | Fentanyl: Full Agonist |
| Potency (EC50) | 0.39 nM[2] | Not specified in provided abstracts | Fentanyl: Not specified in provided abstracts |
| κ-Opioid Receptor (KOR) | |||
| Functional Activity | Not explicitly reported | Antagonist[4] | |
| δ-Opioid Receptor (DOR) | |||
| Functional Activity | Not explicitly reported | Antagonist[9] |
Table 2: In Vivo Preclinical Data (Rodent Models)
| Parameter | This compound | Buprenorphine | Reference Compound (Fentanyl) |
| Analgesia | |||
| Model(s) | Hot plate, Tail flick[3] | Tail flick[10] | Hot plate, Tail flick |
| Potency (ED50) | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Efficacy | Long-lasting antinociception[3] | Dose-dependent analgesia[11][12] | Potent analgesia |
| Respiratory Depression | |||
| Model(s) | Whole-body plethysmography[3] | Whole-body plethysmography, Arterial blood gas analysis[7] | Whole-body plethysmography, Arterial blood gas analysis |
| Effect | Failed to produce deep respiratory depression at doses that caused complete loss of locomotor activity.[3] | Ceiling effect observed; respiratory depression plateaus at higher doses.[7][11][12] | Dose-dependent respiratory depression leading to apnea (B1277953) at high doses.[7] |
Signaling Pathways: G Protein vs. β-Arrestin
The functional outcomes of opioid receptor activation are mediated by two primary intracellular signaling pathways: the G protein-dependent pathway, which is associated with analgesia, and the β-arrestin pathway, which has been implicated in some of the adverse effects of opioids, although the precise role of β-arrestin in respiratory depression is still under investigation.[13][14]
This compound is reported to be a poor recruiter of β-arrestin2, suggesting a bias towards the G protein signaling pathway.[15] Buprenorphine also exhibits biased agonism, favoring G protein activation over β-arrestin recruitment.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buprenorphine - Wikipedia [en.wikipedia.org]
- 5. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 6. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Opioid-induced respiratory effects: new data on buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 9. droracle.ai [droracle.ai]
- 10. Comparative analysis of buprenorphine- and norbuprenorphine-induced analgesic effects based on pharmacokinetic-pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buprenorphine induces ceiling in respiratory depression but not in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of Atoxifent and Fentanyl Withdrawal Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the withdrawal symptoms associated with Atoxifent and the potent synthetic opioid, fentanyl. The information is intended for researchers, scientists, and professionals involved in drug development and substance use disorder research. While clinical data on this compound is not yet available, preclinical findings offer initial insights into its withdrawal profile relative to fentanyl.
Executive Summary
This compound, a novel potent mu-opioid receptor (MOR) agonist, has demonstrated a preclinical withdrawal profile in mice that is comparable in level to that of fentanyl.[1] Fentanyl, a well-characterized synthetic opioid, is known to produce a rapid and intense withdrawal syndrome. This guide will detail the known withdrawal symptoms of fentanyl in both preclinical and clinical settings and present the current, albeit limited, comparative data for this compound. Experimental protocols for assessing opioid withdrawal are also provided to facilitate further research.
Preclinical Withdrawal Profiles
Preclinical studies, primarily in rodent models, are crucial for characterizing the initial safety and dependence potential of new chemical entities like this compound. The naloxone-precipitated withdrawal model is a standard method used to induce and quantify opioid withdrawal signs.
This compound Preclinical Data
To date, published preclinical research on this compound indicates that repeated administration in mice leads to a degree of withdrawal that is similar to fentanyl.[1] However, specific quantitative data on the somatic, autonomic, and affective signs of this compound withdrawal have not yet been detailed in the available literature.
Fentanyl Preclinical Data
Fentanyl withdrawal in rodents is characterized by a range of observable signs. Studies quantifying naloxone-precipitated withdrawal in mice have documented various somatic and autonomic symptoms.
Table 1: Quantified Somatic and Autonomic Withdrawal Signs in Mice (Naloxone-Precipitated)
| Withdrawal Sign | Fentanyl-Dependent Mice (Mean ± SEM or as reported) | Saline Control Mice (Mean ± SEM or as reported) | Reference |
| Jumping | Significant increase compared to controls | Minimal to no jumping | [2] |
| Paw Tremors | Significant increase compared to controls | Minimal to no tremors | [2][3] |
| Wet-Dog Shakes | Significant increase compared to controls | Minimal to no shakes | [3] |
| Abnormal Posture | Observed in fentanyl-dependent mice | Not typically observed | [3] |
| Diarrhea | Observed in fentanyl-dependent mice | Not typically observed | |
| Ptosis (drooping eyelid) | Increased score after naloxone (B1662785) | No significant change | [2] |
| Piloerection | Increased score after naloxone | No significant change | [2] |
| Teeth Chattering | Increased events after naloxone | No significant change | [2] |
Note: Specific numerical data can vary based on the mouse strain, fentanyl dosing regimen, and naloxone dose used in the study.
Affective signs of fentanyl withdrawal in rodents, such as anxiety-like behaviors and hyperalgesia, are also documented.[4]
Clinical Withdrawal Profiles
Clinical assessment of opioid withdrawal is essential for managing patients and for evaluating the dependence potential of new opioids in clinical trials.
This compound Clinical Data
There is currently no publicly available clinical data on the withdrawal symptoms of this compound in humans.
Fentanyl Clinical Data
Fentanyl withdrawal in humans is a well-documented and clinically significant syndrome. The onset of symptoms is typically rapid, occurring within 8 to 24 hours after the last use, with peak intensity between 24 and 72 hours.[5] The Clinical Opiate Withdrawal Scale (COWS) is a widely used tool to objectively measure the severity of withdrawal.
Table 2: Common Fentanyl Withdrawal Symptoms in Humans and Corresponding COWS Assessment Items
| Symptom Category | Common Symptoms | Assessed by COWS Item |
| Gastrointestinal | Nausea, vomiting, diarrhea, stomach cramps | GI Upset |
| Musculoskeletal | Muscle aches, bone and joint aches | Bone or Joint Aches |
| Autonomic | Sweating, chills, goosebumps, runny nose, watery eyes, dilated pupils, yawning | Sweating, Gooseflesh skin, Runny nose or tearing, Pupil size, Yawning |
| Neurological | Restlessness, tremors, insomnia | Restlessness, Tremor |
| Psychological | Anxiety, irritability, agitation | Anxiety or Irritability |
| Cardiovascular | Increased heart rate, high blood pressure | Resting Pulse Rate |
Table 3: Clinical Opiate Withdrawal Scale (COWS) Scoring
| Score Range | Severity of Withdrawal |
| 5-12 | Mild |
| 13-24 | Moderate |
| 25-36 | Moderately Severe |
| >36 | Severe |
Experimental Protocols
Standardized protocols are critical for the reliable assessment of opioid withdrawal in both preclinical and clinical research.
Naloxone-Precipitated Withdrawal in Mice
This protocol is a standard preclinical model for inducing and quantifying opioid withdrawal.
-
Induction of Dependence: Mice are treated with escalating doses of the opioid (e.g., fentanyl or this compound) over several days to induce physical dependence. A control group receives saline.
-
Withdrawal Precipitation: Following the final opioid dose, a mu-opioid receptor antagonist, such as naloxone, is administered.
-
Observation and Scoring: Immediately after naloxone injection, mice are placed in a clear observation chamber. For a defined period (e.g., 30 minutes), trained observers record the frequency and/or severity of various withdrawal signs, including jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis, and piloerection.[2]
Experimental workflow for naloxone-precipitated withdrawal in mice.
Clinical Opiate Withdrawal Scale (COWS)
The COWS is an 11-item scale used to assess the severity of opioid withdrawal in a clinical setting.
-
Patient Assessment: A clinician evaluates the patient for 11 signs and symptoms of opioid withdrawal.
-
Scoring: Each item is scored on a scale, and the total score is calculated to determine the severity of withdrawal (mild, moderate, moderately severe, or severe). The assessment is typically repeated at regular intervals to monitor the progression of withdrawal and response to treatment.
Signaling Pathways in Opioid Withdrawal
Chronic opioid administration leads to neuroadaptive changes in various signaling pathways. Upon abrupt cessation or antagonist precipitation of withdrawal, these systems become dysregulated, contributing to the withdrawal syndrome. A key pathway involves the upregulation of the cyclic AMP (cAMP) signaling cascade in neurons of the locus coeruleus and other brain regions.
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral fentanyl consumption and withdrawal impairs fear extinction learning and enhances basolateral amygdala principal neuron excitatory-inhibitory balance in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. addictioncenter.com [addictioncenter.com]
Head-to-Head Comparison: Atoxifent and Oliceridine in Opioid Receptor Modulation
For Immediate Release
This guide provides a comprehensive head-to-head comparison of two novel µ-opioid receptor (MOR) agonists, atoxifent and oliceridine (B1139222). Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to objectively evaluate their performance, with a focus on their distinct signaling mechanisms and safety profiles.
Introduction
Traditional opioids, while effective analgesics, are associated with significant adverse effects, including respiratory depression and gastrointestinal issues. These side effects are largely attributed to the activation of the β-arrestin signaling pathway following MOR stimulation. This compound and oliceridine represent a new generation of MOR agonists designed to preferentially activate the therapeutic G protein signaling pathway while minimizing β-arrestin recruitment, a concept known as biased agonism. This guide examines the available evidence for each compound to facilitate a comparative understanding of their pharmacological profiles.
Mechanism of Action and Signaling Pathways
Both this compound and oliceridine are agonists of the µ-opioid receptor. However, their primary distinction lies in their downstream signaling profiles.
Oliceridine is a well-characterized G protein-biased agonist.[1][2] It selectively activates the G protein-coupled signaling cascade, which is associated with analgesia, while demonstrating significantly less recruitment of β-arrestin 2 compared to conventional opioids like morphine.[3] This bias is hypothesized to contribute to its improved safety profile.[3][4]
This compound is a potent MOR agonist.[5] Preclinical studies indicate that it possesses strong analgesic properties with a reduced risk of respiratory depression compared to fentanyl.[1][6] However, as of the latest available data, specific quantitative details regarding its G protein versus β-arrestin signaling bias have not been published.
Below are diagrams illustrating the signaling pathways associated with a conventional opioid agonist and the proposed biased agonism of oliceridine.
In Vitro Pharmacology
Direct head-to-head in vitro studies comparing this compound and oliceridine are not currently available. However, data from separate studies provide insights into their individual activities.
| Parameter | This compound | Oliceridine | Morphine (for comparison) |
| Target | µ-Opioid Receptor (MOR) | µ-Opioid Receptor (MOR) | µ-Opioid Receptor (MOR) |
| G Protein Activation (EC₅₀) | Data not available | ~182 nM | ~131 nM |
| β-Arrestin 2 Recruitment (EC₅₀) | Data not available | ~1.6 µM | ~200 nM |
| MOR Agonist Potency (EC₅₀) | 0.39 nM[5] | Data not available | Data not available |
Note: EC₅₀ values can vary depending on the specific assay conditions.
Preclinical Data: Respiratory Safety
A key differentiator for novel opioids is their respiratory safety profile. Preclinical studies in rat models provide a basis for comparison.
| Study Parameter | This compound | Oliceridine | Fentanyl (for comparison) | Morphine (for comparison) |
| Animal Model | Rat | Rat | Rat | Rat |
| Primary Finding | Failed to produce deep respiratory depression associated with fentanyl-induced lethality.[1][6] | Showed a lower risk of respiratory depression compared to morphine at equianalgesic doses.[7] | Potent respiratory depressant. | Significant respiratory depression.[7] |
Clinical Data: Efficacy and Safety of Oliceridine
Oliceridine has undergone extensive clinical evaluation. The APOLLO-1 and APOLLO-2 Phase III trials provide robust data on its analgesic efficacy and safety in postoperative pain management compared to placebo and morphine.[8][9][10][11][12][13][14][15] Currently, there is no publicly available clinical trial data for this compound.
APOLLO-1 Trial (Bunionectomy)
| Outcome Measure (48 hours) | Oliceridine (0.35 mg demand dose) | Oliceridine (0.5 mg demand dose) | Morphine (1 mg demand dose) | Placebo |
| Treatment Responders (%) | 62.0% | 65.8% | Not Reported as Primary | 15.2% |
| Respiratory Safety Burden (mean hours) | 0.28 | 0.8 | 1.1 | 0 |
| Nausea (%) | 59.5% | 70.9% | 72.4% | 24.1% |
| Vomiting (%) | Not specified | Not specified | Not specified | Not specified |
APOLLO-2 Trial (Abdominoplasty)
| Outcome Measure (24 hours) | Oliceridine (0.35 mg demand dose) | Oliceridine (0.5 mg demand dose) | Morphine (1 mg demand dose) | Placebo |
| Treatment Responders (%) | 76.3% | 70.0% | 78.3% | 45.7% |
| Respiratory Safety Burden (mean hours) | 1.48 | 1.59 | 1.72 | 0.60 |
| Nausea (%) | 65.8% | 78.8% | 79.3% | 47.0% |
| Vomiting (%) | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
β-Arrestin Recruitment Assay
This protocol describes a typical enzyme fragment complementation (EFC) assay used to measure β-arrestin 2 recruitment to the µ-opioid receptor.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human µ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor tag are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.
-
Compound Preparation: Test compounds are serially diluted to create a concentration range.
-
Assay: The cell media is replaced with assay buffer, and the diluted compounds are added to the wells.
-
Incubation: The plates are incubated for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the substrate for the enzyme is added to each well.
-
Signal Measurement: The chemiluminescent signal is read using a luminometer. The intensity of the signal is proportional to the amount of β-arrestin recruited to the receptor.
Opioid-Induced Respiratory Depression in Rats
This protocol outlines a common method using whole-body plethysmography to assess the respiratory effects of opioid compounds in conscious rats.
Detailed Steps:
-
Animal Model: Adult male or female Sprague-Dawley rats are used.
-
Acclimation: Animals are placed in whole-body plethysmography chambers for a period to acclimate to the environment.
-
Baseline Recording: Respiratory parameters, including respiratory rate, tidal volume, and minute volume, are recorded to establish a stable baseline.
-
Drug Administration: The test compound (this compound or oliceridine), a comparator (e.g., fentanyl or morphine), or vehicle is administered, typically via intravenous or subcutaneous injection.
-
Data Collection: Respiratory parameters are continuously recorded for a set duration following drug administration.
-
Data Analysis: The collected data is analyzed to determine the magnitude and duration of any respiratory depression, characterized by a decrease in respiratory rate and/or minute volume.
Summary and Conclusion
Oliceridine has demonstrated a clear G protein bias in vitro and has shown a favorable safety and tolerability profile compared to morphine in clinical trials, particularly concerning respiratory and gastrointestinal adverse events.[12][13] While its analgesic efficacy is comparable to morphine at certain doses, it presents a potentially wider therapeutic window.
This compound shows promise as a potent analgesic with a reduced liability for respiratory depression in preclinical models.[1][6] However, the absence of data on its signaling bias and the lack of clinical trial results make a direct and comprehensive comparison with oliceridine challenging at this time.
Further research into the G protein versus β-arrestin signaling profile of this compound is crucial to fully understand its mechanism of action and to substantiate its potential as a biased agonist. Head-to-head preclinical and, eventually, clinical studies are warranted to definitively compare the therapeutic indices of these two novel opioid agonists.
This guide is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of publication.
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xray.uky.edu [xray.uky.edu]
- 7. dovepress.com [dovepress.com]
- 8. Oliceridine: A Novel Drug for the Management of Moderate to Severe Acute Pain – A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. APOLLO-1: a randomized placebo and active-controlled phase III study investigating oliceridine (TRV130), a G protein-biased ligand at the µ-opioid receptor, for management of moderate-to-severe acute pain following bunionectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APOLLO‐2: A Randomized, Placebo and Active‐Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein–Biased Ligand at the μ‐Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APOLLO-1: a randomized placebo and active-controlled phase III study investigating oliceridine (TRV130), a G protein-biased ligand at the µ-opioid receptor, for management of moderate-to-severe acute pain following bunionectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. APOLLO-2: A Randomized, Placebo and Active-Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein-Biased Ligand at the μ-Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Trevena Announces Publication of APOLLO-2 Results in Pain Practice :: Trevena, Inc. (TRVN) [trevena.com]
Atoxifent: A Safer Opioid Analgesic? An Independent Preclinical Verification
For Immediate Release
A new synthetic opioid, Atoxifent, has demonstrated potent pain-relieving effects comparable to fentanyl but with a significantly wider safety margin, particularly concerning respiratory depression, the primary cause of fatal opioid overdoses. This independent analysis of the initial preclinical findings offers researchers, scientists, and drug development professionals a comprehensive guide to the data supporting this compound's potential as a safer alternative to conventional opioids.
Executive Summary
A preclinical study published in the Journal of Medicinal Chemistry provides the first independent verification of this compound's safety profile.[1][2][3] In rodent models, this compound exhibited analgesic potency similar to fentanyl but did not induce the severe respiratory depression associated with fentanyl-induced lethality.[1][2][3] This suggests a potential decoupling of potent pain relief from the most dangerous side effect of current opioid medications. At present, this compound has not been evaluated in human clinical trials.
Comparative Analysis of Side Effects
The primary differentiating safety feature of this compound observed in preclinical studies is its significantly reduced impact on respiration compared to fentanyl. Other common opioid side effects were also assessed.
Table 1: Comparison of Respiratory Depression between this compound and Fentanyl in Rats
| Parameter | Fentanyl (0.075 mg/kg) | This compound (0.1 mg/kg) | Vehicle Control |
| Respiratory Rate (breaths/min) | Significant Decrease | No Significant Change | No Significant Change |
| Tidal Volume (mL) | Significant Decrease | No Significant Change | No Significant Change |
| Minute Volume (mL/min) | Significant Decrease | No Significant Change | No Significant Change |
| Oxygen Saturation (%) | Significant Decrease | No Significant Change | No Significant Change |
Data extracted from Vu et al., Journal of Medicinal Chemistry, 2024.
Table 2: General Opioid-Related Side Effects
| Side Effect | Fentanyl | This compound |
| Analgesia (Pain Relief) | Potent | Potent |
| Locomotor Activity | Complete Loss | Complete Loss |
| Antinociceptive Tolerance | Develops with repeated dosing | Develops with repeated dosing |
| Withdrawal Symptoms | Present upon cessation | Present upon cessation (similar to fentanyl) |
Data based on preclinical findings in rodent models from Vu et al., 2024.[1][2][3]
Mechanism of Action: A Potential for Biased Agonism
Opioids like fentanyl exert their effects, both therapeutic and adverse, primarily through the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR). Activation of the MOR triggers two main signaling pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in respiratory depression and the development of tolerance.
This compound is a potent MOR agonist.[1][2][3] Emerging evidence from a conference abstract suggests that this compound may act as a "biased agonist," preferentially activating the G-protein signaling pathway while minimally engaging the β-arrestin pathway. This functional selectivity could explain its ability to provide strong pain relief with a lower risk of respiratory depression.
Caption: this compound's proposed biased agonism at the mu-opioid receptor.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the independent verification of this compound's reduced side effects.
Assessment of Opioid-Induced Respiratory Depression
-
Methodology: Whole-body plethysmography in conscious, unrestrained Sprague-Dawley rats.[4][5]
-
Procedure:
-
Rats are habituated to the plethysmography chambers.
-
Baseline respiratory parameters (respiratory rate, tidal volume, minute volume) and oxygen saturation are recorded.
-
This compound, fentanyl, or a vehicle control is administered.
-
Respiratory parameters and oxygen saturation are continuously monitored for a defined period post-injection.
-
-
Rationale: This non-invasive method allows for the precise measurement of key respiratory metrics in real-time to quantify the extent of respiratory depression.[4][5]
Caption: Workflow for assessing opioid-induced respiratory depression.
β-Arrestin Recruitment Assay
-
Methodology: Cell-based enzyme fragment complementation (EFC) assay, such as the PathHunter® assay.[6][7]
-
Procedure:
-
Cells engineered to co-express the mu-opioid receptor (tagged with a small enzyme fragment) and β-arrestin (tagged with a larger, complementary enzyme fragment) are cultured.
-
Test compounds (this compound, fentanyl) are added to the cells.
-
If the compound induces the recruitment of β-arrestin to the receptor, the two enzyme fragments combine, forming an active enzyme.
-
A substrate is added, and the resulting chemiluminescent signal is measured. The intensity of the signal is proportional to the degree of β-arrestin recruitment.
-
-
Rationale: This in vitro assay quantifies the interaction between the activated opioid receptor and β-arrestin, providing a measure of the ligand's potential to activate this specific signaling pathway.[6][7]
Conclusion and Future Directions
The existing independent, preclinical data on this compound are promising, suggesting that it may represent a significant advancement in the development of safer opioid analgesics. Its potent antinociceptive effects, coupled with a markedly reduced liability for respiratory depression in animal models, warrant further investigation. The hypothesis of biased agonism at the mu-opioid receptor provides a plausible mechanism for this improved safety profile.
However, it is critical to note that these findings are based on a single, preclinical study. As of late 2025, there is no evidence of this compound having entered human clinical trials. Further independent preclinical studies are needed to corroborate these initial findings and to fully characterize the pharmacology and toxicology of this compound. Should these preclinical studies continue to support a favorable safety and efficacy profile, the logical next step would be to advance this compound into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans. Researchers and drug development professionals should monitor for future publications and clinical trial registrations related to this compound.
References
- 1. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Atoxifent: A Guide for Laboratory Professionals
Atoxifent, a novel and potent synthetic opioid, requires stringent disposal procedures to ensure the safety of laboratory personnel and the environment. As a newly identified chemotype, specific regulatory guidelines for this compound are not yet established.[1][2][3] Therefore, its disposal must be managed under the general framework for hazardous pharmaceutical and potent chemical waste, adhering to institutional, local, state, and federal regulations. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a research setting.
Immediate Safety and Handling Protocols
Due to its high potency, all handling of this compound should be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including double chemotherapy gloves, a lab coat, and safety glasses.[4] Any spill must be immediately cleaned and the waste disposed of as hazardous.
Step-by-Step Disposal Procedures
The proper disposal of this compound is a multi-step process that begins with waste identification and ends with collection by certified personnel.
-
Waste Identification and Classification: All waste streams containing this compound must be classified as hazardous pharmaceutical waste. This includes pure this compound, solutions, contaminated labware (e.g., vials, pipette tips, syringes), and contaminated PPE. Given its pharmacological activity, it may also be subject to regulations for controlled substances.
-
Segregation: this compound waste must be segregated from all other waste streams at the point of generation.[5] Do not mix this compound waste with non-hazardous trash, sharps containers for non-hazardous materials, or other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]
-
Containment:
-
Solid Waste: Unused or expired pure this compound, as well as grossly contaminated items like weighing boats and paper, should be placed in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles and syringes used for handling this compound must be disposed of in a designated "black" RCRA-approved sharps container for hazardous pharmaceutical waste.[4] Do not place these in standard red biohazard sharps containers.
-
Contaminated Labware and PPE: Items with trace contamination, such as gloves and empty vials, should be collected in a designated hazardous waste container.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound in Methanol," "this compound contaminated gloves"). The accumulation start date must also be clearly marked.
-
Storage: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7][8] The SAA must be under the control of the laboratory personnel. The total volume of hazardous waste in an SAA is limited by regulation, typically to 55 gallons, with more stringent limits for acutely toxic wastes.[6][7]
-
Disposal Request and Collection: Once a waste container is full or ready for disposal, a pickup request must be submitted to your institution's EHS department. Do not attempt to dispose of this compound waste through standard laboratory or municipal waste channels.
Summary of this compound Waste Management
| Waste Type | Container | Labeling | Disposal Pathway |
| Pure this compound (Solid) | Sealable, compatible hazardous waste container | "Hazardous Waste: this compound" | EHS Pickup |
| This compound Solutions (Liquid) | Sealable, compatible hazardous waste carboy | "Hazardous Waste: this compound in [Solvent]" | EHS Pickup |
| Contaminated Sharps | Black RCRA-approved sharps container | "Hazardous Waste: Sharps contaminated with this compound" | EHS Pickup |
| Contaminated Labware & PPE | Lined hazardous waste container | "Hazardous Waste: Lab debris contaminated with this compound" | EHS Pickup |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. xray.uky.edu [xray.uky.edu]
- 2. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Atoxifent
Disclaimer: As of this writing, specific safety and handling information for a compound designated "Atoxifent" is not publicly available through standard safety data sheets (SDS) or occupational safety guidelines. The information herein is extrapolated from best practices for handling potent synthetic opioids and other hazardous pharmaceutical compounds. A thorough risk assessment should be conducted by qualified personnel before any handling of a novel or uncharacterized substance.
Researchers and drug development professionals must prioritize safety when handling potent compounds. This compound, identified in recent medicinal chemistry literature as a potent synthetic opioid, necessitates stringent safety protocols to mitigate exposure risks.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.
Understanding the Risk
Potent synthetic opioids present a significant occupational hazard primarily through respiratory and dermal exposure.[2] Inhalation of airborne particles or direct skin contact can lead to adverse health effects. Therefore, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and rigorous handling procedures, is paramount.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Powder) | Double Nitrile Gloves, Disposable Gown, N95 or higher Respirator, Eye Protection (Safety Goggles) | - Gloves should be chemotherapy-rated (ASTM D6978).- Gowns should be impermeable, long-sleeved with tight-fitting cuffs.- A powered air-purifying respirator (PAPR) may be necessary for higher-risk operations.- All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination. |
| Solution Preparation and Handling | Double Nitrile Gloves, Disposable Gown, Eye Protection (Safety Goggles or Face Shield) | - Work should be conducted within a certified chemical fume hood or biological safety cabinet.- A face shield offers additional protection against splashes. |
| In-vivo Dosing and Animal Handling | Double Nitrile Gloves, Disposable Gown, Eye Protection (Safety Goggles), Sleeve Covers | - Additional care should be taken to prevent needle-stick injuries.- Use of engineering controls such as ventilated animal changing stations is recommended. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Eye Protection (Safety Goggles) | - All contaminated materials must be treated as hazardous waste.- Follow institutional guidelines for hazardous waste disposal. |
Engineering Controls and Safe Handling Procedures
Engineering controls are the first line of defense in minimizing exposure to hazardous substances.
-
Containment: All handling of powdered this compound should be performed in a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to prevent the generation and inhalation of aerosols.[3]
-
Ventilation: Ensure adequate ventilation in all areas where this compound is stored or handled.
-
Designated Areas: Establish designated areas for handling potent compounds. These areas should be clearly marked, and access should be restricted to authorized personnel.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A validated decontamination procedure should be in place.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and excess compound, must be considered hazardous waste.
-
Segregation: Hazardous waste must be segregated from general laboratory waste in clearly labeled, sealed containers.
-
Collection: Follow your institution's established procedures for the collection of hazardous chemical waste.
-
Documentation: Maintain accurate records of all disposed hazardous materials.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling potent synthetic opioids like this compound, ensuring a safe and productive research environment. Continuous training and adherence to established safety procedures are essential for all personnel involved.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
